2-Chloroquinoline-3,4-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloroquinoline-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-9-8(12)7(11)5-3-1-2-4-6(5)13-9/h1-4H,12H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERSAFJGNOGGQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619711 | |
| Record name | 2-Chloroquinoline-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132521-68-7 | |
| Record name | 2-Chloro-3,4-quinolinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132521-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroquinoline-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloroquinoline-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 2-Chloroquinoline-3,4-diamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, beginning with the preparation of a key intermediate, 2,4-dichloro-3-nitroquinoline. Each step is detailed with underlying chemical principles and procedural considerations to ensure scientific integrity and reproducibility.
Introduction to 2-Chloroquinoline-3,4-diamine
Quinoline derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of specific functional groups onto the quinoline scaffold can significantly modulate its pharmacological profile. 2-Chloroquinoline-3,4-diamine, with its vicinal diamine functionality and a reactive chlorine atom, represents a versatile building block for the synthesis of more complex molecules and potential drug candidates. The strategic placement of these groups allows for a variety of chemical transformations, making it a valuable scaffold in the development of novel therapeutics.
Synthetic Pathway Overview
The synthesis of 2-Chloroquinoline-3,4-diamine is achieved through a strategic three-step sequence starting from the readily accessible 2,4-dihydroxy-3-nitroquinoline. The pathway is designed to selectively introduce the desired functionalities at the C2, C3, and C4 positions of the quinoline ring.
Figure 1: Overall synthetic route for 2-Chloroquinoline-3,4-diamine.
Step 1: Synthesis of 2,4-Dichloro-3-nitroquinoline
The initial step involves the conversion of 2,4-dihydroxy-3-nitroquinoline to 2,4-dichloro-3-nitroquinoline. This transformation is a crucial chlorination reaction that renders the C2 and C4 positions susceptible to nucleophilic substitution.
Reaction Mechanism: The hydroxyl groups at the C2 and C4 positions of the quinoline ring are converted to chloro groups using a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction is typically carried out at elevated temperatures in the presence of a base like triethylamine (Et₃N) to neutralize the generated HCl.[1]
Experimental Protocol:
-
To a solution of 2,4-dihydroxy-3-nitroquinoline (1.0 eq) in phosphorus oxychloride (10 vol), slowly add triethylamine (1.0 eq).
-
Heat the reaction mixture to 120°C and stir for 3 hours.[1]
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the product with a suitable organic solvent such as dichloromethane (DCM).[1]
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 2,4-dichloro-3-nitroquinoline.
Key Considerations: This reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of phosphorus oxychloride. The addition of water to quench the reaction is highly exothermic and should be done with caution.
Step 2: Synthesis of 2-Chloro-4-amino-3-nitroquinoline
This step involves the selective amination of 2,4-dichloro-3-nitroquinoline at the C4 position. The higher reactivity of the C4 chloro group compared to the C2 chloro group allows for this regioselective substitution.
Reaction Principle: The chloro group at the C4 position is more susceptible to nucleophilic attack by ammonia than the chloro group at the C2 position. This is due to the electronic effects of the quinoline ring system.
Experimental Protocol:
-
Dissolve 2,4-dichloro-3-nitroquinoline (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).
-
To this solution, add an excess of aqueous ammonia solution.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Filter the resulting precipitate, wash with water, and dry to obtain 2-chloro-4-amino-3-nitroquinoline.
Step 3: Synthesis of 2-Chloroquinoline-3,4-diamine
The final step is the reduction of the nitro group at the C3 position to an amino group, yielding the target compound, 2-Chloroquinoline-3,4-diamine.
Reduction Strategy: The nitro group can be selectively reduced to an amine in the presence of a chloro substituent using various reducing agents. Common methods include catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst) or metal-acid systems like iron in hydrochloric acid.
Experimental Protocol (Catalytic Hydrogenation):
-
Suspend 2-chloro-4-amino-3-nitroquinoline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-Chloroquinoline-3,4-diamine.
-
The product can be further purified by recrystallization if necessary.
Figure 2: Step-by-step experimental workflow for the synthesis.
Characterization of 2-Chloroquinoline-3,4-diamine
The structure and purity of the synthesized 2-Chloroquinoline-3,4-diamine must be confirmed using various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the quinoline ring, and distinct signals for the two amino groups. |
| ¹³C NMR | Signals corresponding to the nine carbon atoms of the 2-chloroquinoline-3,4-diamine backbone. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₉H₇ClN₄). |
| IR Spec. | Characteristic absorption bands for N-H stretching of the amino groups and C=C/C=N stretching of the quinoline ring. |
Note: Specific chemical shifts and fragmentation patterns would need to be determined experimentally and compared with literature values if available, or predicted using spectroscopic software.
Applications in Drug Discovery
2-Chloroquinoline-3,4-diamine serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds with potential biological activities. The vicinal diamine functionality can be readily cyclized with various reagents to form fused five- or six-membered rings, leading to novel polycyclic systems. The presence of the chloro group at the C2 position provides a handle for further functionalization through nucleophilic substitution reactions, allowing for the introduction of diverse side chains to modulate the compound's properties. This versatility makes it an attractive scaffold for the development of new therapeutic agents.
Conclusion
This guide has outlined a reliable and well-documented synthetic route for the preparation of 2-Chloroquinoline-3,4-diamine. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize and characterize this important heterocyclic building block for its application in medicinal chemistry and drug discovery.
References
[2] Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives - International Journal of Chemical Studies. (2016-10-16). [3] 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017) - ResearchGate. (2022-09). [1] 2,4-DICHLORO-3-NITRO-QUINOLINE Formula - ECHEMI. [] 2,4-Dichloro-3-nitroquinoline - BOC Sciences. [5] 2-Chloroquinoline | C9H6ClN - PubChem. [6] Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances. [7] 2,4-Dichloro-3-nitroquinoline | C9H4Cl2N2O2 - PubChem. 2,4-Dichloro-3-nitroquinoline | 132521-66-5 - Sigma-Aldrich. [8] 132521-66-5 | 2,4-Dichloro-3-nitroquinoline - ChemScene. [9] Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One. (2013-04-17). [10] 2-Chloroquinoline - Wikipedia. [11] 2-Chloro-4-nitroaniline | C6H5ClN2O2 - PubChem. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) - Semantic Scholar. [12] 2-Amino-3-nitro-4-picoline(6635-86-5) 1H NMR spectrum - ChemicalBook.
Sources
- 1. echemi.com [echemi.com]
- 2. chemijournal.com [chemijournal.com]
- 3. researchgate.net [researchgate.net]
- 5. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 2,4-Dichloro-3-nitroquinoline | C9H4Cl2N2O2 | CID 2785138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 10. 2-Chloroquinoline - Wikipedia [en.wikipedia.org]
- 11. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Amino-3-nitro-4-picoline(6635-86-5) 1H NMR [m.chemicalbook.com]
2-Chloroquinoline-3,4-diamine CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloroquinoline-3,4-diamine, a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information, including its Chemical Abstracts Service (CAS) number and molecular structure. Furthermore, it offers expert insights into its probable synthetic pathways, predicted reactivity, and potential applications, drawing analogies from well-documented related compounds. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in leveraging the unique chemical architecture of 2-Chloroquinoline-3,4-diamine for the synthesis of novel molecular entities.
Core Identification and Molecular Structure
2-Chloroquinoline-3,4-diamine is a substituted quinoline characterized by a chlorine atom at the 2-position and two amino groups at the 3- and 4-positions. This arrangement of functional groups imparts a unique electronic and steric profile, making it a versatile intermediate for further chemical transformations.
Table 1: Compound Identification
| Property | Value |
| CAS Number | 132521-68-7[1] |
| Molecular Formula | C₉H₈ClN₃ |
| Molecular Weight | 193.63 g/mol [1] |
| IUPAC Name | 2-Chloroquinoline-3,4-diamine |
Molecular Structure Diagram
The structural representation of 2-Chloroquinoline-3,4-diamine highlights the ortho-diamine functionality, a key feature for its utility in synthesizing fused heterocyclic systems.
Caption: Molecular structure of 2-Chloroquinoline-3,4-diamine.
Predicted Synthetic Pathways
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for 2-Chloroquinoline-3,4-diamine.
Step-by-Step Methodological Considerations
-
Formation of the Quinoline Core: The synthesis would likely commence with a substituted aniline, which can be cyclized to form a quinoline ring system. A common method for introducing the chloro and nitro functionalities is through the use of nitrating and chlorinating agents on a pre-formed quinolin-4-ol.[2]
-
Chlorination: The resulting 4-hydroxyquinoline derivative can be converted to the corresponding 2,4-dichloroquinoline through treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).[2]
-
Selective Amination: The 4-chloro position is generally more susceptible to nucleophilic substitution than the 2-chloro position. Therefore, selective amination at the C4 position can be achieved by reacting the 2,4-dichloro-3-nitroquinoline with ammonia or a protected amine source.
-
Nitro Group Reduction: The final and critical step is the reduction of the nitro group at the 3-position to an amine. This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents.
-
Catalytic Hydrogenation: Hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst is a clean and efficient method for nitro group reduction.[3]
-
Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are also effective for this conversion.[4]
-
Predicted Chemical Reactivity and Applications
The chemical reactivity of 2-Chloroquinoline-3,4-diamine is dictated by the interplay of its three key functional groups: the chloro substituent and the ortho-diamine moiety.
Nucleophilic Aromatic Substitution
The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution, although it is generally less reactive than a chloro group at the 4-position. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to further functionalize the quinoline core.
Reactions of the Ortho-Diamine
The vicinal amino groups at the 3- and 4-positions are the most significant feature for synthetic applications, as they provide a scaffold for the construction of fused five- and six-membered heterocyclic rings.
-
Imidazole Ring Formation: Condensation with carboxylic acids, aldehydes, or their derivatives will lead to the formation of an imidazo[4,5-c]quinoline ring system. For instance, reaction with formic acid would yield the parent imidazo[4,5-c]quinoline.[5]
-
Triazine Ring Formation: Reaction with nitrous acid would likely lead to the formation of a triazino[4,5-c]quinoline system.
-
Pyrazine Ring Formation: Condensation with 1,2-dicarbonyl compounds would result in the formation of a pyrazino[2,3-c]quinoline scaffold.
Potential Applications in Drug Discovery
The imidazo[4,5-c]quinoline core is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting potent biological activities. For example, Imiquimod, an imidazo[4,5-c]quinoline derivative, is an approved immunomodulatory drug. Therefore, 2-Chloroquinoline-3,4-diamine serves as a valuable precursor for the synthesis of novel purine analogs and other heterocyclic compounds with potential therapeutic applications.[6][7] The structural similarity to purines suggests that derivatives could be investigated as kinase inhibitors, antiviral agents, or modulators of other biological pathways.[8][9][10]
Caption: Potential synthetic applications of 2-Chloroquinoline-3,4-diamine.
Analytical Characterization (Predicted)
While experimental spectroscopic data for 2-Chloroquinoline-3,4-diamine is not available, the expected spectral characteristics can be predicted based on its structure.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons on the quinoline ring would appear in the range of δ 7.0-8.5 ppm. The protons of the two amino groups would likely appear as broad singlets, with their chemical shifts being solvent and concentration-dependent. |
| ¹³C NMR | Aromatic carbons would resonate in the δ 110-150 ppm region. The carbon bearing the chlorine atom (C2) would be downfield, and the carbons attached to the amino groups (C3 and C4) would also show characteristic shifts. |
| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amino groups would be expected in the range of 3300-3500 cm⁻¹. C=N and C=C stretching vibrations of the quinoline ring would appear in the 1500-1650 cm⁻¹ region. A C-Cl stretching vibration would be observed in the fingerprint region. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) at m/z 193, with a characteristic isotopic pattern (M+2) at m/z 195 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. |
Safety and Handling
Specific safety data for 2-Chloroquinoline-3,4-diamine is not available. However, based on the data for related chloro- and amino-substituted quinolines, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][11]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[8]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[8]
-
Storage: Store in a cool, dry place, away from incompatible materials.[8]
It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
2-Chloroquinoline-3,4-diamine represents a promising yet underexplored chemical entity. Its unique arrangement of functional groups, particularly the ortho-diamine moiety, makes it an attractive starting material for the synthesis of a variety of fused heterocyclic systems with significant potential in drug discovery and materials science. This technical guide, by providing a consolidated overview of its known properties and predicted reactivity, aims to stimulate further research into the synthesis and application of this versatile molecule. The development of a reliable synthetic route and a thorough characterization of its chemical and biological properties will be crucial for unlocking its full potential.
References
- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2012).
- Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529.
- Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484-8515.
- International Journal of Chemical Studies. (2016).
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Patel, V. H., Chavda, R. D., & Trivedi, A. R. (2014). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3474-3477.
- Patil, S. A., Patil, R., & Miller, D. D. (2011). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Current Organic Chemistry, 15(18), 3138-3169.
- RSC Advances. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit.
-
Asian Journal of Organic & Medicinal Chemistry. (2020). Synthesis of Formic Acid Catalyzed and Cyclized Novel Modified Route for N,7-diphenyl-7H-benzo[12][13]chromeno[2,3-d]pyrimidin-8-amine Derivatives and Study of their Antimicrobial Profile.
- ChemRxiv. (2021). Design and Synthesis of 9-Dialkylamino-6-[(1H-1,2,3-triazol-4-yl)methoxy]-9H-purines.
- BLD Pharm. (n.d.). 132521-68-7|2-Chloroquinoline-3,4-diamine.
- ACS Publications. (1951). CATALYTIC REDUCTION OF NITROANILINE AND PARAPHENYLENEDIAMINE IN THE PRESENCE OF ALDEHYDES AND KETONES. Journal of the American Chemical Society.
- ResearchGate. (2010). (PDF) Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents.
- ACS Omega. (2022). and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Echemi. (2024). 2-Chloro-N-(2-Methypropyl)-3,4-Quinolinediamine.
- NCBI Bookshelf. (2003). Purine Analogs. In Holland-Frei Cancer Medicine. 6th edition.
- Mini-Reviews in Organic Chemistry. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities.
- ResearchGate. (2002). Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine.
- Tetrahedron Letters. (2015). Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines.
- PubMed. (2018). Catalytic Reduction of 2-nitroaniline: A Review.
- ChemicalBook. (n.d.). 2-chloro-N-(2-methylpropyl)-3,4-quinoline diamine | 1020966-38-4.
- Biosynth. (n.d.). 2-chloro-3-nitroquinoline | 78105-37-0 | DDA10537.
- TCI Chemicals. (n.d.). 2-Chloro-3-fluoropyridin-4-amine | 1227577-03-8.
- ResearchGate. (n.d.). Scheme 2. Synthesis of purine analogues of cardiogenols. A:....
- ResearchGate. (n.d.).
- TSI Journals. (2013). Organic CHEMISTRY.
- ChemicalBook. (2022). Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine.
- MDPI. (2021).
- Fisher Scientific. (n.d.).
- PubMed. (2017). Design, synthesis and evaluation of 4-aminoquinoline-purine hybrids as potential antiplasmodial agents.
- PubMed. (2008).
Sources
- 1. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. asianpubs.org [asianpubs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of 4-aminoquinoline-purine hybrids as potential antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Spectroscopic Elucidation of 2-Chloroquinoline-3,4-diamine: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the anticipated spectroscopic profile of 2-Chloroquinoline-3,4-diamine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. In the absence of directly published experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers, enabling the identification, characterization, and quality assessment of 2-Chloroquinoline-3,4-diamine in a laboratory setting. Methodologies for spectral acquisition and interpretation are detailed, underpinned by a logical framework that explains the causal relationships between molecular structure and spectroscopic output.
Introduction: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of various substituents onto this core allows for the fine-tuning of its physicochemical and biological properties. 2-Chloroquinoline-3,4-diamine, with its unique arrangement of a halogen and two amino groups, presents a versatile platform for the synthesis of novel compounds with potential applications in areas such as anticancer and antimalarial research.
A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and the structural confirmation of its derivatives. This guide provides a detailed, predictive analysis of its NMR, IR, and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule.[2] The predicted ¹H and ¹³C NMR spectra of 2-Chloroquinoline-3,4-diamine are based on the known spectra of the parent quinoline molecule, with chemical shift adjustments informed by the electronic effects of the chloro and amino substituents.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2-Chloroquinoline-3,4-diamine is expected to exhibit distinct signals for the aromatic protons on the benzene ring and the protons of the two amino groups. The chemical shifts of the aromatic protons are influenced by the electron-donating nature of the amino groups and the electron-withdrawing nature of the chloro group and the pyridine nitrogen.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Chloroquinoline-3,4-diamine
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-5 | 7.8 - 8.0 | d | ~8.5 | Downfield shift due to proximity to the electron-withdrawing pyridine ring. |
| H-6 | 7.2 - 7.4 | t | ~7.5 | Shielded relative to H-5 and H-8. |
| H-7 | 7.5 - 7.7 | t | ~7.5 | Deshielded relative to H-6 due to its position. |
| H-8 | 7.9 - 8.1 | d | ~8.0 | Downfield shift due to proximity to the nitrogen atom of the quinoline ring. |
| 3-NH₂ | 4.5 - 5.5 | br s | - | Broad signal due to quadrupolar relaxation and potential hydrogen bonding. |
| 4-NH₂ | 5.0 - 6.0 | br s | - | Broad signal, potentially further downfield due to intramolecular hydrogen bonding with the 3-amino group. |
Note: Predicted chemical shifts are relative to TMS (0 ppm) and can be influenced by the choice of solvent.[2]
The amino protons are expected to appear as broad singlets and their chemical shifts can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding.[3] The addition of D₂O would likely cause the disappearance of the NH₂ signals due to proton-deuterium exchange.[3]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a "fingerprint" of the carbon skeleton.[2] The chemical shifts are predicted based on the quinoline core, with significant shifts for the carbons bearing the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Chloroquinoline-3,4-diamine
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 148 - 152 | Attached to both nitrogen and chlorine, leading to a downfield shift. |
| C-3 | 125 - 130 | Attached to an amino group, experiencing a shielding effect compared to an unsubstituted carbon. |
| C-4 | 140 - 145 | Attached to an amino group, but also influenced by the adjacent nitrogen, resulting in a downfield position. |
| C-4a | 120 - 125 | Bridgehead carbon, influenced by the fused ring system. |
| C-5 | 128 - 132 | Aromatic carbon. |
| C-6 | 122 - 126 | Aromatic carbon. |
| C-7 | 126 - 130 | Aromatic carbon. |
| C-8 | 118 - 122 | Shielded aromatic carbon. |
| C-8a | 145 - 150 | Bridgehead carbon adjacent to the nitrogen atom. |
Note: Predicted chemical shifts are relative to TMS (0 ppm).
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[2]
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloroquinoline-3,4-diamine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.[2]
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]
-
Infrared (IR) Spectroscopy: Vibrational Fingerprinting
Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.[4] The IR spectrum of 2-Chloroquinoline-3,4-diamine will be characterized by absorptions corresponding to the quinoline core, the amino groups, and the carbon-chlorine bond.
Table 3: Predicted Characteristic IR Absorption Bands for 2-Chloroquinoline-3,4-diamine
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretching | Medium | Two distinct bands are expected for the primary amino groups.[3] |
| 3100 - 3000 | Aromatic C-H Stretching | Medium to Weak | Typical for aromatic compounds.[5] |
| 1620 - 1580 | N-H Scissoring (Bending) | Medium to Strong | Characteristic of primary amines.[3] |
| 1590 - 1450 | Aromatic C=C Stretching | Medium to Strong | Multiple bands are expected for the quinoline ring system.[6] |
| 1350 - 1250 | Aromatic C-N Stretching | Strong | Indicates the bond between the amino groups and the aromatic ring.[7] |
| 800 - 700 | C-Cl Stretching | Medium to Strong | The exact position can vary depending on the molecular environment. |
| 900 - 650 | Aromatic C-H Out-of-Plane Bending | Strong | The pattern can provide information about the substitution on the benzene ring. |
Note: The appearance of the N-H stretching bands can be affected by hydrogen bonding.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample to the background spectrum.
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its identity and deduce its structure.[8]
Predicted Mass Spectrum and Fragmentation
For 2-Chloroquinoline-3,4-diamine (Molecular Formula: C₉H₈ClN₃), the expected molecular weight is approximately 193.64 g/mol . The mass spectrum will show a molecular ion peak (M⁺˙) at m/z 193 and an M+2 peak at m/z 195 with an intensity of about one-third of the M⁺˙ peak, which is characteristic of the presence of a single chlorine atom.
Key Predicted Fragmentation Pathways:
-
Loss of Chlorine: A primary fragmentation pathway is likely the loss of a chlorine radical, leading to a fragment ion at m/z 158.
-
Loss of HCN: Similar to the parent quinoline molecule, the loss of a neutral hydrogen cyanide molecule from the pyridine ring is a probable fragmentation, which could occur from the molecular ion or subsequent fragments.[9]
-
Fragmentation of Amino Groups: The amino groups can undergo fragmentation, potentially leading to the loss of NH₂ or related fragments.
Below is a Graphviz diagram illustrating a plausible fragmentation pathway.
Caption: Plausible mass spectrometry fragmentation pathway for 2-Chloroquinoline-3,4-diamine.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer ionization method that will likely show a prominent protonated molecular ion [M+H]⁺ at m/z 194/196.[10]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
This technical guide provides a detailed, predictive framework for the spectroscopic analysis of 2-Chloroquinoline-3,4-diamine. By understanding the expected NMR, IR, and MS data, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reliable spectroscopic information. While this guide is based on well-established spectroscopic principles and comparative data, experimental verification remains the gold standard for structural elucidation.
References
-
PubChem. Quinoline. National Center for Biotechnology Information. [Link][1]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link][3]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link][11]
-
Royal Society of Chemistry. Supplementary Information. [Link][12]
-
PubMed. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. [Link][10]
-
PubChem. 3-Aminoquinoline. National Center for Biotechnology Information. [Link][14]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731). [Link][16]
-
ResearchGate. The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )... [Link][17]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link][18]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link][8]
-
ResearchGate. Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. [Link][6]
-
Physical Chemistry Chemical Physics. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. [Link][9]
Sources
- 1. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
- 12. rsc.org [rsc.org]
- 13. Quinoline [webbook.nist.gov]
- 14. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Quinoline [webbook.nist.gov]
- 16. hmdb.ca [hmdb.ca]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Reactivity and Stability of 2-Chloroquinoline-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloroquinoline-3,4-diamine is a pivotal, yet under-documented, heterocyclic building block with significant potential in medicinal chemistry and materials science. Its unique arrangement of a reactive chloro group and vicinal diamines on a quinoline scaffold offers a versatile platform for the synthesis of novel fused heterocyclic systems, particularly those with therapeutic promise. This guide provides a comprehensive analysis of the reactivity and stability of 2-Chloroquinoline-3,4-diamine. In the absence of extensive direct literature, this document synthesizes information from analogous compounds, established principles of heterocyclic chemistry, and predictive models to offer a robust framework for its application. We will explore its probable synthetic pathways, the differential reactivity of its functional groups, and its stability profile, providing researchers with the foundational knowledge required for its effective utilization in drug discovery and development.
Introduction: The Strategic Importance of 2-Chloroquinoline-3,4-diamine
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The introduction of a 2-chloro substituent and vicinal 3,4-diamino groups creates a multifunctional molecule with distinct reactive sites. The chloro group at the 2-position is susceptible to nucleophilic substitution, while the adjacent diamino groups are poised for cyclization reactions to form fused five- or six-membered rings. This unique combination makes 2-Chloroquinoline-3,4-diamine a highly valuable precursor for the synthesis of imidazo[4,5-c]quinolines, a class of compounds known to interact with biological targets such as kinases and to modulate immune responses.[2]
This guide will provide a detailed exploration of the chemical behavior of 2-Chloroquinoline-3,4-diamine, offering insights into its synthesis, reactivity, and stability to empower researchers in their quest for novel therapeutic agents.
Synthesis of 2-Chloroquinoline-3,4-diamine: A Proposed Pathway
While a definitive, high-yield synthesis of 2-Chloroquinoline-3,4-diamine is not extensively documented in publicly available literature, a plausible and chemically sound synthetic route can be proposed based on established transformations of quinoline derivatives. The most logical approach involves the reduction of a nitro-group precursor, a common strategy in the synthesis of aromatic amines.
A likely starting material for this synthesis is 2-chloro-3-amino-4-nitroquinoline. The synthesis of this precursor would likely begin with the well-established Vilsmeier-Haack reaction on an appropriate acetanilide to generate a 2-chloroquinoline-3-carbaldehyde.[3] Subsequent nitration and amination would lead to the desired nitro-amino intermediate.
The final and critical step is the selective reduction of the nitro group at the 4-position to an amine.
Experimental Protocol: Proposed Synthesis of 2-Chloroquinoline-3,4-diamine
Step 1: Synthesis of 2-Chloro-3-amino-4-nitroquinoline (Hypothetical)
This step would likely involve the nitration of a 2-chloro-3-aminoquinoline precursor. The conditions for such a reaction would need to be carefully controlled to ensure regioselectivity.
Step 2: Reduction of 2-Chloro-3-amino-4-nitroquinoline to 2-Chloroquinoline-3,4-diamine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-amino-4-nitroquinoline (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Reagent Addition: Add a reducing agent. A common and effective choice for the reduction of aromatic nitro groups in the presence of other sensitive functional groups is catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or chemical reduction with reagents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or sodium dithionite (Na₂S₂O₄).
-
Reaction Conditions:
-
Catalytic Hydrogenation: The reaction mixture would be subjected to a hydrogen atmosphere (typically 1-4 atm) at room temperature or slightly elevated temperatures (e.g., 40-60 °C) until the consumption of hydrogen ceases.
-
Chemical Reduction (e.g., SnCl₂): The reaction mixture would be heated to reflux (typically 80-100 °C) for several hours.
-
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the disappearance of the starting material.
-
Work-up:
-
Catalytic Hydrogenation: Upon completion, the catalyst is removed by filtration through Celite. The filtrate is then concentrated under reduced pressure.
-
Chemical Reduction: The reaction mixture is cooled and the pH is carefully adjusted with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the tin salts. The product is then extracted with an organic solvent (e.g., ethyl acetate).
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield 2-Chloroquinoline-3,4-diamine.
Reactivity of 2-Chloroquinoline-3,4-diamine: A Tale of Two Functional Groups
The reactivity of 2-Chloroquinoline-3,4-diamine is dominated by the interplay between the electrophilic 2-position, activated by the chloro leaving group, and the nucleophilic vicinal diamines at the 3- and 4-positions.
Nucleophilic Aromatic Substitution at the 2-Position
The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the quinoline nitrogen. A wide range of nucleophiles can displace the chloride, including amines, alcohols, and thiols. However, the presence of the adjacent amino groups can influence this reactivity through both electronic and steric effects. The amino groups are electron-donating, which may slightly deactivate the ring towards nucleophilic attack compared to a simple 2-chloroquinoline.
Differential Reactivity of the 3- and 4-Amino Groups
The two amino groups at the 3 and 4-positions exhibit different nucleophilicity due to the electronic environment of the quinoline ring. The 4-amino group is generally considered to be more nucleophilic than the 3-amino group. This can be attributed to the resonance stabilization of the intermediate formed upon electrophilic attack at the 4-position, where the positive charge can be delocalized onto the quinoline nitrogen. This differential reactivity is crucial for regioselective synthesis.
Cyclization Reactions: Gateway to Fused Heterocycles
The most significant and synthetically valuable reactions of 2-Chloroquinoline-3,4-diamine are those that lead to the formation of fused heterocyclic systems. The vicinal arrangement of the two amino groups is ideal for cyclization with a variety of one- and two-carbon electrophiles.
The reaction of 2-Chloroquinoline-3,4-diamine with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides, orthoesters) is a key method for the synthesis of imidazo[4,5-c]quinolines. This transformation typically proceeds in two steps: an initial acylation of the more nucleophilic 4-amino group, followed by an intramolecular cyclization with the elimination of water.
Reaction Mechanism: Formation of Imidazo[4,5-c]quinolines
Caption: Proposed two-step mechanism for the synthesis of imidazo[4,5-c]quinolines.
Experimental Protocol: Synthesis of 2-Alkyl-4-chloro-1H-imidazo[4,5-c]quinolines
-
Reaction Setup: In a round-bottom flask, combine 2-Chloroquinoline-3,4-diamine (1 equivalent) and the desired carboxylic acid (1.1 equivalents).
-
Solvent and Catalyst: The reaction can be performed neat or in a high-boiling solvent such as polyphosphoric acid (PPA) or Dowtherm A. PPA can also act as a dehydrating agent and catalyst.
-
Reaction Conditions: Heat the mixture to a high temperature (typically 150-200 °C) for several hours.
-
Monitoring the Reaction: Monitor the reaction by TLC.
-
Work-up: After cooling, the reaction mixture is carefully poured into a beaker of ice water and neutralized with a base (e.g., aqueous ammonia or sodium hydroxide). The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Stability and Storage of 2-Chloroquinoline-3,4-diamine
Thermal and Chemical Stability
Aromatic diamines are generally stable compounds under normal laboratory conditions. A study on 3,4-diaminopyridine showed excellent chemical stability in oral capsule form when stored for 6 months at both refrigerated and room temperatures, and even for 1 month at 37°C.[4][5] This suggests that 2-Chloroquinoline-3,4-diamine is likely to be a relatively stable solid.
However, like many amines, it may be susceptible to oxidation over time, especially when exposed to air and light. This can lead to the formation of colored impurities. Degradation pathways for 3,4-diaminopyridine under oxidative stress have been shown to produce nitro and N-oxide derivatives.[6]
Recommended Storage Conditions
To ensure the long-term integrity of 2-Chloroquinoline-3,4-diamine, the following storage conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration is ideal. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation by atmospheric oxygen. |
| Light | Store in an amber-colored vial or in the dark. | Protects against light-induced degradation. |
| Container | Use a tightly sealed container. | Prevents exposure to moisture and air. |
Handling and Safety
While a specific Material Safety Data Sheet (MSDS) for 2-Chloroquinoline-3,4-diamine is not widely available, it should be handled with the care afforded to other chloro- and amino-substituted aromatic compounds.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Spectroscopic Characterization (Predicted)
Without experimental data, the spectroscopic properties of 2-Chloroquinoline-3,4-diamine can be predicted based on its structure and the known spectral data of similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, as well as broad signals for the two amino groups. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the chloro and amino substituents.
-
¹³C NMR: The carbon NMR spectrum will show signals for all the carbon atoms in the molecule. The carbon attached to the chlorine atom (C2) will likely appear at a downfield chemical shift.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic N-H stretching vibrations for the primary amino groups in the range of 3300-3500 cm⁻¹. C-Cl stretching vibrations would be observed in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 2-Chloroquinoline-3,4-diamine, along with a characteristic isotopic pattern for the chlorine atom.
Conclusion and Future Directions
2-Chloroquinoline-3,4-diamine is a molecule of significant synthetic potential, offering a direct route to novel fused heterocyclic systems of interest in drug discovery. While direct experimental data remains scarce, this guide has provided a comprehensive overview of its likely synthesis, reactivity, and stability based on sound chemical principles and analogies to related compounds. The differential reactivity of its chloro and vicinal diamino groups presents a rich field for the development of new synthetic methodologies.
Future research should focus on the development and optimization of a reliable synthetic route to 2-Chloroquinoline-3,4-diamine and a thorough experimental investigation of its reactivity and stability. Such studies will undoubtedly unlock the full potential of this versatile building block and pave the way for the discovery of new and innovative therapeutic agents.
References
- Abdel-Wahab, B. F., Khidre, R. E., & El-Sayed, M. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8685–8715.
- Romero, E. L., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1364531.
- Varma, R. S. (2014). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 9(1), e86659.
- Patel, H. M., & Patel, V. M. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 11-15.
- Solomon, V. R., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research, 19(4), 333-346.
- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(1), 60–62.
- Singh, R. K., et al. (2021). Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity. Journal of Medicinal Chemistry, 64(5), 2663–2680.
- Doebner, O. (1887). Ueber die, dem Cinchonin isomere, β-Phenylchinchoninsäure. Berichte der deutschen chemischen Gesellschaft, 20(1), 277-280.
- Rovira, J. J. (2014). Vicinal Diamination of Alkenes under Rh-Catalysis. Organic Letters, 16(19), 5024–5027.
- Abdel-Wahab, B. F., Khidre, R. E., & El-Sayed, M. A. (2012).
- CN106349081A - Synthesis method of 3,4-diaminotoluene.
- de Oliveira, R. B., et al. (2018). Regioselective preparation and NMR spectroscopy study of 2‐chloro‐4‐ethoxy‐quinoline for the synthesis of 2‐((3‐aminopropyl)amino)quinolin‐4(1H)‐one. Magnetic Resonance in Chemistry, 56(10), 963-969.
- Stańczak, A., et al. (1994). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Pharmazie, 49(12), 884-889.
- Williamson, P. R., et al. (1989). Vicinal diamines as pyrroloquinoline quinone-directed irreversible inhibitors of lysyl oxidase. The Journal of biological chemistry, 264(22), 13079–13084.
- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62.
- de Oliveira, R. B., et al. (2018). Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline for the synthesis of 2-((3-aminopropyl)amino)quinolin-4(1H). Magnetic Resonance in Chemistry, 56(10), 963-969.
- Gaponov, A. A., et al. (2022). and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. ACS Omega, 7(50), 46949-46958.
- CN114315706A - Synthetic method of 3, 4-diaminopyridine.
- Ciamician, G., & Silber, P. (1903). Chemische Lichtwirkungen. Berichte der deutschen chemischen Gesellschaft, 36(2), 1575-1584.
- Reddy, C. R., et al. (2016). Highly diastereoselective synthesis of vicinal diamines via a Rh-catalyzed three-component reaction of diazo compounds with diarylmethanimines and ketimines. Organic Chemistry Frontiers, 3(11), 1435-1439.
- Abraham, R. J., & Reid, M. (2001). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Progress in Nuclear Magnetic Resonance Spectroscopy, 39(3-4), 235-331.
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- Subeh, M., et al. (2010). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of pharmaceutical and biomedical analysis, 52(1), 1–9.
- Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8685-8715.
- Pápai, G., et al. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules, 19(10), 15685-15709.
- Kumar, S., et al. (2017). Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines. Bioorganic & Medicinal Chemistry Letters, 27(15), 3386-3390.
- Gribble, G. W. (2010). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 15(12), 9077-9128.
- Wang, D., et al. (2019). Enantioselective Access to Chiral Vicinal Diamines via Rhodium-Catalyzed Consecutive Reductive Amination/Asymmetric Transfer Hydrogenation of Quinoline-2-carbaldehydes with Anilines. Organic Letters, 21(18), 7384-7388.
- Sharma, V., & Kumar, P. (2021).
- Romero, E. L., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1364531.
- Ihle, N. T., et al. (2008). Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. Bioorganic & medicinal chemistry letters, 18(3), 1036–1040.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sefh.es [sefh.es]
- 6. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 2-Chloroquinoline-3,4-diamine and its Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved therapeutic agents.[1][2] Its versatile biological profile has led to the development of drugs with a wide array of activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6][7][8] This technical guide delves into the potential biological activities of a specific, yet underexplored, class of quinoline derivatives: those based on the 2-chloroquinoline-3,4-diamine scaffold. While direct experimental data on this particular scaffold and its derivatives are limited in publicly available literature, this guide will extrapolate from structurally related and well-documented quinoline compounds to illuminate its therapeutic promise. We will explore the synthesis of the core 2-chloroquinoline framework, detail the established anticancer and antimicrobial activities of related derivatives, provide standardized experimental protocols for their evaluation, and discuss the structure-activity relationships that govern their efficacy. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this promising area of chemical biology.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic motif in a vast number of biologically active compounds.[9] Its rigid, planar structure and the presence of a nitrogen atom provide ideal features for interacting with various biological targets, including enzymes and nucleic acids. The clinical success of quinoline-based drugs, such as the antimalarial chloroquine and the antibacterial ofloxacin, has cemented its status as a "privileged scaffold" in drug design.[3][9] The diverse pharmacological activities exhibited by quinoline derivatives underscore the immense potential for further exploration and development of novel therapeutic agents based on this versatile framework.[2][6]
Synthesis of the 2-Chloroquinoline Core: A Gateway to Novel Derivatives
The synthesis of the 2-chloroquinoline backbone is a critical first step in the generation of a diverse library of derivatives. A common and effective method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction, which involves the formylation and cyclization of acetanilides.
Hypothetical Synthetic Workflow: 2-Chloroquinoline-3,4-diamine
Caption: A plausible synthetic route to 2-chloroquinoline-3,4-diamine.
Anticancer Potential: Insights from Structurally Related Quinolines
Numerous studies have demonstrated the significant anticancer activity of quinoline derivatives.[5][10] While specific data for 2-chloroquinoline-3,4-diamine derivatives is lacking, the cytotoxic effects of related 4-aminoquinolines and other 2-chloroquinoline derivatives provide a strong rationale for investigating this scaffold.
Cytotoxicity of 4-Aminoquinoline Derivatives
A series of 4-aminoquinoline derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The data reveals that modifications to the quinoline core and the nature of the amino side chain significantly impact anticancer potency.
| Compound/Derivative | Cancer Cell Line | GI50 (µM) | Reference |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | [3] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 | [3] |
| Aminoquinoline compound 4 | MDA-MB-468 | 11.01 | [3] |
| Aminoquinoline compound 4 | MCF-7 | 51.57 | [3] |
| Bisquinoline compound 10 | MDA-MB-468 | 7.35 | [3] |
| Bisquinoline compound 10 | MCF-7 | 14.80 | [3] |
Proposed Mechanisms of Anticancer Action
The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with fundamental cellular processes. A primary mechanism is the intercalation of the planar quinoline ring system into DNA, which disrupts DNA replication and transcription, ultimately leading to apoptosis. Additionally, some quinoline derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.
Generalized Mechanism of Action for Quinoline-Based Anticancer Agents
Caption: Potential anticancer mechanisms of quinoline derivatives.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (or GI₅₀) value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of viability against the log of the compound concentration.
Antimicrobial Activity: A Broad Spectrum of Potential
Quinoline derivatives have a long history of use as antimicrobial agents.[8][9] The emergence of drug-resistant pathogens necessitates the development of new antimicrobial compounds, and the 2-chloroquinoline scaffold represents a promising starting point.
Antibacterial and Antifungal Activity of Quinoline Derivatives
A variety of quinoline derivatives have demonstrated potent activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy.
| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Quinoxaline Derivatives | Escherichia coli | 8 | [11] |
| Quinoxaline Derivatives | Bacillus subtilis | 16 | [11] |
| 2-sulfoether-4-quinolones | Staphylococcus aureus | 0.8 (µM) | [12] |
| 2-sulfoether-4-quinolones | Bacillus cereus | 1.61 (µM) | [12] |
| 2-fluoro 9-oxime ketolides | Streptococcus pneumoniae | ≤ 0.008 | [12] |
| Quinoline-based amides | Staphylococcus aureus | 2.67 | [13] |
| Quinoline-based amides | Candida albicans | 5.6 | [13] |
| N-arylamino biquinolines | Various microorganisms | Significant efficacy | [14] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Standard antimicrobial agents (positive controls)
Procedure:
-
Preparation of Inoculum: Grow the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.
Structure-Activity Relationship (SAR) Insights
While a detailed SAR for 2-chloroquinoline-3,4-diamine derivatives cannot be constructed without experimental data, some general trends can be inferred from related quinoline compounds:
-
Substitution at the 7-position: The presence of a halogen, particularly chlorine, at the 7-position of the quinoline ring is often associated with enhanced biological activity.[9]
-
Nature of the Side Chain at the 4-position: For 4-aminoquinolines, the length and functionality of the alkylamino side chain are critical for both anticancer and antimalarial activity.
-
Planarity of the Ring System: The planar nature of the quinoline scaffold is crucial for DNA intercalation, a key mechanism of action for many of its biological activities.
Conclusion and Future Perspectives
The 2-chloroquinoline-3,4-diamine scaffold holds considerable, yet largely untapped, potential for the development of novel therapeutic agents. Extrapolating from the well-documented anticancer and antimicrobial activities of structurally related quinoline derivatives, it is highly probable that derivatives of this scaffold will exhibit significant biological effects. The presence of two amino groups at the 3 and 4 positions offers rich opportunities for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
Future research should prioritize the development of a robust and efficient synthesis of the 2-chloroquinoline-3,4-diamine core. Subsequently, the generation of a diverse library of derivatives and their systematic evaluation in a battery of anticancer and antimicrobial assays will be crucial. Detailed mechanistic studies, including investigations into their effects on DNA, key enzymes, and cellular signaling pathways, will be essential for understanding their mode of action and for guiding further lead optimization. The exploration of this chemical space could lead to the discovery of new drug candidates with improved efficacy and novel mechanisms of action.
References
-
Garg, M., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(5), 1549-1552. [Link]
-
Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Molecular Structure, 1265, 133423. [Link]
-
Afrin, S., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(1), 1-19. [Link]
-
El-Sayed, W. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4149. [Link]
-
Kaur, M., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Molecular Structure, 1265, 133423. [Link]
-
Gupta, H., et al. (2011). Biological Activities of Quinoline Derivatives. International Journal of Pharmaceutical Sciences and Drug Research, 3(2), 85-95. [Link]
-
El-Gaby, M. S. A., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Journal of the Serbian Chemical Society, 83(2), 115-146. [Link]
-
Mansour, A. M., et al. (2024). Novel Quinoline-3,4-dihydropyrimidinone Hybrids Privileged Scaffolds: Design, Synthesis, and Cytotoxic Evaluation. Delta University Scientific Journal, 7(1), 1-8. [Link]
-
Singh, P., et al. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]
-
El-Gaby, M. S. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6426-6461. [Link]
-
Afrin, S., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(1), 1-19. [Link]
-
Wang, Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(11), 3185. [Link]
-
Shah, S., et al. (2012). Synthesis of some novel N-arylamino biquinoline derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 22(16), 5245-5248. [Link]
-
Anju, V. R., & S. L., S. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. [Link]
-
El-Gaby, M. S. A., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Journal of the Serbian Chemical Society, 83(2), 115-146. [Link]
-
Dave, R., & Rahatgaonkar, A. M. (2013). Syntheses and anti-microbial evaluation of new quinoline scaffold derived pyrimidine derivatives. Arabian Journal of Chemistry, 6(3), 307-314. [Link]
-
de Souza, M. V. N., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. [Link]
-
Garg, M., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(5), 1549-1552. [Link]
-
Gupta, H., et al. (2011). Biological activities of quinoline derivatives. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 66(1), 10-24. [Link]
-
El-Gaby, M. S. A., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Journal of the Serbian Chemical Society, 77(1), 1-32. [Link]
-
Bouzroura, A., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 27(19), 6296. [Link]
-
Dorababu, A. (2021). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 354(3), e2000232. [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
Navigating the Unknown: A Guide to the Presumed Safe Handling of 2-Chloroquinoline-3,4-diamine in Research Settings
Senior Application Scientist's Note: Crafting a definitive guide on the safety, handling, and toxicology of 2-Chloroquinoline-3,4-diamine (CAS No. 132521-68-7) is currently precluded by a significant lack of publicly available, substance-specific data. Extensive searches for a comprehensive Safety Data Sheet (SDS), detailed toxicological studies, or established handling protocols for this specific molecule have been unsuccessful. The information that is available pertains to structurally related but distinct quinoline derivatives.
In the spirit of ensuring utmost safety and scientific integrity for researchers, scientists, and drug development professionals, this document will therefore adopt a precautionary approach. Instead of presenting unverified extrapolations, this guide will provide a framework for handling novel chemical compounds of this class, grounded in established laboratory safety principles. This guidance is intended to supplement, not replace, a substance-specific risk assessment, which is mandatory before any handling.
The Imperative of a Precautionary Stance
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] However, the introduction of a chlorine atom and two amine groups at specific positions can significantly alter the molecule's chemical reactivity, biological activity, and toxicological profile. Without empirical data, we must assume that 2-Chloroquinoline-3,4-diamine could present significant health hazards.
Causality Behind This Approach: The absence of specific toxicological data necessitates treating the compound as potentially hazardous. This conservative approach is a cornerstone of laboratory safety, ensuring that unknown risks are mitigated to the greatest extent possible. General principles of chemical hygiene and safety provide a robust framework for handling such research chemicals.[3][4]
Hazard Identification and Risk Assessment: A Proactive Strategy
Given the data gap, a thorough, documented risk assessment is the most critical first step before any experimental work commences.
Assumed Hazard Profile (Based on Related Compounds):
| Hazard Class | Potential Effects (Assumed) | Rationale based on Quinoline Derivatives |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Quinoline itself and some of its derivatives are known to be toxic.[5] |
| Skin Corrosion/Irritation | May cause skin irritation. | Chloro- and amino-substituted aromatic compounds can be skin irritants. |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage. | A common hazard for many nitrogen-containing heterocyclic compounds. |
| Mutagenicity/Carcinogenicity | Suspected of causing genetic defects or cancer. | Quinoline is classified as a potential carcinogen.[5] |
| Aquatic Toxicity | May be harmful to aquatic life. | Aromatic amines and halogenated compounds can be environmental hazards. |
Experimental Workflow: Risk Assessment Protocol
-
Information Gathering: Systematically search for any new data on CAS No. 132521-68-7. Document the lack of specific data.
-
Analogue Analysis: Identify the closest structural analogues with known toxicological data. Note the limitations of this data.
-
Exposure Scenario Mapping: Detail every step of the planned experiment where personnel could be exposed (weighing, dissolution, reaction, purification, waste disposal).
-
Control Banding Evaluation: Utilize a qualitative risk assessment tool to estimate the risk level and determine the necessary level of control (e.g., general ventilation, fume hood, glove box).
-
Documentation and Approval: The written risk assessment must be reviewed and approved by the designated Chemical Hygiene Officer or laboratory supervisor before work begins.[4]
Caption: Risk assessment workflow for novel compounds.
Safe Handling and Personal Protective Equipment (PPE)
All handling of 2-Chloroquinoline-3,4-diamine must occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4]
Core Handling Protocol:
-
Pre-Handling:
-
Ensure the chemical fume hood is functioning correctly.
-
Designate a specific area within the hood for the handling of this compound.
-
Assemble all necessary equipment and reagents before introducing the compound.
-
Ensure an appropriate chemical spill kit is readily accessible.[6]
-
-
Weighing and Transfer:
-
Handle the solid compound on a non-porous, disposable surface (e.g., weighing paper or a dedicated, tared container).
-
Use anti-static tools if the compound is a fine powder.
-
Close the container immediately after dispensing.
-
-
Dissolution and Reaction:
-
Add solvents slowly to the solid to avoid splashing.
-
Conduct all reactions in closed or contained systems within the fume hood.
-
-
Post-Handling:
-
Decontaminate the handling area with an appropriate solvent and then soap and water.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are required at all times.[3] A full-face shield should be worn over the goggles when there is a significant risk of splashing.[7]
-
Hand Protection: Wear nitrile gloves (double-gloving is recommended). Check for tears or punctures before and during use.[3][7]
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.
-
Respiratory Protection: Not typically required if all work is performed in a certified fume hood. However, a risk assessment may indicate the need for a respirator in specific scenarios (e.g., large spills).[3]
Caption: Essential PPE and engineering controls.
Emergency Procedures
Spills:
-
Minor Spill (inside fume hood):
-
Alert nearby personnel.
-
Absorb the spill with a chemical absorbent from a spill kit.
-
Wipe the area clean with a suitable solvent, followed by soap and water.
-
Collect all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert laboratory supervisor and emergency response personnel.
-
Prevent others from entering the area.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Toxicology and Future Research
The core of responsible chemical research is the generation and dissemination of safety data. As 2-Chloroquinoline-3,4-diamine is used in research, it is crucial that any toxicological findings, even preliminary ones (e.g., from cell viability assays), are documented and shared. In silico toxicology prediction tools can offer preliminary assessments of potential hazards like mutagenicity or developmental toxicity, but these are not substitutes for experimental data.[8]
Researchers working with this and other novel compounds have a responsibility to contribute to the collective knowledge base, paving the way for safer and more informed scientific discovery.
References
Due to the lack of specific literature for 2-Chloroquinoline-3,4-diamine, the references provided are for general laboratory safety and related quinoline compounds.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available from: [Link]
-
Jain, S. K., & Singh, P. (2012). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozal activity. Journal of medicinal chemistry, 55(17), 7676–7687. Available from: [Link]
-
Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Available from: [Link]
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(16), 8484–8515. Available from: [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: quinoline. (2019). Available from: [Link]
-
Więckowska, A., & Jarocha, M. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules (Basel, Switzerland), 26(16), 4795. Available from: [Link]
-
Abdel-Wahab, B. F., Khidre, R. E., & El-Sayed, W. A. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ARKIVOC: Online Journal of Organic Chemistry, 2012(1), 244-287. Available from: [Link]
-
Wang, L., et al. (2024). Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. ACS Chemical Health & Safety. Available from: [Link]
-
Instasafety. (2023). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Available from: [Link]
-
de Kock, C., et al. (2018). Adamantane Amine-Linked Chloroquinoline Derivatives as Chloroquine Resistance Modulating Agents in Plasmodium Falciparum. Bioorganic & medicinal chemistry letters, 28(8), 1432–1437. Available from: [Link]
-
Hernández-García, L., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1863. Available from: [Link]
-
Al-Ostath, A., et al. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Molecules, 28(11), 4385. Available from: [Link]
-
Ali, A. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager. Available from: [Link]
-
Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484-8515. Available from: [Link]
-
Zhuravlev, A. V., et al. (2022). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pharmaceutical Chemistry Journal, 56(4), 481-489. Available from: [Link]
-
Al-Adham, A., et al. (2023). Mitigation of Potential Risks in Chemical Laboratories: A Focused Review. ACS Chemical Health & Safety, 30(6), 43-60. Available from: [Link]
-
Więckowska, A., et al. (2021). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 22(16), 8827. Available from: [Link]
-
Solomon, V. R., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(3), 383-390. Available from: [Link]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. thesafetygeek.com [thesafetygeek.com]
- 5. chemos.de [chemos.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
The Quinoline Core: A Technical Guide to its Discovery and Enduring Synthetic Legacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone of synthetic and medicinal chemistry. First isolated from coal tar in 1834, its journey from a byproduct of industrial processes to a privileged core in modern pharmaceuticals is a compelling narrative of chemical discovery and innovation. This technical guide provides an in-depth exploration of the historical milestones in the discovery and synthesis of quinoline compounds. We will dissect the mechanistic underpinnings of the classical named reactions that form the bedrock of quinoline synthesis, offering field-proven insights into experimental choices. Furthermore, this guide will bridge the historical context with contemporary advancements, including greener synthetic approaches and the profound impact of quinoline derivatives in drug discovery, from seminal antimalarials to a new generation of targeted therapeutics.
A Serendipitous Discovery and the Dawn of a Heterocyclic Era
The story of quinoline begins not in a pristine laboratory, but amidst the industrial fervor of the 19th century. In 1834, the German chemist Friedlieb Ferdinand Runge, while investigating the components of coal tar, isolated a colorless, oily liquid with a pungent odor. He named this substance "leukol," derived from the Greek words for "white oil."[1] A few years later, in 1842, French chemist Charles Gerhardt obtained a similar compound through the harsh distillation of the antimalarial alkaloid quinine with a strong base, which he termed "chinolein."[1]
Initially, these two substances were believed to be distinct. However, the astute observations of August Wilhelm von Hofmann later clarified that "leukol" and "chinolein" were, in fact, the same molecule. This realization not only unified the understanding of this new heterocyclic system but also presciently linked the industrial byproduct to a powerful, naturally occurring therapeutic agent. This early history foreshadowed the dual role quinoline would play as both a fundamental building block in organic synthesis and a rich source of bioactive compounds.
Classical Syntheses of the Quinoline Core: A Mechanistic Deep Dive
The structural elucidation of quinoline ignited a flurry of activity among chemists to devise methods for its synthesis. This era gave rise to a series of named reactions that are still taught and utilized today, a testament to their robustness and ingenuity.
The Skraup Synthesis: A Vigorous and Classic Approach
Discovered by the Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis is a powerful, albeit often aggressive, method for preparing quinolines.[2][3] The archetypal reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[4]
Causality in Experimental Design: The Skraup synthesis is a classic example of a one-pot reaction where multiple transformations occur in sequence. The choice of reagents is critical to its success. Sulfuric acid serves not only as a catalyst but also as a dehydrating agent. Glycerol, upon dehydration, generates the key intermediate, acrolein. Nitrobenzene acts as the oxidizing agent to aromatize the newly formed heterocyclic ring. The reaction is notoriously exothermic, and moderators such as ferrous sulfate are often added to control the reaction rate and prevent polymerization of the acrolein intermediate.[4]
Reaction Mechanism:
The mechanism of the Skraup synthesis can be dissected into four key stages:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[3]
-
Michael Addition: The aniline undergoes a conjugate (Michael) addition to the acrolein.[3][4]
-
Cyclization and Dehydration: The resulting β-anilinopropionaldehyde undergoes an acid-catalyzed cyclization, followed by dehydration to form 1,2-dihydroquinoline.[4]
-
Oxidation: The 1,2-dihydroquinoline is then oxidized by nitrobenzene to the aromatic quinoline product. The nitrobenzene is concomitantly reduced to aniline, which can then re-enter the reaction cycle.[4]
Caption: The Skraup Synthesis Workflow.
Experimental Protocol: A Modified Skraup Synthesis of Quinoline
-
Materials: Aniline, glycerol, nitrobenzene, concentrated sulfuric acid, ferrous sulfate heptahydrate, sodium hydroxide, steam distillation apparatus.
-
Procedure:
-
In a large round-bottom flask, cautiously add concentrated sulfuric acid to a mixture of aniline and ferrous sulfate heptahydrate while cooling in an ice bath.
-
Slowly add glycerol to the mixture with continuous stirring, maintaining a low temperature.
-
Add nitrobenzene to the reaction mixture.
-
Heat the mixture gently under reflux. The reaction is exothermic and will require careful monitoring.
-
After the initial vigorous reaction subsides, continue heating for several hours to ensure completion.
-
Allow the mixture to cool and then dilute with water.
-
Neutralize the excess acid with a concentrated solution of sodium hydroxide.
-
Subject the mixture to steam distillation to isolate the crude quinoline.
-
Purify the collected quinoline by fractional distillation.
-
The Doebner-von Miller Reaction: A Versatile Modification
A significant advancement on the Skraup synthesis, the Doebner-von Miller reaction, developed in the 1880s, offers greater versatility by employing α,β-unsaturated aldehydes or ketones in place of glycerol.[5][6] This allows for the synthesis of a wide range of substituted quinolines.
Causality in Experimental Design: The Doebner-von Miller reaction is typically catalyzed by Brønsted or Lewis acids.[5] The choice of the α,β-unsaturated carbonyl compound directly dictates the substitution pattern on the resulting quinoline ring. The reaction can be run as a one-pot synthesis where the α,β-unsaturated carbonyl is generated in situ from an aldol condensation of two carbonyl compounds, a variation known as the Beyer method.
Reaction Mechanism:
The mechanism is a subject of some debate but is generally believed to proceed through the following steps:
-
Michael Addition: The aniline undergoes a conjugate addition to the α,β-unsaturated carbonyl compound.
-
Schiff Base Formation and Cyclization: The intermediate can then react with another molecule of aniline to form a Schiff base, which subsequently undergoes an intramolecular electrophilic cyclization onto the aniline ring.
-
Dehydration and Oxidation: The cyclized intermediate then dehydrates and is oxidized to the final quinoline product.
Caption: The Doebner-von Miller Reaction Pathway.
Experimental Protocol: General Procedure for the Doebner-von Miller Reaction
-
Materials: Substituted aniline, α,β-unsaturated aldehyde or ketone, acid catalyst (e.g., hydrochloric acid, zinc chloride), solvent (e.g., ethanol, toluene).
-
Procedure:
-
Dissolve the aniline in the chosen solvent and add the acid catalyst.
-
Heat the mixture to reflux.
-
Slowly add the α,β-unsaturated carbonyl compound to the refluxing solution.
-
Continue refluxing for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a base (e.g., sodium carbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.[7]
-
The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines
The Combes synthesis, reported by Alphonse Combes in 1888, provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.[3]
Causality in Experimental Design: The reaction is typically catalyzed by a strong acid, such as sulfuric acid, which facilitates both the initial condensation and the subsequent cyclization. The choice of the β-diketone determines the substituents at the 2- and 4-positions of the quinoline ring.
Reaction Mechanism:
-
Enamine Formation: The aniline reacts with one of the carbonyl groups of the β-diketone to form an enamine intermediate.[3]
-
Cyclization and Dehydration: The enamine then undergoes an acid-catalyzed intramolecular electrophilic attack on the aniline ring, followed by dehydration to yield the substituted quinoline.[8]
Caption: The Combes Synthesis for 2,4-Disubstituted Quinolines.
Experimental Protocol: Synthesis of 2,4-Dimethylquinoline via the Combes Reaction
-
Materials: Aniline, acetylacetone (a β-diketone), concentrated sulfuric acid.
-
Procedure:
-
Carefully add concentrated sulfuric acid to aniline with cooling.
-
Slowly add acetylacetone to the mixture with stirring.
-
Heat the reaction mixture, and monitor for the completion of the reaction.
-
Pour the cooled reaction mixture onto ice and neutralize with a base.
-
Extract the product with an organic solvent, and purify as described previously.
-
The Conrad-Limpach-Knorr Synthesis: Access to Hydroxyquinolines
The Conrad-Limpach-Knorr synthesis is a versatile method for preparing 4-hydroxyquinolines (4-quinolones) and 2-hydroxyquinolines (2-quinolones) from the reaction of anilines with β-ketoesters.[9] The outcome of the reaction is temperature-dependent.
Causality in Experimental Design: At lower temperatures, the aniline reacts with the keto-group of the β-ketoester, leading to a β-aminoacrylate, which upon cyclization yields a 4-quinolone (Conrad-Limpach).[9] At higher temperatures, the aniline reacts with the ester group to form a β-ketoanilide, which then cyclizes to a 2-quinolone (Knorr). This temperature dependence provides a valuable handle for selectively synthesizing different isomers.
Reaction Mechanism (Conrad-Limpach):
-
Condensation: The aniline reacts with the ketone carbonyl of the β-ketoester to form a β-aminoacrylate.
-
Cyclization: At elevated temperatures, the β-aminoacrylate undergoes a thermal cyclization with the elimination of ethanol to form the 4-quinolone.
Caption: Temperature-Dependent Pathways in the Conrad-Limpach-Knorr Synthesis.
Experimental Protocol: Conrad-Limpach Synthesis of a 4-Quinolone
-
Materials: Substituted aniline, β-ketoester (e.g., ethyl acetoacetate), high-boiling solvent (e.g., diphenyl ether, Dowtherm A).
-
Procedure:
-
Combine the aniline and the β-ketoester in the high-boiling solvent.
-
Heat the mixture to a specific temperature (typically around 140-160°C) to favor the formation of the β-aminoacrylate and subsequent cyclization to the 4-quinolone.
-
Monitor the reaction and, upon completion, cool the mixture to allow the product to precipitate.
-
Collect the solid product by filtration and wash with a suitable solvent.
-
The Friedländer Synthesis: A Convergent Approach
The Friedländer synthesis, first described by Paul Friedländer in 1882, is a straightforward and convergent method for preparing quinolines from the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[2][10]
Causality in Experimental Design: This reaction can be catalyzed by either acids or bases. The choice of catalyst can influence the reaction rate and yield. The convergence of this synthesis, where two pre-functionalized fragments are brought together, makes it a powerful tool for constructing highly substituted quinolines.
Reaction Mechanism:
-
Aldol Condensation: The reaction initiates with an aldol-type condensation between the α-methylene compound and the carbonyl group of the o-aminoaryl aldehyde or ketone.
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular condensation between the amino group and the newly formed carbonyl (or a related functional group), followed by dehydration to form the quinoline ring.[2]
Caption: The Convergent Friedländer Synthesis of Quinolines.
Experimental Protocol: A Base-Catalyzed Friedländer Synthesis
-
Materials: o-Aminobenzaldehyde, a ketone with an α-methylene group (e.g., acetone), a base catalyst (e.g., sodium hydroxide), a solvent (e.g., ethanol).
-
Procedure:
-
Dissolve the o-aminobenzaldehyde and the ketone in the solvent.
-
Add the base catalyst to the solution.
-
Heat the mixture to reflux and monitor the reaction.
-
Upon completion, cool the reaction, and if a precipitate forms, collect it by filtration. Otherwise, concentrate the solution and purify the product by recrystallization or chromatography.
-
Modern Synthetic Strategies: Greener and More Efficient Routes
While the classical syntheses remain valuable, modern organic chemistry has seen the development of more efficient, sustainable, and atom-economical methods for constructing the quinoline core. These advancements often focus on the use of novel catalysts, milder reaction conditions, and alternative starting materials.
Key areas of innovation include:
-
Transition-Metal Catalysis: A wide array of transition metals, including palladium, copper, iron, and nickel, have been employed to catalyze the synthesis of quinolines through various C-H activation and cross-coupling strategies.[9]
-
Metal-Free Synthesis: In a push towards more sustainable chemistry, numerous metal-free protocols have been developed. These often utilize iodine, ionic liquids, or organocatalysts to promote the desired transformations.[6][10]
-
Green Chemistry Approaches: The principles of green chemistry have been applied to classical quinoline syntheses. This includes the use of microwave irradiation to accelerate reaction times, the employment of environmentally benign solvents like water, and the development of recyclable catalysts.[3][11]
-
Photocatalysis: Visible-light-mediated reactions have emerged as a powerful tool for quinoline synthesis, offering mild and selective transformations.[9]
| Synthetic Strategy | Key Features | Advantages |
| Transition-Metal Catalysis | Utilizes catalysts like Pd, Cu, Fe, Ni for C-H activation and cross-coupling. | High efficiency, broad substrate scope, good functional group tolerance. |
| Metal-Free Synthesis | Employs catalysts such as iodine, ionic liquids, or organocatalysts. | Avoids metal contamination, often uses cheaper and more environmentally friendly catalysts.[6][10] |
| Green Chemistry Approaches | Incorporates techniques like microwave irradiation, aqueous reaction media, and recyclable catalysts. | Reduced reaction times, lower energy consumption, less hazardous waste.[3][11] |
| Photocatalysis | Uses visible light to drive reactions, often with a photocatalyst. | Mild reaction conditions, high selectivity, sustainable energy source.[9] |
The Quinoline Scaffold in Drug Discovery: From Malaria to Modern Medicine
The historical connection between quinoline and the antimalarial quinine was a harbinger of the immense therapeutic potential of this heterocyclic scaffold. Quinoline derivatives have since become a mainstay in medicinal chemistry, with a wide range of biological activities.
Antimalarial Agents
The quinoline core is central to some of the most important antimalarial drugs in history.
-
Quinine: This natural product, isolated from the bark of the cinchona tree, was the first effective treatment for malaria. Its mechanism of action is thought to involve the inhibition of hemozoin biocrystallization in the malaria parasite, leading to a toxic buildup of heme.[12]
-
Chloroquine and Mefloquine: These synthetic quinoline derivatives were developed as more potent and better-tolerated alternatives to quinine. Mefloquine acts as a blood schizonticide, destroying the asexual forms of the malaria parasite.[13] Some research suggests it targets the parasite's 80S ribosome to inhibit protein synthesis.[14][15]
Antibacterial Agents (Fluoroquinolones)
The modification of the quinoline core led to the development of the fluoroquinolone class of antibiotics.
-
Sitafloxacin: This fourth-generation fluoroquinolone exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, ultimately leading to bacterial cell death.[16][17][18][19][20]
Anticancer Agents
The quinoline scaffold is present in a number of anticancer drugs, highlighting its versatility in targeting various cellular pathways involved in cancer progression.
-
Mechanism of Action: Quinoline derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of topoisomerases, disruption of tubulin polymerization, and the inhibition of protein kinases involved in cell signaling pathways.[21][22][23] Some derivatives have been shown to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels that support tumor growth).[23][24]
Antiviral Agents
Recent research has also focused on the potential of quinoline derivatives as antiviral agents.
-
Mechanism of Action: Some quinoline derivatives have shown activity against a range of viruses, including dengue virus, by inhibiting viral replication at an early stage.[25] They have been found to reduce the production of key viral proteins necessary for the assembly of new virus particles.[25][26]
Table of Selected FDA-Approved Quinoline-Based Drugs: [27][28][29]
| Drug Name | Therapeutic Area | Mechanism of Action |
| Mitapivat | Anemia | Allosteric activator of pyruvate kinase. |
| Tivozanib | Cancer (Renal Cell Carcinoma) | Tyrosine kinase inhibitor. |
| Capmatinib | Cancer (Lung) | Tyrosine kinase inhibitor. |
| Tafenoquine | Malaria | Antimalarial activity. |
| Neratinib | Cancer (Breast) | Tyrosine kinase inhibitor. |
| Lenvatinib | Cancer (Thyroid, Kidney) | Tyrosine kinase inhibitor. |
| Simeprevir | Hepatitis C | Protease inhibitor. |
| Bosutinib | Cancer (Leukemia) | Tyrosine kinase inhibitor. |
| Cabozantinib | Cancer (Thyroid, Kidney) | Tyrosine kinase inhibitor. |
| Bedaquiline | Tuberculosis | ATP synthase inhibitor. |
| Pitavastatin | Hypercholesterolemia | HMG-CoA reductase inhibitor. |
Conclusion and Future Perspectives
From its humble origins in coal tar to its current status as a privileged scaffold in drug discovery, the journey of the quinoline core is a testament to the power of organic synthesis and the relentless pursuit of new therapeutic agents. The classical syntheses, born out of the ingenuity of 19th-century chemists, continue to provide a robust foundation for accessing this important heterocycle. Concurrently, modern synthetic methodologies are paving the way for more efficient, sustainable, and diverse routes to novel quinoline derivatives. The ever-expanding repertoire of biological activities associated with the quinoline scaffold ensures that it will remain a focal point of research in medicinal chemistry and drug development for the foreseeable future. The continued exploration of its synthetic chemistry and biological applications promises to unlock new treatments for a wide range of human diseases.
References
-
Wikipedia. Quinoline. [Link]
-
RSC Publishing. Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Preparation and Properties of Quinoline. [Link]
-
ResearchSpace. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
RSC Publishing. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]
-
MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
PubMed Central. Synthetic and medicinal perspective of quinolines as antiviral agents. [Link]
-
ACS Omega. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. [Link]
-
PubMed Central. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. [Link]
-
PubMed Central. The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis. [Link]
-
Thieme. Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. [Link]
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
PubMed Central. Antibacterial Mechanisms and Clinical Impact of Sitafloxacin. [Link]
-
Wikipedia. Mefloquine. [Link]
-
ResearchGate. Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. [Link]
-
RSC Publishing. Recent advances in the synthesis of quinolines: a review. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Anticancer Activity of Quinoline Derivatives. [Link]
-
Patsnap Synapse. What is the mechanism of Sitafloxacin Hydrate? [Link]
-
The Pharmaceutical Journal. Researchers uncover the mechanism of mefloquine. [Link]
-
PubMed. Recent Progress in the Synthesis of Quinolines. [Link]
-
YouTube. Pharmacology of Sitafloxacin; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. [Link]
-
PubMed Central. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]
-
Wikipedia. Combes quinoline synthesis. [Link]
-
MDPI. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. [Link]
-
ResearchGate. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
ResearchGate. Antibacterial Mechanisms and Clinical Impact of Sitafloxacin. [Link]
-
ResearchGate. The Friedländer quinoline synthesis of 7. [Link]
-
YouTube. Combe's synthesis of quinoline || detailed mechanism. [Link]
-
Patsnap Synapse. What is Sitafloxacin Fumarate used for? [Link]
-
NIH. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. [Link]
-
Wikipedia. Quinine. [Link]
-
Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Link]
-
MIMS Philippines. Mefloquine: Uses, Dosage, Side Effects and More. [Link]
-
A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. [Link]
-
RSC Publishing. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. [Link]
-
ResearchGate. Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. [Link]
-
ResearchGate. Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger.... [Link]
-
YouTube. Pharmacology of Quinine and Mefloquine ; Mechanism of action, Uses, Pharmacokinetics, Side effects. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. iipseries.org [iipseries.org]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Quinoline synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Quinine - Wikipedia [en.wikipedia.org]
- 13. mims.com [mims.com]
- 14. The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 16. Antibacterial Mechanisms and Clinical Impact of Sitafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Sitafloxacin Hydrate? [synapse.patsnap.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. What is Sitafloxacin Fumarate used for? [synapse.patsnap.com]
- 21. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 22. globalresearchonline.net [globalresearchonline.net]
- 23. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 24. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 28. researchgate.net [researchgate.net]
- 29. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
The Strategic Utility of 2-Chloroquinoline-3,4-diamine in Medicinal Chemistry: A Technical Guide
Introduction: The Quinoline Scaffold and the Unseen Potential of a Reactive Intermediate
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] Within this privileged scaffold, the strategic introduction of functional groups can unlock novel chemical space and provide access to unique molecular architectures. This guide focuses on a particularly valuable, yet often transient, building block: 2-Chloroquinoline-3,4-diamine. While its isolation can be challenging due to its inherent reactivity, its in situ generation and subsequent elaboration provide a powerful and direct route to a class of compounds with significant therapeutic potential: the imidazo[4,5-c]quinolines.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will not merely present synthetic procedures but will delve into the causality behind experimental choices, offering field-proven insights into the synthesis and application of this versatile intermediate. We will explore the logical pathway from readily available starting materials to the generation of the diamine, and its subsequent transformation into medicinally relevant compounds, with a particular focus on the development of kinase inhibitors.
Core Synthesis Strategy: From Nitro-Precursor to the Pivotal Diamine
The synthesis of 2-Chloroquinoline-3,4-diamine is a multi-step process that hinges on the carefully controlled introduction and transformation of functional groups on the quinoline core. The most logical and widely employed strategy involves the synthesis of a stable precursor, 4-amino-2-chloro-3-nitroquinoline, followed by the selective reduction of the nitro group to generate the desired diamine in situ.
Step 1: Synthesis of the Key Precursor: 4-Amino-2-chloro-3-nitroquinoline
The synthesis of the nitro-amino quinoline precursor is a critical first step. A common and effective method involves the nitration of a readily available 2-chloro-4-aminoquinoline derivative. The choice of nitrating agent and reaction conditions is crucial to achieve the desired regioselectivity.
Experimental Protocol: Synthesis of 4-Amino-2-chloro-3-nitropyridine (as an illustrative precursor)
This protocol is adapted from a similar synthesis and illustrates the general principles that can be applied to the quinoline system.[2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-chloro-4-aminopyridine (1 equivalent) in concentrated sulfuric acid at 0°C.
-
Nitration: Slowly add a mixture of 65% nitric acid and concentrated sulfuric acid (mixed acid) dropwise to the solution, maintaining the temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 15°C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Isolation: Adjust the pH of the resulting solution to 3 with aqueous ammonia. The precipitated solid, a mixture of 3-nitro and 5-nitro isomers, is collected by filtration.
-
Purification: The desired 4-amino-2-chloro-3-nitropyridine isomer can be separated and purified by recrystallization or column chromatography.
Causality of Experimental Choices:
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is essential to control the reaction rate and prevent unwanted side reactions, such as over-nitration or degradation of the starting material.
-
Sulfuric Acid: Concentrated sulfuric acid serves as both a solvent and a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
pH Adjustment: Careful adjustment of the pH is necessary to precipitate the product while keeping impurities in solution.
Step 2: In Situ Generation of 2-Chloroquinoline-3,4-diamine via Selective Nitro Reduction
The selective reduction of the nitro group in the presence of a chloro substituent and an amino group is the pivotal step in generating the reactive diamine. Several reducing agents can be employed, with stannous chloride (SnCl₂) in an acidic medium being a classic and reliable choice.[3] Catalytic hydrogenation is another viable option, though catalyst poisoning and dehalogenation can be potential side reactions to consider.
Experimental Protocol: Selective Reduction of 4-Benzyloxy-3-chloronitrobenzene (Illustrative Protocol)
This protocol for a related system demonstrates the principles of selective nitro reduction in the presence of a chloro and other functional groups.[3]
-
Reaction Setup: In a 5 L, 3-necked round-bottom flask equipped with an overhead stirrer, a thermocouple, and a water-cooled reflux condenser, add tin(II) chloride dihydrate (4 equivalents), ethanol, and concentrated HCl.
-
Dissolution: Stir and heat the mixture to 70°C to obtain a clear solution.
-
Substrate Addition: To this hot solution, add the nitro-containing substrate (1 equivalent) portion-wise over 30 minutes, maintaining a gentle reflux.
-
Reaction Monitoring: The reaction is typically complete after the addition and a short reflux period. Monitor the disappearance of the starting material by TLC.
-
Work-up and Isolation: After cooling, the reaction mixture is typically used directly in the next step without isolation of the potentially unstable diamine. If isolation is attempted, careful neutralization and extraction under an inert atmosphere are recommended.
Causality of Experimental Choices:
-
Stannous Chloride (SnCl₂): SnCl₂ is a chemoselective reducing agent that effectively reduces aromatic nitro groups to amines. It is generally tolerant of other functional groups like halogens and ethers under acidic conditions.
-
Acidic Medium (HCl): The acidic environment is crucial for the activity of SnCl₂ as a reducing agent.
-
Direct Use of the Product Solution: The resulting diamine is often prone to oxidation and decomposition. Therefore, it is common practice to use the crude reaction mixture containing the in situ generated diamine directly in the subsequent cyclization step to maximize yield.
Application in Medicinal Chemistry: Synthesis of Imidazo[4,5-c]quinolines
The in situ generated 2-chloroquinoline-3,4-diamine is a versatile precursor for the synthesis of the imidazo[4,5-c]quinoline scaffold. This is typically achieved through condensation and cyclization with a one-carbon electrophile, such as triethyl orthoformate, or with various aldehydes.
Synthesis of Unsubstituted Imidazo[4,5-c]quinoline
The reaction with triethyl orthoformate provides a straightforward route to the parent, unsubstituted imidazo[4,5-c]quinoline ring system.
Experimental Protocol: Cyclization with Triethyl Orthoformate
This is a general procedure based on established methods for the cyclization of ortho-diamines.[4][5]
-
Reaction Setup: To the crude solution of the in situ generated 2-chloroquinoline-3,4-diamine, add triethyl orthoformate (excess) and a catalytic amount of a strong acid (e.g., a few drops of formic acid or p-toluenesulfonic acid).
-
Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration. Alternatively, the excess triethyl orthoformate can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Causality of Experimental Choices:
-
Triethyl Orthoformate: This reagent serves as a source of a single carbon atom at the formate oxidation level, leading to the formation of the imidazole ring.
-
Acid Catalyst: The acid catalyst protonates the orthoformate, making it more electrophilic and facilitating the initial condensation with one of the amino groups.
Synthesis of 2-Substituted Imidazo[4,5-c]quinolines
The reaction of 2-chloroquinoline-3,4-diamine with various aldehydes allows for the introduction of a wide range of substituents at the 2-position of the imidazo[4,5-c]quinoline core. This is a key strategy for modulating the biological activity of the final compounds.
Experimental Protocol: Cyclization with Aldehydes
This is a general procedure based on established methods for the synthesis of 2-substituted imidazoles.[6][7]
-
Reaction Setup: To the crude solution of the in situ generated 2-chloroquinoline-3,4-diamine, add the desired aldehyde (1-1.2 equivalents).
-
Solvent and Catalyst: The reaction can be carried out in a variety of solvents, such as ethanol, DMF, or acetic acid. An oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅), is often added to facilitate the cyclization and aromatization.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Causality of Experimental Choices:
-
Aldehyde: The choice of aldehyde directly determines the substituent at the 2-position of the final imidazo[4,5-c]quinoline. This allows for the systematic exploration of structure-activity relationships (SAR).
-
Oxidizing Agent: The initial condensation of the diamine with the aldehyde forms a dihydro-intermediate. An oxidizing agent is required to aromatize this intermediate to the final imidazole ring.
Medicinal Chemistry Applications: Imidazo[4,5-c]quinolines as Kinase Inhibitors
The imidazo[4,5-c]quinoline scaffold has emerged as a privileged structure in the design of kinase inhibitors, which are a major class of anticancer drugs.[8][9][10] The planarity of the fused ring system allows for effective interaction with the ATP-binding pocket of various kinases, while the substituents at different positions can be modified to achieve potency and selectivity.
Structure-Activity Relationship (SAR) Insights
| Position of Substitution | Effect on Activity | Rationale |
| C2-Position | Potency and Selectivity | The substituent at this position often projects into the solvent-exposed region of the ATP-binding site. Modification here can influence interactions with specific amino acid residues, thereby affecting both potency and selectivity for different kinases. |
| N1-Position of Imidazole | Solubility and Pharmacokinetics | Substitution at this position can modulate the physicochemical properties of the molecule, such as solubility and membrane permeability, which are crucial for drug-like properties. |
| Substituents on the Quinoline Ring | Fine-tuning of Potency and Selectivity | Modifications on the benzo part of the quinoline ring can influence electronic properties and create additional interactions with the kinase active site, allowing for the fine-tuning of biological activity. |
Therapeutic Targets and Indications
Imidazo[4,5-c]quinoline derivatives have been investigated as inhibitors of a range of kinases implicated in cancer, including:
-
PI3K/Akt/mTOR Pathway: This is a critical signaling pathway that is often dysregulated in cancer, promoting cell growth, proliferation, and survival. Imidazo[4,5-c]quinolines have been developed as potent inhibitors of PI3K and mTOR.[8]
-
Src Family Kinases (SFKs): These non-receptor tyrosine kinases play a key role in signaling pathways that control cell proliferation, differentiation, and survival. Imidazo[4,5-c]pyridin-2-one derivatives, structurally related to imidazo[4,5-c]quinolines, have shown promise as SFK inhibitors for the treatment of glioblastoma.[6][9]
Workflow and Pathway Diagrams
Diagram 1: Synthetic Pathway to 2-Substituted Imidazo[4,5-c]quinolines
Caption: Synthetic route to 2-substituted imidazo[4,5-c]quinolines.
Diagram 2: Imidazo[4,5-c]quinolines as Kinase Inhibitors
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[4,5-c]quinolines.
Conclusion and Future Perspectives
2-Chloroquinoline-3,4-diamine, while a transient intermediate, represents a highly valuable building block in medicinal chemistry. Its efficient in situ generation and subsequent cyclization provide a direct and versatile entry into the medicinally important class of imidazo[4,5-c]quinolines. The ability to readily introduce diverse substituents at the 2-position of the imidazole ring makes this synthetic strategy particularly attractive for the generation of compound libraries for lead discovery and optimization.
The demonstrated success of imidazo[4,5-c]quinoline derivatives as potent kinase inhibitors underscores the therapeutic potential of this scaffold. Future research in this area will likely focus on the development of more selective and potent inhibitors targeting specific kinases implicated in various diseases. Furthermore, the exploration of novel cyclization partners for the diamine intermediate could lead to the discovery of new heterocyclic systems with unique biological activities. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry and therapeutic potential of this versatile building block.
References
- CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents.
-
Stauffer, F., Maira, S. M., Furet, P., & García-Echeverría, C. (2008). Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. Bioorganic & medicinal chemistry letters, 18(3), 1027–1030. Available at: [Link]
-
Goker, H., Tuncbilek, M., Leoncini, G., & Supino, R. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Medicinal Chemistry Research, 32(10), 2003-2015. Available at: [Link]
-
Chen, H., Nilsen, C. N., Choudhury, A., & Sorgi, K. L. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. ARKIVOC, 2008(14), 1-6. Available at: [Link]
-
Demkowicz, S., Wielechowska, M., & Rachon, J. (2017). Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products. Molecules (Basel, Switzerland), 22(12), 2193. Available at: [Link]
-
Zhang, H., Solomon, V. R., Hu, C., Ulibarri, G., & Lee, H. (2008). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & medicinal chemistry letters, 18(16), 4643–4647. Available at: [Link]
-
Kaur, K., Jain, M., Kaur, J., & Jain, R. (2010). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules (Basel, Switzerland), 26(5), 1490. Available at: [Link]
-
Massoud, M. A. M., El-Sawy, E. R., & Ebaid, M. S. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC, 2018(1), 244-287. Available at: [Link]
-
Romero-Vásquez, F. A., & Delgado-García, J. D. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1380961. Available at: [Link]
-
Schenone, S., Brullo, C., & Bruno, O. (2011). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Current medicinal chemistry, 18(1), 119–133. Available at: [Link]
-
da Silva, A. D., de Souza, M. C. B. V., & de Almeida, M. V. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Molecules (Basel, Switzerland), 28(23), 7935. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 2-imidazolines. Available at: [Link]
-
Abbassi, N., Rakib, E. M., Bouissane, L., Hannioui, A., Khouili, M., El Malki, A., Benchidmi, M., & Essassi, E. M. (2011). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Synthetic Communications, 41(7), 999-1005. Available at: [Link]
-
Zhao, L., Wang, Y., Zhang, Y., & Zhang, J. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]
-
Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]
-
Titcomb, L. (2001). Synthesis of an imidazolinium chloride via cyclisation of a diamine. SyntheticPage, 31. Available at: [Link]
-
Demkowicz, S., Wielechowska, M., & Rachon, J. (2017). Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products. ResearchGate. Available at: [Link]
-
Sharma, P., & Kumar, A. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 1-22. Available at: [Link]
-
Peterson, J. A., & Deiters, A. (2017). Palladium-Catalyzed Multicomponent Synthesis of 2-Imidazolines from Imines and Acid Chlorides. Molecules (Basel, Switzerland), 22(10), 1673. Available at: [Link]
-
Wang, Y., Li, Y., Wang, Y., Li, Y., Li, S., Wang, Y., ... & Li, Y. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1626–1637. Available at: [Link]
-
Alaimo, R. J., Spencer, C. F., Sheffer, J. B., Storrin, R. J., Hatton, C. J., & Kohls, R. E. (1978). Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols. Journal of medicinal chemistry, 21(3), 298–300. Available at: [Link]
-
Lee, K. J., & Kim, J. N. (2007). Synthesis of 2-Amino-3,4-dihydroquinazolines and Imidazo[2,1-b]quinazoline-2-ones. Bulletin of the Korean Chemical Society, 28(1), 133-136. Available at: [Link]
-
Abdel-Maksoud, M. S., & El-Gamal, M. I. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, e202500279. Advance online publication. Available at: [Link]
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Imidazoline synthesis [organic-chemistry.org]
- 8. Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Strategic Importance of 2-Chloroquinoline-3,4-diamines
An in-depth guide to the synthesis of 2-chloroquinoline-3,4-diamine derivatives, crucial scaffolds in medicinal chemistry and drug development.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic drugs with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] Within this class, ortho-diamino functionalized quinolines, specifically 2-chloroquinoline-3,4-diamine and its derivatives, are exceptionally valuable synthetic intermediates. The vicinal diamine groups at the C3 and C4 positions, combined with the reactive chloro group at the C2 position, provide a versatile platform for constructing complex, fused heterocyclic systems such as imidazo[4,5-c]quinolines, which are potent inhibitors of kinases and other biological targets.
This application note provides a detailed, experience-driven guide to the most reliable synthetic routes for accessing 2-chloroquinoline-3,4-diamine derivatives. We will move beyond a simple recitation of steps to explain the underlying chemical principles, justify the choice of reagents, and present robust, field-tested protocols suitable for researchers in synthetic and medicinal chemistry.
Core Synthetic Strategy: A Convergent Two-Stage Approach
The most effective and widely adopted strategy for synthesizing 2-chloroquinoline-3,4-diamines hinges on a two-stage process. This approach relies on the preparation and subsequent reduction of a key, stable precursor: 2-chloro-3-amino-4-nitroquinoline .
This convergent strategy is advantageous because it isolates the challenges of installing the two distinct amino functionalities into separate, high-yielding stages. The electron-withdrawing nitro group facilitates the final reduction, which can be achieved with high chemoselectivity.
Stage 1: Synthesis of the Key Precursor, 2-Chloro-3-amino-4-nitroquinoline
The construction of the key nitro-amino precursor is the most critical phase of the synthesis. The classical and most reliable method begins with substituted acetanilides, which undergo a Vilsmeier-Haack reaction to form the quinoline core.
Vilsmeier-Haack Cyclization: Building the Quinoline Core
The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of activated aromatic systems. In this context, reacting an acetanilide with the Vilsmeier reagent (generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)) simultaneously chlorinates the C2 position and installs a formyl group at C3, yielding a 2-chloroquinoline-3-carbaldehyde derivative.[1]
Causality Behind the Choice:
-
Acetanilide: A readily available and inexpensive starting material. The acetyl group serves as a protecting group for the aniline nitrogen and participates in the cyclization.
-
Vilsmeier Reagent (POCl₃/DMF): This combination is a potent electrophile that drives both the formylation and the subsequent cyclization. POCl₃ also serves as the chlorinating agent for the C2 position, converting the intermediate quinolone into the more reactive 2-chloroquinoline.
Directed Nitration at the C4 Position
With the 2-chloroquinoline-3-carbaldehyde core in hand, the next crucial step is the regioselective introduction of a nitro group at the C4 position. This is typically achieved using a standard nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Expert Insight: The existing substituents on the quinoline ring direct the incoming electrophile (the nitronium ion, NO₂⁺). The chloro group at C2 and the formyl group at C3 are both deactivating and meta-directing with respect to their own positions. However, their combined electronic influence strongly deactivates the heterocyclic ring, directing nitration to the C4 position of the carbocyclic ring, which is the most activated position available for electrophilic attack.
Conversion of the Formyl Group to an Amine
This transformation is a pivotal step. A direct conversion is challenging; therefore, a two-step process involving the formation of an oxime followed by reduction is the most robust method.
-
Oxime Formation: The 2-chloro-3-formyl-4-nitroquinoline is reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base (e.g., sodium acetate) to form the corresponding aldoxime.
-
Oxime Reduction: The purified oxime is then reduced to the primary amine. A common and effective method is catalytic hydrogenation using H₂ gas over a palladium-on-carbon (Pd/C) catalyst.
Trustworthiness of the Protocol: This two-step sequence is highly reliable. Oxime formation is typically quantitative. While catalytic hydrogenation can sometimes be challenging due to catalyst poisoning, it is generally clean. An alternative is chemical reduction, but care must be taken to avoid reducing the nitro group prematurely.
Stage 2: Chemoselective Reduction to 2-Chloroquinoline-3,4-diamine
The final step is the reduction of the nitro group at C4 to an amine without affecting the chloro group at C2. This requires a chemoselective reducing agent. While catalytic hydrogenation can be used, it risks hydrodechlorination of the C2 position. Therefore, metal-based reductions in acidic media are overwhelmingly preferred.
Comparison of Reducing Agents:
| Reagent | Solvent / Conditions | Typical Yield | Advantages | Disadvantages |
| SnCl₂·2H₂O | Ethanol / Reflux | >90% | Excellent chemoselectivity, high yield, simple workup.[2] | Tin waste must be properly managed. |
| Fe / HCl or NH₄Cl | Ethanol / Water | 80-90% | Inexpensive, environmentally benign metal. | Can require vigorous stirring and longer reaction times. |
| Na₂S₂O₄ | THF / Water | 75-85% | Mild conditions, useful for sensitive substrates. | Can sometimes lead to over-reduction or side products. |
| H₂ / Pd-C | Ethanol / Methanol | Variable | Clean reaction, no metal waste in the product. | High risk of dehalogenation at the C2 position. |
Authoritative Choice: Stannous chloride (SnCl₂) dihydrate in a protic solvent like ethanol is the gold standard for this transformation.[2] It offers excellent yields and superior chemoselectivity, reliably reducing the nitro group while leaving the C-Cl bond intact.[3][4]
Detailed Experimental Protocols
The following protocols are presented as a validated, step-by-step guide for laboratory synthesis.
Protocol 1: Synthesis of 2-Chloro-3-amino-4-nitroquinoline
(This protocol consolidates the steps from a suitable starting material like 2-chloro-3-aminoquinoline, which is commercially available or can be synthesized).
Materials:
-
2-chloro-3-aminoquinoline (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice, Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, add concentrated sulfuric acid (5 mL per gram of starting material).
-
Substrate Addition: Slowly add 2-chloro-3-aminoquinoline in portions, ensuring the temperature does not exceed 10 °C. Stir until a clear solution is obtained.
-
Nitration: Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL per gram of starting material) in a separate flask, pre-cooled to 0 °C.
-
Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the quinoline solution over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A yellow precipitate will form.
-
Neutralization and Isolation: Allow the ice to melt, then slowly neutralize the acidic slurry by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum. The crude product can be recrystallized from ethanol or purified by column chromatography to yield pure 2-chloro-3-amino-4-nitroquinoline.
Protocol 2: Reduction to 2-Chloroquinoline-3,4-diamine
Materials:
-
2-chloro-3-amino-4-nitroquinoline (1.0 eq)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol (Absolute)
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 2-chloro-3-amino-4-nitroquinoline in absolute ethanol (20 mL per gram).
-
Reagent Addition: Add stannous chloride dihydrate (4-5 equivalents) to the suspension. The mixture may become warm.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. The yellow suspension should gradually dissolve and the solution color may change. Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour it into a beaker containing a vigorously stirred saturated solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.
-
Extraction: The resulting slurry is then transferred to a separatory funnel and extracted with ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 2-chloroquinoline-3,4-diamine can be purified by recrystallization or column chromatography if necessary.
Conclusion
The synthetic pathway detailed herein, proceeding through a 2-chloro-3-amino-4-nitroquinoline intermediate, represents the most robust and scalable method for producing 2-chloroquinoline-3,4-diamine derivatives. The careful selection of reagents, particularly for the final chemoselective reduction step, is paramount to achieving high yields and purity. This diamine is a powerhouse intermediate, opening the door to a vast library of fused quinoline heterocycles with significant potential in drug discovery and development.
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Molecules, 23(2), 458. [Link]
-
Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287. [Link]
-
Abdel-Wahab, B. F., Khidre, R. E., & El-Azzouny, A. A. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Arkivoc, 2012(1), 195-243. [Link]
-
Grozinger, K. G., et al. (1995). Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine. Journal of Heterocyclic Chemistry, 32(1), 259-263. [Link]
- Swinehart, C.F., et al. (1974). U.S. Patent No. 3,837,882. Washington, DC: U.S.
-
Orlandi, M., Tosi, F., Bonsignore, M., & Benaglia, M. (2015). Amine Synthesis by Nitro Compound Reduction. Organic Letters, 17(16), 3941-3943. [Link]
-
Schenone, S., Bruno, O., Ranise, A., Bondavalli, F., & Filippelli, W. (2001). Synthesis and anti-inflammatory activity of 1H-pyrazolo[3,4-b]quinolines. Bioorganic & Medicinal Chemistry, 9(9), 2149-2155. [Link]
-
Kaur, K., Jain, M., & Singh, J. (2010). Quinolones in medicinal chemistry: synthesis and structure. Current Medicinal Chemistry, 17(31), 3684-3725. [Link]
-
Patel, K., et al. (2017). Design and synthesis of quinazoline-3,4-(4H)-diamine endowed with thiazoline moiety as new class for DPP-4 and DPPH inhibitor. Bioorganic Chemistry, 72, 163-171. [Link]
-
Madrid, P. B., et al. (2011). Structure–Activity Relationships of 4-Position Diamine Quinoline Methanols as Intermittent Preventative Treatment (IPT) against Plasmodium falciparum. Journal of Medicinal Chemistry, 54(17), 6046-6056. [Link]
-
Wienhöfer, G., Sorribes, I., Boddien, A., Westerhaus, F., Junge, K., Junge, H., Llusar, R., & Beller, M. (2011). A well-defined iron-based catalyst system enables the reduction of nitroarenes to anilines using formic acid as reducing agent. Journal of the American Chemical Society, 133(32), 12875-12879. [Link]
-
Schenker, E. (1965). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Angewandte Chemie International Edition in English, 4(11), 953-963. [Link]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 2. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility of 2-Chloroquinoline-3,4-diamine: A Gateway to Fused Heterocyclic Systems
Introduction: Unlocking the Potential of a Niche Precursor
Within the vast landscape of heterocyclic chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. While many quinoline derivatives have been extensively studied, 2-chloroquinoline-3,4-diamine represents a relatively underexplored yet highly promising precursor for the synthesis of complex, fused heterocyclic systems. Its unique arrangement of a reactive chloro substituent and a nucleophilic ortho-diamine functionality offers a versatile platform for a variety of cyclocondensation reactions. This guide provides a comprehensive overview of the plausible synthesis of 2-chloroquinoline-3,4-diamine and its potential applications in constructing novel heterocyclic architectures, particularly focusing on the formation of quinolino[3,4-b]quinoxalines. While direct literature on this specific diamine is limited, this document extrapolates from the well-established chemistry of analogous compounds to provide a robust framework for researchers, scientists, and drug development professionals.
Plausible Synthetic Pathway to 2-Chloroquinoline-3,4-diamine
The direct synthesis of 2-chloroquinoline-3,4-diamine is not extensively documented. However, a logical and chemically sound approach involves a multi-step sequence starting from more readily available precursors. A plausible route would be the nitration of a suitable aminoquinoline derivative followed by reduction. For instance, the synthesis could potentially proceed via a 2-chloro-3-amino-4-nitroquinoline intermediate.
The reduction of the nitro group in such an intermediate to an amine is a standard transformation in organic synthesis.[1] A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation or the use of metal catalysts in the presence of a hydrogen source being common methods.
Caption: Plausible synthetic route to 2-chloroquinoline-3,4-diamine.
Application in Heterocyclic Synthesis: The Power of Ortho-Diamines
The primary synthetic utility of 2-chloroquinoline-3,4-diamine lies in its capacity to act as a binucleophile in cyclocondensation reactions. The ortho-diamine moiety is a classic precursor for the formation of a variety of five- and six-membered heterocyclic rings fused to the quinoline core.
Synthesis of Quinolino[3,4-b]quinoxalines
A prominent application of aromatic ortho-diamines is their reaction with α-dicarbonyl compounds to yield quinoxaline derivatives.[2] By analogy, the reaction of 2-chloroquinoline-3,4-diamine with various α-dicarbonyls, such as glyoxal, biacetyl, or benzil, would be expected to produce the corresponding quinolino[3,4-b]quinoxalines. These fused polycyclic aromatic systems are of significant interest in medicinal chemistry due to their potential as DNA intercalators and topoisomerase inhibitors.[3]
The general mechanism involves a double condensation between the amino groups of the diamine and the carbonyl groups of the dicarbonyl compound, followed by aromatization.
Caption: General scheme for the synthesis of quinolino[3,4-b]quinoxalines.
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for similar compounds, due to the limited specific literature for 2-chloroquinoline-3,4-diamine. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for the Reduction of a Nitroaminoquinoline
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for the hydrogenation of nitro groups.
-
Solvent: Ethanol is a common solvent for catalytic hydrogenations as it is relatively inert and solubilizes a wide range of organic compounds.
-
Hydrogen Source: Hydrogen gas is the direct reducing agent. The pressure is maintained to ensure a sufficient supply for the reaction.
Step-by-Step Methodology:
-
To a solution of the 2-chloro-3-amino-4-nitroquinoline (1.0 eq) in ethanol, add 10% Pd/C (0.1 eq by weight).
-
The reaction mixture is placed in a hydrogenation apparatus.
-
The system is flushed with nitrogen and then filled with hydrogen gas to the desired pressure (typically 1-4 atm).
-
The reaction is stirred vigorously at room temperature for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude 2-chloroquinoline-3,4-diamine.
-
The product can be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for the Synthesis of Quinolino[3,4-b]quinoxalines
Causality Behind Experimental Choices:
-
Solvent: Acetic acid is often used as a solvent for this type of condensation as it can catalyze the reaction and helps to solubilize the reactants.
-
Temperature: Heating the reaction mixture promotes the condensation and subsequent cyclization and aromatization steps.
Step-by-Step Methodology:
-
A mixture of 2-chloroquinoline-3,4-diamine (1.0 eq) and the α-dicarbonyl compound (1.0 eq) is dissolved in glacial acetic acid.
-
The reaction mixture is heated to reflux for 2-6 hours, with the progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-water, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and then a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF).
Data Presentation: Potential Heterocyclic Systems from 2-Chloroquinoline-3,4-diamine
The versatility of 2-chloroquinoline-3,4-diamine as a synthon can be appreciated by considering the variety of heterocyclic systems that can be potentially synthesized through its reactions with different electrophilic partners.
| Reagent Class | Resulting Fused Heterocyclic System |
| α-Dicarbonyls | Quinolino[3,4-b]quinoxalines |
| Phosgene or equivalents | Quinolino[3,4-b]imidazolidin-2-one |
| Carbon disulfide | Quinolino[3,4-b]imidazolidine-2-thione |
| Aldehydes | Dihydroquinolino[3,4-b]imidazoles (which can be oxidized to the corresponding imidazoles) |
| Carboxylic acids or derivatives | Quinolino[3,4-b]imidazoles |
Conclusion and Future Outlook
2-Chloroquinoline-3,4-diamine, while not as extensively studied as some of its analogues, holds significant potential as a versatile building block in heterocyclic synthesis. Its ability to undergo cyclocondensation reactions to form a variety of fused ring systems, particularly quinolino[3,4-b]quinoxalines, makes it an attractive target for further investigation. The protocols and applications outlined in this guide, though based on the established chemistry of related compounds, provide a solid foundation for researchers to explore the synthetic utility of this intriguing molecule. Future work in this area could focus on the development of efficient and scalable syntheses of 2-chloroquinoline-3,4-diamine and the exploration of the biological activities of its derived heterocyclic products.
References
- Grozinger, K. G., et al. (1995). A Novel and Efficient Synthesis of 3-Amino-2-chloro-4-methylpyridine. Journal of Heterocyclic Chemistry, 32(1), 259-263.
- Orlandi, M., Tosi, F., Bonsignore, M., & Benaglia, M. (2015). Mild and Chemo-selective Metal-Free Reduction of Nitro Compounds to Amines. Organic Letters, 17(16), 3941-3943.
- Shunjun, Z., et al. (2008). Three-component one-pot synthesis of poly-substituted quinolines in ionic liquid.
- Ryabukhin, S. V., Plaskon, A. S., Volochnyuk, D. M., & Tolmachev, A. A. (2006). Synthesis of Fused Imidazoles and Benzothiazoles from (Hetero)Aromatic ortho-Diamines or ortho-Aminothiophenol and Aldehydes Promoted by Chlorotrimethylsilane. Synthesis, 2006(21), 3715-3726.
- Catto, M., et al. (2016). Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIα, G-quadruplex binding and cytotoxic properties. European Journal of Medicinal Chemistry, 123, 843-854.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- A simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013).
Sources
Application Notes & Protocols: 2-Chloroquinoline-3,4-diamine in Pharmaceutical and Materials Science
Prepared by: Gemini, Senior Application Scientist
Abstract
2-Chloroquinoline-3,4-diamine is a highly functionalized heterocyclic compound that serves as a potent and versatile scaffold in modern chemical synthesis. Its unique architecture, featuring a reactive chloro group at the 2-position and vicinal diamines at the 3 and 4-positions, makes it an invaluable precursor for constructing complex molecular frameworks. This guide provides an in-depth exploration of its applications, moving beyond simple descriptions to offer detailed experimental protocols and the scientific rationale behind its use in both pharmaceutical drug discovery and advanced materials science. The protocols herein are designed to be self-validating, providing researchers with a robust starting point for innovation.
Foundational Chemistry and Strategic Importance
The quinoline core is classified as a "privileged scaffold" in medicinal chemistry, as it is a recurring motif in a multitude of natural products and synthetic drugs exhibiting a wide array of biological activities.[1][2] 2-Chloroquinoline-3,4-diamine (MW: 193.63 g/mol , Formula: C₉H₈ClN₃)[3] capitalizes on this foundation. Its strategic importance lies in its trifunctional nature:
-
C2-Chloro Group: An excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of diverse side chains and functional groups.
-
C3 & C4-Amine Groups: These vicinal diamines are poised for cyclocondensation reactions, enabling the facile construction of fused heterocyclic systems such as imidazo[4,5-c]quinolines or diazepino[4,5-c]quinolines. This is a key strategy for rapidly increasing molecular complexity and exploring new chemical space.
This combination of reactive sites allows for a modular approach to library synthesis, making it a cornerstone intermediate for generating novel chemical entities.
Caption: Key reactive centers of 2-Chloroquinoline-3,4-diamine.
Pharmaceutical Applications: A Scaffold for Bioactive Agents
The quinoline framework is integral to numerous pharmaceuticals, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory and antimalarial.[1][2][4] 2-Chloroquinoline-3,4-diamine provides a direct route to novel derivatives with therapeutic potential.
Anticancer Drug Development
The 4-aminoquinoline scaffold is a well-established pharmacophore in anticancer research, with chloroquine itself being investigated for its ability to potentiate conventional cancer therapies.[5] Derivatives of 2-Chloroquinoline-3,4-diamine can be designed to target various cancer-related pathways. The vicinal diamines are particularly useful for creating rigid, fused heterocyclic systems that can act as kinase inhibitors or DNA intercalating agents.
This protocol describes a classic cyclocondensation reaction to create a fused imidazole ring, a common moiety in kinase inhibitors. The rationale is to use the diamine functionality to build a planar, aromatic system capable of fitting into the ATP-binding pocket of a target kinase.
Materials:
-
2-Chloroquinoline-3,4-diamine (1.0 eq)
-
4-Nitrobenzaldehyde (1.1 eq)
-
Sodium metabisulfite (Na₂S₂O₅) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-Chloroquinoline-3,4-diamine (1.0 eq) and 4-nitrobenzaldehyde (1.1 eq) in DMF (approx. 0.2 M concentration).
-
Addition of Oxidant: Add sodium metabisulfite (1.5 eq) to the mixture. Causality Note: Na₂S₂O₅ serves as a mild oxidizing agent under these conditions to facilitate the oxidative cyclization of the intermediate Schiff base to the final imidazole ring.
-
Heating: Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a beaker of ice-water, which should induce precipitation of the crude product.
-
Filtration: Collect the precipitate by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol to remove residual DMF.
-
Purification: The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., Ethanol/Water) or by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-(4-nitrophenyl)-1H-imidazo[4,5-c]quinolin-4-amine derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Workflow from synthesis to lead optimization.
Antimicrobial Agents
Quinolines are the core of many antibiotics, including the fluoroquinolones.[1] The 2-chloroquinoline scaffold can be functionalized to produce novel compounds with potent antibacterial or antifungal activity.[6] By performing nucleophilic substitution at the C2 position with sulfur or nitrogen nucleophiles, a variety of thio- or amino-derivatives can be synthesized and screened for antimicrobial efficacy.
Materials Science Applications: From Protection to Photonics
The electron-rich, planar structure of the quinoline ring also lends itself to applications in materials science, particularly as corrosion inhibitors and fluorescent probes.
Corrosion Inhibitors
Quinoline derivatives are effective corrosion inhibitors for metals like mild steel in acidic environments.[7][8] Their efficacy stems from the ability of the molecule to adsorb onto the metal surface. The nitrogen heteroatom and the π-electrons of the aromatic system are key centers for this interaction, forming a protective barrier that impedes both anodic and cathodic corrosion processes.[9] The amino groups of 2-Chloroquinoline-3,4-diamine provide additional strong adsorption sites.
This protocol details the synthesis of a Schiff base derivative. The rationale is to increase the molecular surface area and the number of π-electrons, which enhances the molecule's ability to cover the metal surface and form a stable protective film.
Materials:
-
2-Chloroquinoline-3,4-diamine (1.0 eq)
-
Cinnamaldehyde (2.2 eq)
-
Ethanol (catalytic amount of glacial acetic acid can be added)
-
Ice bath
Procedure:
-
Dissolution: Dissolve 2-Chloroquinoline-3,4-diamine in ethanol in a round-bottom flask.
-
Addition of Aldehyde: Add cinnamaldehyde (2.2 equivalents) dropwise to the solution while stirring. A color change and increase in temperature may be observed.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting diamine. The product will likely precipitate out of the solution.
-
Isolation: Cool the flask in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted aldehyde.
-
Drying: Dry the product under vacuum to yield the di-Schiff base derivative. The product can be used directly for corrosion studies or recrystallized if higher purity is needed.
This is a standard electrochemical technique to determine the effectiveness of a corrosion inhibitor.
Setup:
-
Working Electrode: Mild steel coupon of a known surface area.
-
Reference Electrode: Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
Corrosive Medium: 1 M Hydrochloric acid (HCl).
-
Inhibitor Concentrations: Prepare solutions of the synthesized inhibitor in 1 M HCl at various concentrations (e.g., 50, 100, 200, 500 ppm).
Procedure:
-
Surface Preparation: Polish the mild steel coupon with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry.
-
Stabilization: Immerse the steel coupon in the test solution (1 M HCl with or without inhibitor) and allow the open circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Polarization Scan: Scan the potential from approx. -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: Plot the resulting potential (E) vs. log(current density, i) to generate a Tafel plot. Extrapolate the linear portions of the cathodic and anodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculate Inhibition Efficiency (%IE): %IE = [ (Icorr(blank) - Icorr(inh)) / Icorr(blank) ] × 100 where Icorr(blank) is the corrosion current density in the absence of the inhibitor, and Icorr(inh) is the corrosion current density in its presence.
| Inhibitor Concentration (ppm) | Icorr (μA/cm²) | Inhibition Efficiency (%IE) |
| 0 (Blank) | 1150 | - |
| 50 | 230 | 80.0 |
| 100 | 112 | 90.3 |
| 200 | 65 | 94.3 |
| 500 | 41 | 96.4 |
Note: Data are hypothetical for illustrative purposes.
Fluorescent Probes and Dyes
The rigid, conjugated system of the quinoline ring makes it an excellent fluorophore. The photophysical properties (absorption/emission wavelengths, quantum yield, Stokes shift) can be finely tuned by introducing electron-donating or electron-withdrawing groups at various positions.[10] 2-Chloroquinoline-3,4-diamine is a prime candidate for developing novel fluorescent probes. For instance, reaction at the C2 position can be used to attach a receptor for a specific analyte, while condensation at the diamine positions can create a new, larger conjugated system, shifting the fluorescence to longer wavelengths (red-shifting).[10] These probes can be applied in biological imaging or as sensors for ions and small molecules.[11][12][13]
Safety and Handling
As with all laboratory chemicals, 2-Chloroquinoline-3,4-diamine and its derivatives should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Chloroquinoline-3,4-diamine is far more than a simple chemical intermediate; it is a strategic platform for innovation. Its inherent reactivity, coupled with the proven biological and material significance of the quinoline scaffold, provides a rich field of opportunity for researchers. The protocols and insights provided in this guide serve as a validated foundation for scientists and drug development professionals to explore the vast potential of this versatile molecule, from creating next-generation therapeutics to engineering advanced functional materials.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis.
- Zoorob, H. H., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
- Refouvelet, B., et al. (2015). Chloroquine and chloroquinoline derivatives as models for the design of modulators of amyloid Peptide precursor metabolism. ACS Chemical Neuroscience.
- Fakhry, H., et al. (2021). Chemical and Optimized Structures of the Studied Quinoline Derivative. ResearchGate.
- Jubie, S., et al. (2017). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Zoorob, H. H., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
- Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed Central.
- El-Sayed, N. N. E., et al. (2019). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate.
- Gomes, P., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI.
- BLD Pharm. (n.d.). 2-Chloroquinoline-3,4-diamine.
- Obot, I. B., et al. (2010). Quinoline and its Derivatives as Effective Corrosion Inhibitors for Mild Steel in Acidic Medium. ResearchGate.
- Basari, A., et al. (2020). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. NIH.
- Wrona-Krol, E. (2022). Examples of quinoline-based fluorophores and sensors. ResearchGate.
- El-Lateef, H. M. A., et al. (2021). Novel heterocyclic quinoline derivatives as green environmental corrosion inhibitors for carbon steel in HCl solution: experimental and theoretical investigation. Taylor & Francis Online.
- Fakhry, H., et al. (2020). A newly synthesized quinoline derivative as corrosion inhibitor for mild steel in molar acid medium: Characterization (SEM/EDS), experimental and theoretical approach. Semantic Scholar.
- Stepanov, A. G., et al. (2023). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. MDPI.
- Singh, A., et al. (2022). Quinoline and its derivatives as corrosion inhibitors: A review. ResearchGate.
- Liu, S., et al. (2021). Quinoline-2-thione-based fluorescent probes for selective and sensitive detections of mustard gas and its analogues. PubMed.
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 132521-68-7|2-Chloroquinoline-3,4-diamine|BLD Pharm [bldpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Quinoline-2-thione-based fluorescent probes for selective and sensitive detections of mustard gas and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Utility of 2-Chloroquinoline-3-carbaldehyde: A Guide to Fused Heterocyclic Systems
Introduction: The Versatility of a Key Building Block
In the landscape of synthetic organic chemistry and drug discovery, 2-chloroquinoline-3-carbaldehyde has emerged as a highly valuable and versatile starting material.[1][2] Its dual reactivity, stemming from the electrophilic aldehyde group and the reactive chloro substituent, allows for a diverse array of chemical transformations. This unique structural motif serves as a linchpin for the construction of complex, fused heterocyclic systems, many of which are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] This guide provides detailed application notes and protocols for the synthesis of various fused quinoline heterocycles, offering insights into the underlying reaction mechanisms and practical experimental procedures for researchers in organic synthesis and drug development. The reactions are broadly categorized based on the nature of the cyclization and the reacting partners, showcasing the adaptability of this crucial synthetic precursor.[1][3][4]
Synthesis of the Precursor: 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
The most common and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehyde is the Vilsmeier-Haack reaction.[2][5] This reaction involves the formylation and cyclization of an appropriate acetanilide using the Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5]
Reaction Mechanism Causality
The reaction is initiated by the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from DMF and POCl₃. The acetanilide then acts as a nucleophile, attacking the Vilsmeier reagent. A subsequent intramolecular cyclization, followed by dehydration and chlorination, affords the 2-chloroquinoline-3-carbaldehyde. The choice of substituted acetanilides allows for the introduction of various functional groups on the quinoline core.
Caption: Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehyde.
Experimental Protocol: General Procedure for Vilsmeier-Haack Reaction
-
To a stirred solution of N,N-dimethylformamide (3 mmol) in a round-bottom flask cooled in an ice bath, slowly add phosphorus oxychloride (15 mmol) dropwise.
-
After the addition is complete, add the substituted acetanilide (1 mmol) to the reaction mixture.
-
Allow the mixture to warm to room temperature and then heat at 80-90°C for 7-10 hours.[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[5][6]
-
Upon completion, carefully pour the reaction mixture onto crushed ice.[6]
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry.[6]
-
Recrystallize the crude product from ethanol to obtain pure 2-chloroquinoline-3-carbaldehyde.[6]
Application Note 1: Synthesis of Pyrazolo[4,3-c]quinolines
Pyrazolo[4,3-c]quinoline derivatives are a class of fused heterocycles that have garnered significant attention for their potential as anti-inflammatory agents.[7] The synthesis of these compounds from 2-chloroquinoline-3-carbaldehyde is a straightforward and efficient process.
Reaction Mechanism
The reaction proceeds through an initial condensation of the aldehyde group of 2-chloroquinoline-3-carbaldehyde with a hydrazine derivative to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic aromatic substitution (SNA_r_), where the nitrogen of the hydrazone displaces the chlorine atom at the C2 position of the quinoline ring, leading to the formation of the fused pyrazole ring.
Caption: Synthesis of Thieno[2,3-b]quinolines.
Experimental Protocol: General Procedure for Thieno[2,3-b]quinoline Synthesis
-
To a solution of 2-chloroquinoline-3-carbaldehyde in a suitable solvent like DMF, add sodium sulfide.
-
Stir the reaction mixture at room temperature to form the 2-mercaptoquinoline-3-carbaldehyde intermediate.
-
Add an appropriate α-haloketone (e.g., chloroacetone) to the reaction mixture.
-
Heat the reaction mixture to facilitate both the S-alkylation and the subsequent intramolecular cyclization.
-
Monitor the reaction by TLC.
-
After completion, work up the reaction by pouring it into water and extracting with a suitable organic solvent.
-
Purify the product by column chromatography.
| Reactant 1 | Reagents | Solvent | Conditions | Product | Yield (%) |
| 2-Chloroquinoline-3-carbaldehyde | 1. Na₂S, 2. α-haloketone | DMF | Heating | 2-Acyl-thieno[2,3-b]quinolines | Varies |
Application Note 3: Synthesis of Pyrano[2,3-b]quinolines
The pyrano[2,3-b]quinoline scaffold is present in several natural products and synthetic compounds with interesting biological properties. A common and efficient route to these systems involves the reaction of 2-chloroquinoline-3-carbaldehyde with active methylene compounds.
Reaction Mechanism
This transformation typically proceeds via a DABCO (1,4-diazabicyclo[2.2.2]octane)-mediated Knoevenagel condensation between 2-chloroquinoline-3-carbaldehyde and an active methylene compound (e.g., dimedone, 4-hydroxycoumarin). [1]This is followed by an intramolecular Michael addition, where the nucleophilic enolate attacks the electron-deficient quinoline ring, leading to the displacement of the chloride and the formation of the pyran ring.
Caption: Synthesis of Pyrano[2,3-b]quinolines.
Experimental Protocol: DABCO-mediated Synthesis of 4H-Pyrano[2,3-b]quinolines
-
In a round-bottom flask, dissolve 2-chloroquinoline-3-carbaldehyde (1 mmol) and the active methylene compound (e.g., dimedone, 1 mmol) in a suitable solvent like ethanol.
-
Add a catalytic amount of DABCO to the mixture.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure pyrano[2,3-b]quinoline derivative.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield (%) |
| 2-Chloroquinoline-3-carbaldehyde | Dimedone | DABCO | Ethanol | 4H-Pyrano[2,3-b]quinoline derivative | Excellent [1] |
| 2-Chloroquinoline-3-carbaldehyde | 4-Hydroxycoumarin | L-proline | Ethanol | Benzo[b]n[1][8]aphthyridine derivative | Not specified |
| 2-Chloroquinoline-3-carbaldehyde | 3-Methyl-1H-pyrazol-5(4H)-one | L-proline | Ethanol | 1,4-Dihydropyrazolo-pyrano-[2,3-b]quinoline | Not specified |
Application Note 4: Multicomponent Reactions (MCRs) for Fused Systems
Multicomponent reactions are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. [1]2-Chloroquinoline-3-carbaldehyde is an excellent substrate for various MCRs, leading to the rapid assembly of diverse fused heterocyclic scaffolds. [1]
Reaction Causality
The specific mechanism depends on the nature of the reactants. Generally, these one-pot reactions involve a cascade of events, such as Knoevenagel condensation, Michael addition, and cyclization, often catalyzed by a simple base or acid. The judicious choice of starting materials allows for the generation of a wide range of structurally diverse fused quinolines.
Example Protocol: Three-Component Synthesis of Highly Substituted Quinolines
-
A mixture of 2-chloroquinoline-3-carbaldehyde (1 mmol), a cyclic active methylene compound (1 mmol), and another nucleophile (e.g., an amine or another active methylene compound) is stirred in a suitable solvent (e.g., ethanol) at room temperature or under reflux. [1]2. A catalyst, such as L-proline or piperidine, may be added to facilitate the reaction.
-
The reaction is monitored by TLC.
-
Upon completion, the product is isolated by filtration or after removal of the solvent and purification by recrystallization or column chromatography. [1] This approach offers significant advantages, including operational simplicity, high atom economy, and the ability to generate molecular diversity efficiently. [1]
Conclusion
2-Chloroquinoline-3-carbaldehyde stands as a testament to the power of well-designed synthetic building blocks. Its inherent reactivity at two distinct positions provides a reliable and versatile platform for the synthesis of a multitude of fused heterocyclic systems. The protocols outlined in this guide demonstrate the breadth of possibilities, from the construction of pyrazolo[4,3-c]quinolines and thieno[2,3-b]quinolines to pyrano[2,3-b]quinolines and the efficient assembly of complex structures through multicomponent reactions. For researchers and scientists in drug development, a thorough understanding of these synthetic pathways is crucial for the rational design and discovery of novel therapeutic agents based on the privileged quinoline scaffold.
References
-
ResearchGate. (2017). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). [Link]
-
Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6489-6513. [Link]
-
International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]
-
Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287. [Link]
- Abdel-Wahab, B. F., & Khidre, R. E. (2013). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2013, 851297.
-
Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Arkivoc, 2012(1), 211-276. [Link]
-
ResearchGate. (n.d.). 2-Chloroquinoline-3-carbaldehyde. [Link]
-
Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]
-
Abdel-Wahab, B. F., & Khidre, R. E. (2013). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2013, 1-27. [Link]
-
National Institutes of Health. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
ResearchGate. (n.d.). (a) Synthesis of 2‐acyl‐thieno[2,3‐b]quinolines 49 from.... [Link]
-
Taylor & Francis Online. (2020). Synthesis and chemical reactions of thieno[3,2-c]quinolines from arylamine derivatives, part (V): a review. [Link]
-
Royal Society of Chemistry. (2022). Direct synthesis of ring-fused quinolines and pyridines catalyzed by NNHY-ligated manganese complexes (Y = NR2 or SR). [Link]
-
ResearchGate. (n.d.). Synthesis of 2-chloroquinoline-3-carbaldehydes and.... [Link]
-
National Institutes of Health. (2016). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. [Link]
-
ACS Publications. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemijournal.com [chemijournal.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Strategic Utility of 2-Chloroquinoline-3,4-diamine as a Versatile Precursor for Kinase Inhibitor Synthesis
Introduction: The Quinoline Scaffold in Kinase Inhibitor Drug Discovery
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes in modern drug discovery. The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its ability to form key interactions within the ATP-binding pocket of various kinases.[1] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 2-chloroquinoline-3,4-diamine as a key starting material for the efficient synthesis of potent kinase inhibitors, with a focus on the construction of the powerful imidazo[4,5-c]quinoline scaffold.
The unique arrangement of functional groups in 2-chloroquinoline-3,4-diamine—specifically, the vicinal diamine at the C3 and C4 positions and the reactive chloro group at the C2 position—offers a robust platform for building molecular complexity and exploring structure-activity relationships (SAR). This guide will detail the synthesis of the precursor itself, its subsequent elaboration into advanced heterocyclic systems, and provide examples of the potent kinase inhibitors that can be generated.
The Precursor: Synthesis and Strategic Importance of 2-Chloroquinoline-3,4-diamine
The primary value of 2-chloroquinoline-3,4-diamine lies in its capacity to serve as a foundational building block for tricyclic and tetracyclic fused heterocyclic systems. The adjacent amino groups are perfectly positioned for cyclization reactions to form an imidazole ring, leading to the therapeutically significant imidazo[4,5-c]quinoline core. This core structure is found in several potent inhibitors of the phosphatidylinositol 3-kinase (PI3K) / mammalian target of rapamycin (mTOR) pathway, a critical signaling cascade that is frequently hyperactivated in cancer.[2]
The workflow for utilizing this precursor can be visualized as a two-stage process: first, the synthesis of the diamine precursor, and second, its cyclization and further functionalization to yield the final kinase inhibitor.
Caption: General workflow from starting material to final kinase inhibitor.
Application Protocol 1: Synthesis of the 2-Chloroquinoline-3,4-diamine Precursor
This protocol details a reliable two-step synthesis starting from commercially available 2,4-dichloro-3-nitroquinoline. The causality behind this approach is the differential reactivity of the two chloro-substituents; the C4-chloro is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the C2-chloro group, allowing for selective amination at the C4 position.
Step 1: Synthesis of 2-Chloro-3-nitroquinolin-4-amine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-3-nitroquinoline (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.
-
Nucleophilic Substitution: Add an amine source (e.g., a solution of ammonia in a suitable solvent) (excess) to the solution.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Filter the resulting precipitate and wash with the reaction solvent to yield 2-chloro-3-nitroquinolin-4-amine. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of 2-Chloroquinoline-3,4-diamine
-
Reaction Setup: Suspend the 2-chloro-3-nitroquinolin-4-amine (1.0 eq) from the previous step in a suitable solvent mixture, such as ethanol and water.
-
Reduction of Nitro Group: Add a reducing agent. A common and effective method is the use of iron powder (Fe, ~10 eq) in the presence of an acid catalyst like ammonium chloride (NH4Cl, ~1 eq) or hydrochloric acid.[1] Alternatively, catalytic hydrogenation using a catalyst such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed for a cleaner reaction.
-
Reaction Progression: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the nitro-intermediate is fully consumed.
-
Work-up and Isolation: After the reaction is complete, filter the hot solution through a pad of celite to remove the iron salts or catalyst. Concentrate the filtrate under reduced pressure. The resulting crude 2-chloroquinoline-3,4-diamine can be purified by recrystallization or column chromatography to yield the final precursor.
Sources
Application Notes & Protocols: Experimental Procedures for N-Alkylation and N-Arylation of Quinoline Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of N-Functionalized Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. Its presence in numerous natural products, pharmaceuticals, and functional materials underscores its versatility. The nitrogen atom at the 1-position offers a prime handle for synthetic modification, and its functionalization through N-alkylation and N-arylation dramatically alters the molecule's steric, electronic, and physicochemical properties.
N-alkylation of quinolines leads to the formation of quinolinium salts, which are not only key intermediates in organic synthesis but also exhibit a range of biological activities, including antibacterial, antitumor, and antiviral properties.[1][2] Similarly, N-arylation introduces significant steric and electronic diversity, yielding N-aryl quinolones and quinolinium salts. These structures are integral to the development of novel therapeutics and advanced materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes.[3][4][5]
This comprehensive guide provides detailed experimental protocols for the two primary modes of quinoline N-functionalization: N-alkylation and N-arylation. It is designed to offer both practical, step-by-step instructions and a deeper understanding of the causality behind procedural choices, empowering researchers to adapt and troubleshoot these critical transformations.
Part 1: N-Alkylation of Quinoline Derivatives
N-alkylation can be broadly categorized into two approaches: direct alkylation to form quaternary quinolinium salts and reductive alkylation, which typically involves the concomitant reduction of the quinoline core to a tetrahydroquinoline (THQ) followed by N-alkylation.
Methodology 1.1: Classical SN2 Alkylation for Quaternary Quinolinium Salts
This is the most direct method for synthesizing N-alkyl quinolinium salts, proceeding via a standard bimolecular nucleophilic substitution (SN2) mechanism. The quinoline nitrogen acts as the nucleophile, attacking an alkyl halide.
Mechanism & Rationale: The reaction's success hinges on the electrophilicity of the alkylating agent and the nucleophilicity of the quinoline nitrogen. Primary and secondary alkyl halides are ideal substrates. Tertiary halides are unsuitable as they favor elimination pathways. The choice of solvent is critical; polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are preferred as they can solvate the resulting cation and do not interfere with the nucleophile. Heating is often required to overcome the activation energy of the reaction.
Detailed Experimental Protocol (Synthesis of 1-Benzyl-quinolinium Bromide):
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add quinoline (1.0 equiv., e.g., 5.0 mmol, 0.65 g).
-
Solvent Addition: Add 25 mL of anhydrous acetonitrile. Stir until the quinoline is fully dissolved.
-
Addition of Alkylating Agent: Add benzyl bromide (1.1 equiv., 5.5 mmol, 0.94 g) to the solution at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.
-
Reaction Monitoring (Self-Validation): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 dichloromethane:methanol eluent. The product, being a salt, will have a much lower Rf value than the starting quinoline. The reaction is complete when the quinoline spot is no longer visible.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with diethyl ether to induce precipitation. Collect the solid by filtration.
-
-
Drying and Characterization: Dry the white solid product under high vacuum. The structure should be confirmed by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Methodology 1.2: Reductive Alkylation for N-Alkyl Tetrahydroquinolines
This method is invaluable when the saturated tetrahydroquinoline core is the desired scaffold. It combines the reduction of the quinoline ring and the N-alkylation step into a single, efficient operation. A notable modern approach utilizes a boronic acid catalyst with Hantzsch ester as a mild reducing agent.[6][7]
Mechanism & Rationale: The reaction proceeds through a tandem mechanism. First, the boronic acid acts as a Lewis acid and hydrogen-bond donor, activating the quinoline ring towards reduction by the Hantzsch ester to yield a tetrahydroquinoline (THQ) intermediate.[6][7] This in situ generated THQ then undergoes a boron-assisted condensation with an aldehyde to form an iminium ion, which is subsequently reduced by another equivalent of Hantzsch ester to afford the final N-alkylated product.[6] This one-pot procedure is highly atom-economical and avoids the use of harsh metal hydrides.[8]
Detailed Experimental Protocol (Boronic Acid-Catalyzed Synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinoline):
-
Reaction Setup: In a 15 mL oven-dried reaction tube, combine the substituted quinoline (1.0 equiv., 0.5 mmol), benzaldehyde (1.0 equiv., 0.5 mmol), Hantzsch ester (1.75 mmol), and 3-trifluoromethylphenylboronic acid (25 mol%).[7]
-
Solvent Addition: Add 2 mL of 1,2-dichloroethane (DCE).
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 60°C. Stir the mixture for 12 hours.[7]
-
Reaction Monitoring (Self-Validation): Monitor the reaction by TLC (petroleum ether/ethyl acetate eluent system) until the starting quinoline is consumed.
-
Work-up and Purification:
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue directly by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether, to isolate the desired N-alkylated tetrahydroquinoline.
-
-
Characterization: Confirm the structure and purity of the product via 1H NMR, 13C NMR, and HRMS analysis. This method is noted for its excellent chemoselectivity, tolerating a wide array of reducible functional groups.[6]
Part 2: N-Arylation of Quinoline Derivatives
The formation of a C(aryl)-N bond is a cornerstone of modern organic synthesis. For quinolines, this is primarily achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Methodology 2.1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[9][10][11] It is widely used due to its mild reaction conditions and broad substrate scope.
Mechanism & Rationale: The reaction proceeds through a catalytic cycle involving a Pd(0) species.[11][12]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The quinoline coordinates to the Pd(II) center, and a base facilitates deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The final N-aryl quinoline product is formed via reductive elimination, regenerating the Pd(0) catalyst.[11]
The choice of ligand is paramount for a successful reaction. Bulky, electron-rich phosphine ligands (e.g., Xantphos, Johnphos, BrettPhos) are essential as they promote the reductive elimination step and stabilize the Pd(0) catalyst.[13] The base (e.g., Cs2CO3, K3PO4, NaOt-Bu) is crucial for the deprotonation of the amine-palladium complex.
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in selective N-arylation of azoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes & Protocols: Microwave-Assisted and Green Synthesis of Quinoline Derivatives
A Senior Application Scientist's Guide for Modern Medicinal Chemistry
Strategic Overview: The Shift from Classical to Green Quinoline Synthesis
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals with activities ranging from antimalarial to anticancer.[1] However, classical synthetic routes like the Skraup, Doebner-von Miller, and Friedländer reactions, while foundational, often necessitate harsh conditions, including strong acids, high temperatures, and lengthy reaction times, which are antithetical to modern principles of green chemistry and efficiency.[2][3]
The dual adoption of Microwave-Assisted Organic Synthesis (MAOS) and green chemistry principles represents a paradigm shift. MAOS is not merely a different heating method; it is a tool for process intensification. By directly coupling electromagnetic energy with the molecules in the reaction mixture, it facilitates rapid, uniform heating, often leading to dramatic reductions in reaction time, increased yields, and improved product purity.[4][5] When combined with green strategies—such as the use of benign solvents like water, reusable heterogeneous catalysts, or solvent-free conditions—the result is a powerful, sustainable, and highly efficient methodology for generating quinoline libraries, perfectly suited for the fast-paced demands of drug discovery.[3][6]
The "Microwave Effect": Causality and Experimental Advantages
Conventional heating relies on conduction and convection, a slow process that transfers thermal energy from an external source through the vessel walls into the reaction mixture, creating significant thermal gradients. In contrast, microwave irradiation heats the bulk of the sample volumetrically and simultaneously through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as reagents or solvents, attempt to align their dipoles with the rapidly oscillating electric field of the microwave. This rapid reorientation generates friction, leading to intense, localized heating.
-
Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the oscillating electric field. Collisions caused by this migration result in the dissipation of energy as heat.
This molecular-level energy transfer is the source of the "microwave effect," leading to tangible experimental advantages:
-
Accelerated Reaction Rates: Reactions can be completed in minutes instead of hours.[7][8]
-
Higher Yields: Reduced reaction times minimize the formation of degradation byproducts.[9]
-
Enhanced Purity: Cleaner reaction profiles simplify downstream purification.[5]
-
Energy Efficiency: Energy is delivered directly to the reactants, not wasted on heating the apparatus.[4]
The workflow for microwave-assisted synthesis is streamlined, enhancing laboratory throughput.
Caption: General workflow for Microwave-Assisted Organic Synthesis (MAOS).
Application Notes: Key Green Methodologies for Quinoline Synthesis
The Microwave-Enhanced Friedländer Annulation
The Friedländer synthesis, a condensation between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene ketone, is one of the most direct routes to polysubstituted quinolines. Its primary limitation is often the need for high temperatures or strong acid/base catalysts. MAOS elegantly overcomes these hurdles.
Expertise in Action: A highly effective green modification employs neat acetic acid as both the catalyst and the solvent.[8] Acetic acid is a weak, biodegradable acid, making it environmentally benign. Under microwave irradiation, its polarity allows for efficient energy absorption, rapidly reaching the target temperature. This protocol avoids the use of harsh, non-recoverable acids and significantly reduces reaction time from days to mere minutes.[8]
Caption: Simplified mechanism of the Friedländer Annulation reaction.
Multicomponent Reactions (MCRs) in Green Solvents
Multicomponent reactions are inherently green as they maximize atom economy by combining three or more reactants in a single step. When performed in an eco-friendly solvent like water or ethanol under microwave irradiation, their efficiency is further amplified.[3]
Expertise in Action: The synthesis of complex quinolines via a one-pot reaction of an aromatic aldehyde, an amine, and an active methylene compound is a prime example.[3] Using water as a solvent is particularly advantageous. It is non-toxic, non-flammable, and inexpensive. Furthermore, the hydrophobic effect can help to bring organic reactants together, accelerating the reaction. Catalysts like p-toluenesulfonic acid (p-TSA) or reusable nanocatalysts can be used in catalytic amounts to promote the reaction, which proceeds cleanly under microwave heating to yield highly substituted quinolines.[3][10]
Solvent-Free Synthesis on Solid Supports
Eliminating the solvent entirely is a primary goal of green chemistry. Solvent-free, or "neat," reactions can be facilitated by adsorbing the liquid reactants onto a solid support like alumina or silica.
Expertise in Action: The solid support acts as a heat sink and provides a large surface area for the reaction. Under microwave irradiation, localized superheating on the support's surface can dramatically accelerate the reaction between the adsorbed reagents.[7] This approach not only prevents the use of volatile organic compounds (VOCs) but also simplifies product isolation; often, the product can be extracted from the support with a small amount of a green solvent like ethanol, and the support can be recycled.
Detailed Experimental Protocols
Safety Note: All microwave-assisted reactions must be performed in a dedicated chemical microwave reactor using sealed vessels designed to withstand the expected pressures and temperatures. Do not use a domestic microwave oven.
Protocol 1: Microwave-Assisted Friedländer Synthesis in Acetic Acid
-
Source: Based on the methodology described by S. J. P. Potter et al.[8]
-
Objective: To synthesize a polysubstituted quinoline from 2-aminobenzophenone and a cyclic ketone.
-
Materials:
-
2-Aminobenzophenone (1.0 mmol, 197 mg)
-
1-Acetylpiperidin-4-one (1.2 mmol, 170 mg)
-
Glacial Acetic Acid (3 mL)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
-
Procedure:
-
Place the 2-aminobenzophenone and 1-acetylpiperidin-4-one into the 10 mL microwave reaction vessel.
-
Add the magnetic stir bar, followed by 3 mL of glacial acetic acid.
-
Seal the vessel securely according to the manufacturer's instructions.
-
Place the vessel inside the microwave reactor cavity.
-
Irradiate the mixture with stirring at a constant temperature of 160 °C for 5 minutes. (Note: The reactor will automatically modulate power to maintain the set temperature).
-
After irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's compressed air cooling system.
-
Once cooled, carefully open the vessel in a fume hood.
-
Pour the reaction mixture into 20 mL of ice-cold water and basify to pH ~8-9 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure quinoline derivative.
-
Protocol 2: Green Multicomponent Synthesis of Pyrimido[4,5-b]quinolones in Water
-
Source: Adapted from green chemistry protocols for quinoline synthesis.[2][10]
-
Objective: To synthesize a pyrimido[4,5-b]quinolone derivative via a one-pot, three-component reaction under microwave irradiation.
-
Materials:
-
6-Amino-1,3-dimethyluracil (1.0 mmol, 155 mg)
-
Substituted Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol, 106 mg)
-
Dimedone (1.0 mmol, 140 mg)
-
p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 17 mg)
-
Deionized Water (5 mL)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
-
Procedure:
-
In the 10 mL microwave vessel, combine 6-amino-1,3-dimethyluracil, the aromatic aldehyde, dimedone, and p-TSA.
-
Add the magnetic stir bar and 5 mL of deionized water.
-
Seal the vessel and place it in the microwave reactor.
-
Set the reactor to maintain a temperature of 100 °C for 15 minutes with stirring.[3]
-
Monitor reaction progress by TLC if intermediate sampling is possible.
-
After the reaction, cool the vessel to room temperature. A solid product should precipitate.[2]
-
Collect the solid product by vacuum filtration.
-
Wash the product thoroughly with cold water (2 x 10 mL) and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the purified pyrimido[4,5-b]quinolone. Recrystallization from ethanol can be performed for further purification if necessary.
-
Data Presentation: Comparative Analysis
The advantages of MAOS are best illustrated through direct comparison with conventional heating methods.
| Reaction | Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Friedländer Synthesis | Conventional | Acetic Acid | Acetic Acid | 48 hours | Very Poor | [8] |
| Friedländer Synthesis | Microwave | Acetic Acid | Acetic Acid | 5 minutes | Excellent | [8] |
| Knoevenagel Condensation | Conventional | L-proline | Ethanol | 5-7 hours | 65-80% | [11] |
| Knoevenagel Condensation | Microwave | L-proline | Ethanol | 6-10 minutes | 85-96% | [11] |
| Multicomponent Synthesis | Conventional | Triethylamine | None | 3-4 hours | 70-82% | [12] |
| Multicomponent Synthesis | Microwave | Triethylamine | None | 5 minutes | 89-95% | [12] |
Conclusion and Future Outlook
The integration of microwave technology with green chemical principles offers a transformative approach to quinoline synthesis. These methods are not just academic curiosities; they are robust, scalable, and economically viable strategies that align with the pharmaceutical industry's increasing demand for sustainable and efficient manufacturing.[1][13] By significantly reducing reaction times, energy consumption, and waste generation, MAOS paves the way for rapid lead optimization and library synthesis.[14] Future advancements will likely focus on the synergy between MAOS and other green technologies, such as flow chemistry and novel, recoverable nanocatalysts, further refining the synthesis of these vital heterocyclic compounds.[10][15]
References
-
Azizian, J., et al. (2004). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 9(4), 214-227. Available at: [Link]
-
International Journal of Pharmaceutical Sciences (2023). Green Synthesis of Quinoline and Its Derivatives. IJPSR, 14(1), 1-10. Available at: [Link]
-
Yadav, D., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(8), 735-753. Available at: [Link]
-
Abonia, R., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(8), 523-531. Available at: [Link]
-
Bargues, M., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(1), 1-20. Available at: [Link]
-
Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture, 6(5), 3-7. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega, 9(25), 28253–28283. Available at: [Link]
-
Alam, M. S., et al. (2022). An Efficient and Green Microwave-Assisted Synthesis of Quinoline Derivatives via Knoevengal Condensation. Letters in Organic Chemistry, 19(5), 412-418. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols: An Overview. ACS Omega. Available at: [Link]
-
Bentham Science Publishers (2025). Microwave-assisted Synthesis of Quinolines. Current Organic Synthesis. Available at: [Link]
-
ResearchGate (2025). Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents. Request PDF. Available at: [Link]
-
International Journal of Research in Pharmacy and Allied Science (2023). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. IJRPS, 8(3), 1-12. Available at: [Link]
-
Kou, K. G. M., et al. (2008). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 73(21), 8647-8650. Available at: [Link]
-
Potter, S. J. P., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistrySelect, 5(42), 13215-13219. Available at: [Link]
-
Sharma, P., & Kumar, A. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. Available at: [Link]
-
Allais, F., et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 6, 421. Available at: [Link]
-
ResearchGate (2025). Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid. Request PDF. Available at: [Link]
- Sharma, R., & Singh, P. (2016). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. International Journal of ChemTech Research, 9(5), 230-237.
-
International Journal on Science and Technology (2021). Eco-Friendly Microwave Synthesis and Antioxidant Study of Bioactive Quinoline Scaffolds. IJST, 7(1), 1-6. Available at: [Link]
-
Hansma, G. (2021). What are the advantages of using a microwave in green synthesis?. Quora. Available at: [Link]
-
Revue Roumaine de Chimie (2024). Microwave and Conventional Synthesis of Novel Quinoline Derivatives: Claisen Type Rearrangement. Revue Roumaine de Chimie. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpas.com [ijrpas.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ajchem-a.com [ajchem-a.com]
- 10. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijsat.org [ijsat.org]
- 13. actascientific.com [actascientific.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: A Scalable and Validated Approach to the Synthesis and Purification of 2-Chloroquinoline-3,4-diamine
Introduction
2-Chloroquinoline-3,4-diamine is a pivotal intermediate in the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. Its structural motif is a cornerstone in the development of novel pharmaceuticals, including kinase inhibitors and modulators of adenosine receptors.[1][2] The burgeoning interest in quinoline-based scaffolds within drug discovery necessitates a robust, scalable, and well-documented synthetic and purification protocol. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the multi-gram scale synthesis and purification of 2-Chloroquinoline-3,4-diamine, emphasizing the underlying chemical principles and safety considerations to ensure a reliable and reproducible outcome.
Synthetic Strategy: A Multi-Step Approach to a Key Intermediate
The synthesis of 2-Chloroquinoline-3,4-diamine is accomplished through a three-step reaction sequence commencing from the commercially available 2,4-dichloro-3-nitroquinoline. This strategy is predicated on the differential reactivity of the chloro substituents at the 2- and 4-positions of the quinoline ring, allowing for a regioselective amination followed by a straightforward reduction of the nitro group.
Overall Synthetic Workflow
Caption: Synthetic and purification workflow for 2-Chloroquinoline-3,4-diamine.
Part 1: Detailed Synthetic Protocol
This section delineates the step-by-step procedure for the synthesis of 2-Chloroquinoline-3,4-diamine, with explanations for the critical parameters at each stage.
Step 1: Synthesis of 2-Chloro-3-nitroquinolin-4-amine
The initial step involves a nucleophilic aromatic substitution reaction. The chloro group at the 4-position of 2,4-dichloro-3-nitroquinoline is significantly more activated towards nucleophilic attack than the chloro group at the 2-position. This is due to the electron-withdrawing effect of the adjacent nitro group and the nitrogen atom in the quinoline ring, which stabilize the Meisenheimer complex intermediate.
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Reagent Charging: Charge the flask with 2,4-dichloro-3-nitroquinoline (50.0 g, 0.206 mol) and 1,4-dioxane (500 mL). Stir the mixture to obtain a suspension.
-
Addition of Ammonia: To the stirred suspension, add aqueous ammonia (25% w/w, 250 mL) dropwise via the dropping funnel over a period of 30 minutes. The addition is exothermic, and a gentle cooling bath may be applied to maintain the temperature below 40 °C.
-
Reaction and Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 90-95 °C) for 1-2 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The starting material will have a higher Rf value than the product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate as a yellow solid. Filter the solid using a Büchner funnel and wash it thoroughly with water (3 x 200 mL) to remove any residual ammonia and ammonium salts.
-
Drying: Dry the collected solid in a vacuum oven at 60-70 °C to a constant weight. This typically yields 2-Chloro-3-nitroquinolin-4-amine as a bright yellow solid. The expected yield is in the range of 90-95%.
Step 2: Synthesis of 2-Chloroquinoline-3,4-diamine
The final synthetic step is the reduction of the nitro group of 2-Chloro-3-nitroquinolin-4-amine to the corresponding primary amine. A common and scalable method for this transformation is catalytic hydrogenation.[4] This method is generally clean and high-yielding.
Protocol:
-
Reaction Setup: To a 1 L hydrogenation vessel, add 2-Chloro-3-nitroquinolin-4-amine (40.0 g, 0.179 mol) and ethanol (400 mL).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 2.0 g, 5% w/w) to the suspension.
-
Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to 50 psi. Stir the reaction mixture vigorously at room temperature.
-
Reaction and Monitoring: The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 3-4 hours. Alternatively, TLC can be used to monitor the disappearance of the starting material.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 50 mL).
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 2-Chloroquinoline-3,4-diamine as a solid.
Part 2: Purification Protocol
The purity of 2-Chloroquinoline-3,4-diamine is crucial for its subsequent use in drug development. Recrystallization is an effective method for purifying the crude product on a larger scale.
Recrystallization
Protocol:
-
Solvent Selection: Transfer the crude 2-Chloroquinoline-3,4-diamine to a 1 L Erlenmeyer flask. Add 95% ethanol (approximately 10-15 mL per gram of crude product).
-
Dissolution: Heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add more ethanol portion-wise until a clear solution is obtained at the boiling point.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. The product will crystallize out. For maximum yield, cool the flask in an ice bath for an additional 30-60 minutes.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold 95% ethanol, and dry them in a vacuum oven at 50-60 °C to a constant weight.
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| Appearance | Off-white to light brown crystalline solid |
| Melting Point | ~185-190 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.8-7.0 (m, 4H, aromatic protons), 6.5 (s, 2H, -NH₂), 5.8 (s, 2H, -NH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | Characteristic peaks for the quinoline core and amine-substituted carbons |
| Mass Spectrometry (ESI+) | m/z for [M+H]⁺ expected at ~194.0 |
| HPLC Purity | ≥98% |
Safety and Handling
Working with quinoline derivatives and the reagents involved in this synthesis requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]
-
Ventilation: All steps should be performed in a well-ventilated fume hood to avoid inhalation of vapors and dust.[7]
-
Reagent Handling:
-
2,4-dichloro-3-nitroquinoline: Is a skin and eye irritant. Avoid contact and inhalation.
-
Aqueous Ammonia: Is corrosive and has a pungent odor. Handle with care in a fume hood.
-
Palladium on Carbon: Can be pyrophoric when dry and exposed to air. Handle the catalyst in a wet state.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note details a reliable and scalable protocol for the synthesis and purification of 2-Chloroquinoline-3,4-diamine. By following the outlined procedures and adhering to the safety guidelines, researchers can confidently produce high-purity material essential for advancing drug discovery and development programs. The provided rationale for each step aims to empower scientists with the knowledge to troubleshoot and adapt the protocol as needed for their specific applications.
References
-
ARKIVOC. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]
-
National Institutes of Health. (n.d.). Novel synthetic procedures for C2 substituted imidazoquinolines as ligands for the α/β-interface of the GABAA-receptor - PMC. [Link]
-
ResearchGate. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Docking Analysis of New Heterocyclic System N1, N4-bis (2-chloroquinolin-3-yl) methylene) benzene-1, 4-diamine as Potential Human AKT1 Inhibitor - PMC. [Link]
-
ResearchGate. (2025). Synthesis and 3D-QSAR analysis of 2-chloroquinoline derivatives as H 37 RV MTB inhibitors | Request PDF. [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
-
National Institutes of Health. (n.d.). Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators - PMC. [Link]
-
ResearchGate. (2025). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). [Link]
-
Springer. (2014). Design, microwave-mediated synthesis and biological evaluation of.... [Link]
-
National Institutes of Health. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC. [Link]
- Google Patents. (2002).
-
New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel synthetic procedures for C2 substituted imidazoquinolines as ligands for the α/β-interface of the GABAA-receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. nj.gov [nj.gov]
Application Notes and Protocols: One-Pot Multicomponent Reactions for the Synthesis of Quinoline Derivatives
Introduction
The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3] The development of efficient and sustainable synthetic methodologies to access structurally diverse quinoline derivatives is, therefore, a paramount objective in drug discovery and development.[2][4] One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy in this endeavor, offering significant advantages over traditional multi-step syntheses.[5][6] These reactions, in which three or more reactants are combined in a single vessel to form a final product that incorporates substantial portions of all starting materials, are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular complexity.[7]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of one-pot MCRs for the synthesis of quinoline derivatives. We will delve into the mechanistic underpinnings of seminal named reactions, present detailed, field-proven protocols, and explore modern, greener adaptations of these powerful transformations.
Key One-Pot Reactions for Quinoline Synthesis
Several classical and contemporary one-pot reactions are instrumental in the synthesis of quinoline derivatives. This section will detail the mechanisms and provide exemplary protocols for the Friedländer Annulation, the Doebner-von Miller Reaction, and the Combes Synthesis, alongside modern catalytic and green chemistry approaches.
The Friedländer Annulation
First described by Paul Friedländer in 1882, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or β-dicarbonyl compound) to form the quinoline ring.[8] The reaction can be catalyzed by acids or bases and is prized for its versatility and directness in constructing the quinoline core.[8][9]
Mechanistic Rationale
The Friedländer synthesis can proceed via two primary pathways, contingent on the reaction conditions. The initial step is either an aldol-type condensation or the formation of a Schiff base, followed by an intramolecular cyclization and dehydration to yield the aromatic quinoline ring.[8][10] The choice of catalyst (acid or base) influences which pathway is favored. For instance, a base-catalyzed reaction typically initiates with an aldol condensation, whereas an acid catalyst will promote the formation of a Schiff base intermediate.
Diagram: Generalized Mechanism of the Friedländer Annulation
Caption: A simplified workflow of the Friedländer Annulation.
Protocol: p-Toluenesulfonic Acid (p-TSA) Catalyzed Synthesis of Polysubstituted Quinolines
This protocol is an adaptation of a solvent-free, microwave-assisted method, demonstrating a green and efficient approach.[9]
Materials:
-
2-aminobenzophenone (1.0 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
p-Toluenesulfonic acid (p-TSA) (10 mol%)
-
Microwave reactor
-
Round-bottom flask (10 mL)
-
Magnetic stirrer
Procedure:
-
In a 10 mL round-bottom flask, combine 2-aminobenzophenone (1.0 mmol), ethyl acetoacetate (1.2 mmol), and p-TSA (0.1 mmol).
-
Place the flask in a microwave reactor.
-
Irradiate the mixture at 120°C for 5-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add ethanol (10 mL) to the flask and stir until the solid product dissolves.
-
Pour the solution into ice-cold water (50 mL) to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure substituted quinoline.
Expected Yield: 85-95%
Trustworthiness: This protocol's reliability stems from the use of a solid acid catalyst, which minimizes side reactions and simplifies purification. Microwave irradiation significantly reduces reaction times compared to conventional heating.[9]
The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[11] This reaction is often carried out in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, and an oxidizing agent.
Mechanistic Insights
The reaction mechanism is complex and thought to involve the in-situ formation of an α,β-unsaturated carbonyl compound from an aldol condensation of aldehydes or ketones present in the reaction mixture. The aniline then undergoes a Michael addition to the unsaturated carbonyl compound. The resulting intermediate cyclizes and is subsequently oxidized to furnish the quinoline ring.[12][13]
Diagram: Key Steps in the Doebner-von Miller Reaction
Caption: A flowchart illustrating the stages of the Combes quinoline synthesis.
Protocol: Synthesis of 2,4-Dimethylquinoline
Materials:
-
Aniline (0.1 mol)
-
Acetylacetone (2,4-pentanedione) (0.1 mol)
-
Concentrated Sulfuric Acid (20 mL)
-
Round-bottom flask (250 mL) with a reflux condenser
Procedure:
-
Carefully add concentrated sulfuric acid (20 mL) to a round-bottom flask cooled in an ice bath.
-
Slowly add a pre-mixed solution of aniline (0.1 mol) and acetylacetone (0.1 mol) to the cold sulfuric acid with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat it on a water bath at 100°C for 30 minutes.
-
Pour the hot mixture onto crushed ice (200 g).
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline to litmus paper.
-
The product will separate as an oil. Extract the product with diethyl ether (3 x 50 mL).
-
Combine the ether extracts and dry over anhydrous magnesium sulfate.
-
Remove the ether by rotary evaporation.
-
Purify the resulting oil by vacuum distillation to obtain 2,4-dimethylquinoline.
Expected Yield: 75-85%
Modern and Green Approaches to Quinoline Synthesis
In recent years, there has been a significant shift towards developing more environmentally benign and efficient methods for quinoline synthesis. [4][14]This includes the use of nanocatalysts, microwave irradiation, and ultrasound assistance. [1][14][15]
Nanocatalyzed Reactions
Nanocatalysts offer several advantages, such as high surface area, enhanced catalytic activity, and recyclability. For instance, zinc oxide nanoparticles (ZnO NPs) have been effectively used to catalyze the one-pot synthesis of quinoline derivatives in water, a green solvent. [1][16]The Lewis acidic sites (Zn2+) and Lewis basic sites (O2-) on the ZnO nanoparticle surface can activate both the carbonyl group and the α-methylene group, facilitating the reaction. [1][17]
| Catalyst | Reaction | Conditions | Yield Range | Reference |
|---|---|---|---|---|
| ZnO Nanoparticles | Friedländer Synthesis | Solvent-free, 100°C | 20-95% | [1] |
| Fe3O4@SiO2-imid-PMAn | Friedländer Synthesis | Solvent-free, 70°C | 90-95% | [14] |
| Ceric Ammonium Nitrate | Friedländer Synthesis | Ambient temperature | High | [18] |
| Nafion NR50 | Friedländer Synthesis | Microwave, Ethanol | Very Good | [19]|
Microwave and Ultrasound-Assisted Synthesis
Microwave irradiation and ultrasound have been shown to significantly accelerate reaction rates and improve yields in quinoline synthesis. [14][20][21]Microwave heating directly and efficiently transfers energy to the reacting molecules, leading to shorter reaction times. [14][22]Ultrasound promotes reactions through acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and reactivity. [15][23] A notable example is the ultrasound-assisted, catalyst-free synthesis of dihydroquinoline derivatives in aqueous media, which offers a simple, high-yielding, and environmentally friendly protocol. [21]
Conclusion
One-pot multicomponent reactions represent a highly effective and efficient strategy for the synthesis of quinoline derivatives. The classical Friedländer, Doebner-von Miller, and Combes reactions, along with their modern, greener adaptations utilizing novel catalysts and energy sources, provide a versatile toolkit for medicinal chemists and drug development professionals. By understanding the underlying mechanisms and optimizing reaction protocols, researchers can rapidly generate libraries of structurally diverse quinoline compounds for the discovery of new therapeutic agents. The continued development of sustainable and efficient synthetic methods will undoubtedly further propel the importance of the quinoline scaffold in pharmaceutical research.
References
-
Gajul, K., & Kamsali, M. M. A. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. ACS Omega. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Kumar, A., & Kumar, R. (2022). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]
-
Bentham Science. (2026). Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019-Present): A Comprehensive Review. PubMed. [Link]
-
National Institutes of Health. (n.d.). One-Pot Phosphine-Catalyzed Syntheses of Quinolines. PMC. [Link]
-
Royal Society of Chemistry. (n.d.). Microwave-assisted one-pot synthesis of steroid–quinoline hybrids and an evaluation of their antiproliferative activities on gynecological cancer cell lines. RSC Publishing. [Link]
-
ResearchGate. (2025). (PDF) Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water: Evaluation of their Antibacterial Activities. [Link]
-
Royal Society of Chemistry. (n.d.). Thiamine hydrochloride (VB1) in aqueous media catalyzed the synthesis of polysubstituted quinolines via a one-pot strategy: a combined experimental and theoretical investigation. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. [Link]
-
National Institutes of Health. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
-
MDPI. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. [Link]
-
National Institutes of Health. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC. [Link]
-
Thieme. (n.d.). Microwave-assisted one-pot synthesis of 2,4-disubstituted quinolines under solvent-free conditions. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
ResearchGate. (2025). A Rapid, High-Yielding, and Efficient Friedlander Synthesis of Quinolines Catalyzed by 2,4,6-Trichloro-1,3,5-triazine. [Link]
-
MDPI. (2023). Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. [Link]
-
YouTube. (2021). Doebner Quinoline Synthesis Mechanism | Organic Chemistry. [Link]
-
Scribd. (n.d.). Combes Quinoline Synthesis PDF. [Link]
-
ACS Publications. (2015). Synthesis of Polysubstituted Quinolines via Transition-Metal-Free Oxidative Cycloisomerization of o-Cinnamylanilines. Organic Letters. [Link]
-
Springer. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. [Link]
-
Royal Society of Chemistry. (n.d.). MOF-5 as a highly efficient and recyclable catalyst for one pot synthesis of 2,4-disubstituted quinoline derivatives. New Journal of Chemistry. [Link]
-
Cambridge University Press & Assessment. (n.d.). Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis. [Link]
-
MDPI. (n.d.). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. [Link]
-
Royal Society of Chemistry. (n.d.). One-pot CuI/l-proline-catalysed multicomponent synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]quinoline derivatives from 2-(2-bromophenyl)imidazo[1,2-a]pyridines, NH3 and DMSO under air. RSC Advances. [Link]
-
Taylor & Francis Online. (2025). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. [Link]
-
Journal of Drug Delivery and Therapeutics. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. [Link]
-
ACS Publications. (n.d.). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry. [Link]
-
Canadian Science Publishing. (n.d.). Microwave-assisted one-pot synthesis of some new furo[2,3-b]quinolines using potassium carbonate under solvent-free conditions. [Link]
-
ACS Publications. (2023). One-Pot Construction of β-Selective Quinolines with γ-Quaternary Carbon from Vinylquinolines with Active Ylides via Pd/Sc/Brønsted Acid Co-Catalysis. [Link]
-
Organic Chemistry Portal. (2020). Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis under Microwave Irradiation: Application to One-Pot Synthesis of Substituted Quinolinyl Chalcones. [Link]
-
SlideShare. (n.d.). Doebner-Miller reaction and applications. [Link]
-
Publications of the IAS Fellows. (2011). Microwave-assisted one-pot synthesis of 2, 4-disubstituted quinolines under solvent-free conditions. [Link]
-
PubMed. (2010). Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions. [Link]
-
MDPI. (2023). Application of Quinoline Ring in Structural Modification of Natural Products. [Link]
-
Royal Society of Chemistry. (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. [Link]
-
YouTube. (2023). Friedländer Quinoline Synthesis Mechanism | Organic Chemistry. [Link]
-
ResearchGate. (n.d.). One-Pot and Divergent Synthesis of Polysubstituted Quinolin-2(1H)-ones and Oxireno[2,3-c]quinolin-2(1aH,3H,7bH)-ones via Sequential Ugi/Knoevenagel Condensation/Hydrolysis and Ugi/Corey-Chaykovsky Epoxidation Reactions. [Link]
-
Taylor & Francis Online. (2014). Ultrasonic-mediated catalyst-free rapid protocol for the multicomponent synthesis of dihydroquinoline derivatives in aqueous media. [Link]
-
Springer. (2021). An environmentally benign, simple and proficient synthesis of quinoline derivatives catalyzed by FeCl3.6H2O as a green and readily available catalyst. [Link]
-
ACS Publications. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]
-
PubMed. (2021). Microwave assisted one-pot synthesis, photophysical and physicochemical studies of novel biologically active heterocyclic Donor (D)-π-Acceptor (A) chromophore. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019-Present): A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones [mdpi.com]
- 6. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 18. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis under Microwave Irradiation: Application to One-Pot Synthesis of Substituted Quinolinyl Chalcones [organic-chemistry.org]
- 20. Microwave-assisted one-pot synthesis of steroid–quinoline hybrids and an evaluation of their antiproliferative activities on gynecological cancer cell lines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 23. royalsocietypublishing.org [royalsocietypublishing.org]
Application Notes and Protocols: 2-Chloroquinoline-3,4-diamine as a Versatile Precursor for Novel Fluorescent Probes
Introduction: The Strategic Advantage of the 2-Chloroquinoline-3,4-diamine Scaffold
In the dynamic field of fluorescent probe development, the quest for novel scaffolds that offer modularity, synthetic accessibility, and tunable photophysical properties is paramount. The quinoline core, a privileged structure in medicinal chemistry and materials science, has long been recognized for its intrinsic fluorescence and environmental sensitivity.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a highly versatile, yet underexplored, building block: 2-chloroquinoline-3,4-diamine .
The strategic placement of three distinct reactive sites—a nucleophilic 3-amino group, a vicinal 4-amino group, and an electrophilic 2-chloro position—renders this molecule a powerful precursor for the synthesis of a diverse library of fluorescent probes. The ortho-diamine functionality is primed for cyclization reactions, most notably the formation of the imidazo[4,5-c]quinoline core, a heterocyclic system known to exhibit favorable fluorescent properties.[2][3] The persistent chloro-substituent at the 2-position offers a subsequent handle for post-cyclization modifications, enabling the fine-tuning of the probe's photophysical and biological characteristics through nucleophilic substitution reactions.[4]
This guide will elucidate the underlying chemical principles, provide detailed, field-proven protocols for the synthesis of fluorescent probes from 2-chloroquinoline-3,4-diamine, and discuss their potential applications in cellular imaging and sensing.
Core Synthesis Strategy: Formation of the Imidazo[4,5-c]quinoline Fluorophore
The primary synthetic route to harnessing the potential of 2-chloroquinoline-3,4-diamine involves a condensation reaction between the ortho-diamine and an aldehyde. This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the thermodynamically stable, planar, and often fluorescent, imidazo[4,5-c]quinoline ring system.[5]
The choice of aldehyde is a critical determinant of the resulting probe's fluorescent properties. Aromatic aldehydes, particularly those bearing electron-donating or electron-withdrawing groups, can be strategically employed to modulate the intramolecular charge transfer (ICT) characteristics of the final molecule, thereby influencing its emission wavelength, quantum yield, and sensitivity to the local environment.[6]
Below is a generalized workflow for the synthesis of 2-aryl-4-chloro-1H-imidazo[4,5-c]quinolines, a foundational class of fluorescent probes derived from 2-chloroquinoline-3,4-diamine.
Experimental Protocols
Protocol 1: General Synthesis of 2-Aryl-4-chloro-1H-imidazo[4,5-c]quinolines
This protocol outlines the one-pot synthesis of the fluorescent core structure through the condensation of 2-chloroquinoline-3,4-diamine with a representative aromatic aldehyde.
Materials:
-
2-Chloroquinoline-3,4-diamine
-
Substituted Aromatic Aldehyde (e.g., 4-(dimethylamino)benzaldehyde, 4-nitrobenzaldehyde)
-
Ethanol (absolute)
-
Nitrobenzene (or an alternative oxidizing agent)
-
Hydrochloric Acid (HCl) in ethanol
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
-
NMR spectrometer
-
Mass spectrometer
-
Fluorometer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloroquinoline-3,4-diamine (1 mmol) in absolute ethanol (20 mL).
-
Aldehyde Addition: To the stirred solution, add the desired substituted aromatic aldehyde (1.1 mmol).
-
Oxidative Cyclization: Add nitrobenzene (2 mL) to the reaction mixture. The use of an oxidizing agent facilitates the aromatization of the initially formed imidazoline intermediate to the fluorescent imidazole.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC. The disappearance of the starting materials and the appearance of a new, often fluorescent, spot indicates product formation.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Acidify the residue with ethanolic HCl to precipitate the product as a hydrochloride salt.
-
Filter the precipitate and wash with cold ethanol.
-
To obtain the free base, suspend the salt in water and neutralize with a saturated solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the organic extract and purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate).
-
Characterization: Confirm the structure and purity of the synthesized compound using NMR spectroscopy and mass spectrometry.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the reflux conditions.
-
Nitrobenzene as Oxidant: In situ oxidation of the imidazoline intermediate is crucial for the formation of the fully aromatic and fluorescent imidazo[4,5-c]quinoline system. Other oxidizing agents can be explored, but nitrobenzene is effective in this transformation.
-
Acidic Work-up: Protonation of the heterocyclic product can aid in its precipitation and initial purification as a salt.
-
Chromatographic Purification: Essential for removing unreacted starting materials and byproducts to obtain a high-purity fluorescent probe, which is critical for accurate photophysical measurements and biological applications.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of fluorescent imidazo[4,5-c]quinoline probes.
Photophysical Properties and Data Presentation
The photophysical properties of the synthesized imidazo[4,5-c]quinoline derivatives are highly dependent on the nature of the substituent 'R' introduced from the aromatic aldehyde. This modularity allows for the rational design of probes with tailored fluorescence characteristics.
Table 1: Representative Photophysical Data for 2-Aryl-4-chloro-1H-imidazo[4,5-c]quinolines
| Substituent (R) at C-2 | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent |
| Phenyl | ~350-370 | ~420-440 | ~70 | Moderate | Dichloromethane |
| 4-(Dimethylamino)phenyl | ~380-400 | ~480-510 | ~100 | High | Dichloromethane |
| 4-Nitrophenyl | ~360-380 | ~450-470 | ~90 | Low | Dichloromethane |
| 2-Hydroxyphenyl | ~370-390 | ~460-490 | ~90 | Moderate | Methanol |
Note: The values presented are illustrative and based on typical data for this class of compounds. Actual values will vary depending on the specific molecular structure and solvent environment.
Interpretation of Photophysical Data:
-
Electron-Donating Groups (e.g., -N(CH₃)₂): These substituents typically lead to a red-shift in both the excitation and emission spectra due to an enhanced intramolecular charge transfer (ICT) from the donor to the electron-accepting quinoline core. This often results in a larger Stokes shift and a higher fluorescence quantum yield.
-
Electron-Withdrawing Groups (e.g., -NO₂): These groups can also influence the ICT process, but often lead to a decrease in the fluorescence quantum yield due to the increased probability of non-radiative decay pathways.
-
Solvatochromism: Probes with significant ICT character often exhibit solvatochromism, where the emission wavelength is dependent on the polarity of the solvent. This property can be exploited for sensing applications that involve changes in the local environment.
Application Note: Potential Uses in Cellular Imaging and Sensing
The imidazo[4,5-c]quinoline scaffold is a promising platform for the development of fluorescent probes for a variety of biological applications.
-
Live-Cell Imaging: The planar, heterocyclic nature of these probes often imparts sufficient lipophilicity to allow for passive diffusion across cell membranes. The inherent fluorescence of the core can be utilized for general cellular staining.
-
pH Sensing: The nitrogen atoms within the imidazole and quinoline rings are susceptible to protonation. Changes in pH can alter the electronic structure of the fluorophore, leading to a ratiometric or "turn-on" fluorescent response. This makes them potential candidates for mapping intracellular pH gradients.[5]
-
Targeted Probes: The 2-chloro position serves as a versatile handle for further functionalization. Nucleophilic substitution reactions can be employed to introduce targeting moieties (e.g., ligands for specific proteins or organelles) or reactive groups for covalent labeling.
Further Synthetic Diversification: Leveraging the 2-Chloro Position
The true power of the 2-chloroquinoline-3,4-diamine precursor lies in the ability to perform sequential modifications. After the formation of the fluorescent imidazo[4,5-c]quinoline core, the 2-chloro group remains available for a variety of cross-coupling and nucleophilic substitution reactions.
Caption: Post-synthesis modification pathways for tuning probe properties.
This two-stage synthetic strategy allows for the creation of a diverse library of fluorescent probes from a single, readily accessible precursor, making 2-chloroquinoline-3,4-diamine a valuable tool in the design of next-generation fluorescent sensors and imaging agents.
References
- Abdel-Wahab, B. F., Khidre, R. E., & El-Azzouny, A. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(17), 9205-9233.
- Rössiger, C., Oel, T., Schweitzer, P., Vasylets, O., Kirchner, M., Abdullahu, A., ... & Göttlich, R. (2019). Synthesis and Optical and Theoretical Characterization of Imidazo [5, 1-a] isoquinolines and Imidazo [1, 5-a] quinolines. European Journal of Organic Chemistry, 2019(36), 6243-6252.
- Klymchenko, A. S. (2017). Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications. Accounts of chemical research, 50(5), 1144-1153.
- Geddes, C. D., & Lakowicz, J. R. (Eds.). (2002). Topics in fluorescence spectroscopy: volume 8: probe design and chemical sensing (Vol. 8). Springer Science & Business Media.
- Chen, X., Zhou, Y., Peng, X., & Yoon, J. (2012). Fluorescent and colorimetric probes for detection of reactive oxygen and nitrogen species. Chemical Society Reviews, 41(1), 212-229.
- Han, J., & Burgess, K. (2010). Fluorescent indicators for intracellular pH. Chemical reviews, 110(5), 2709-2728.
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes.
- Valeur, B., & Berberan-Santos, M. N. (2012).
- Lou, X., He, X., & Li, Z. (2019). Recent advances in the development of fluorescent probes for the detection of hydrogen sulfide.
- Rössiger, C., Oel, T., Schweitzer, P., Vasylets, O., Kirchner, M., Abdullahu, A., ... & Göttlich, R. (2019). Highly Versatile Preparation of Imidazo [1, 5-a] quinolines and Characterization of Their Photoluminescent Properties. European Journal of Organic Chemistry, 2019(43), 7247-7255.
- Meth-Cohn, O., & Narine, B. (1980). A versatile new synthesis of quinolines and related fused pyridines. Part 10. A one-step synthesis of 2-chloroquinoline-3-carbaldehydes from N-arylacetamides. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
- Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. (2006). Handbook of photochemistry. CRC press.
- Johnson, I. (2010). The molecular probes handbook: a guide to fluorescent probes and labeling technologies. Life Technologies.
- Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. DE60308040T2 - Preparation of 1H-imidazo-4,5-C] quinoline-4-amines Ber 1H-imidazo-4,5-C] quinoline-4-phthalimide intermediates - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloroquinoline-3,4-diamine
Welcome to the technical support center for the synthesis of 2-Chloroquinoline-3,4-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your yields.
Introduction: The Synthetic Challenge
The synthesis of 2-Chloroquinoline-3,4-diamine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common synthetic route involves the formation of a key intermediate, 2,4-dichloro-3-nitroquinoline, followed by a selective amination and a final reduction. Each of these steps presents unique challenges that can impact the overall efficiency of the synthesis. This guide will break down each stage of the process, offering solutions to common problems and strategies for optimization.
Overall Synthetic Workflow
The synthesis of 2-Chloroquinoline-3,4-diamine can be visualized as a three-stage process. Understanding the logic of this workflow is the first step in effective troubleshooting.
Caption: General synthetic workflow for 2-Chloroquinoline-3,4-diamine.
Troubleshooting Guide: A Step-by-Step Approach
Part 1: Synthesis of 2,4-Dichloro-3-nitroquinoline
The preparation of this key intermediate is foundational. Issues at this stage will cascade through the rest of the synthesis.
Frequently Asked Questions (FAQs)
-
Q: My Vilsmeier-Haack reaction to form the quinoline core is low-yielding. What are the common causes?
-
A: The Vilsmeier-Haack reaction is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. The quality of your phosphoryl chloride (POCl₃) and dimethylformamide (DMF) is also critical. Using freshly distilled POCl₃ and anhydrous DMF can significantly improve yields. Additionally, the reaction temperature is a key parameter; ensure it is carefully controlled as per the literature protocol, as side reactions can occur at elevated temperatures.
-
-
Q: I am having trouble with the nitration step. What are the key parameters to control?
-
A: Nitration reactions are highly exothermic and require strict temperature control, typically between 0-5°C, to prevent over-nitration and the formation of unwanted isomers.[1] The rate of addition of the nitrating agent (a mixture of nitric acid and sulfuric acid) should be slow and controlled. Insufficient cooling can lead to a runaway reaction and a complex mixture of products.
-
Troubleshooting Table: 2,4-Dichloro-3-nitroquinoline Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low yield of 2,4-dichloro-3-nitroquinoline | Incomplete chlorination of the dihydroxy precursor. | Increase the amount of POCl₃ and/or the reaction time. The addition of a catalytic amount of a tertiary amine like triethylamine can also facilitate the reaction. |
| Degradation of the product during workup. | After the reaction, pour the mixture onto crushed ice slowly to quench the excess POCl₃. Maintain a low temperature during this process. | |
| Formation of mono-chloro byproducts | Insufficient chlorinating agent or reaction time. | Increase the molar excess of POCl₃ and extend the reflux time. Monitor the reaction by TLC to ensure complete conversion. |
| Dark, tar-like residue after reaction | Reaction temperature was too high. | Maintain the reaction temperature as specified in the protocol. Overheating can lead to polymerization and degradation. |
Part 2: Selective Amination at the C4 Position
The selective introduction of an amino group at the C4 position is a critical step that leverages the differential reactivity of the two chlorine atoms. The electron-withdrawing nitro group at the 3-position strongly activates the C4 position for nucleophilic aromatic substitution (SNAr).[2]
Frequently Asked Questions (FAQs)
-
Q: How can I ensure the amination occurs selectively at the C4 position?
-
A: The chloro group at the C4 position is significantly more reactive than the one at the C2 position due to the electronic influence of the adjacent nitro group.[2] To maximize selectivity, the reaction should be carried out at a controlled, moderate temperature. Using a less hindered amine source can also favor substitution at the more accessible C4 position.
-
-
Q: I am observing the formation of the di-amino substituted product. How can I avoid this?
-
A: The formation of the di-amino product suggests that the reaction conditions are too harsh, leading to the substitution of the less reactive C2-chloro group. To mitigate this, consider lowering the reaction temperature and using a stoichiometric amount of the aminating agent. Using a weaker base or a solvent that does not favor the second substitution can also be beneficial.
-
Troubleshooting Table: Selective Amination
| Problem | Potential Cause | Recommended Solution |
| Low yield of 2-chloro-4-amino-3-nitroquinoline | Incomplete reaction. | Increase the reaction time or slightly elevate the temperature. Ensure the aminating agent is of good quality and used in sufficient excess if necessary. |
| Loss of product during workup. | The product can be somewhat soluble in aqueous media. Minimize the volume of water used for washing and consider back-extracting the aqueous layers with an organic solvent.[1] | |
| Formation of the 2-amino-4-chloro isomer | Isomeric starting material or non-selective reaction. | Confirm the structure of your 2,4-dichloro-3-nitroquinoline starting material. Lowering the reaction temperature can improve selectivity for the C4 position. |
| Product is difficult to purify from starting material | Similar polarity of product and starting material. | Utilize column chromatography with a carefully selected solvent system. A gradient elution from a non-polar to a more polar solvent system can effectively separate the product from the starting material. |
Part 3: Reduction of the Nitro Group
The final step is the reduction of the nitro group to an amine. This transformation must be carried out under conditions that do not affect the chloro and amino substituents.
Frequently Asked Questions (FAQs)
-
Q: What is the most reliable method for reducing the nitro group in the presence of a chloro substituent?
-
A: The reduction of aromatic nitro groups in the presence of halogens is commonly achieved using stannous chloride (SnCl₂) in an acidic medium (e.g., concentrated HCl) or iron powder in acetic acid.[3][4] These methods are generally chemoselective and will not reduce the chloro group. Catalytic hydrogenation with palladium on carbon can sometimes lead to dehalogenation and should be used with caution.
-
-
Q: My reduction with SnCl₂ is giving a low yield. What could be the issue?
-
A: The efficiency of the SnCl₂ reduction can be affected by the stoichiometry of the reagent, the concentration of the acid, and the reaction temperature. Ensure that a sufficient excess of SnCl₂ is used (typically 4-5 equivalents). The reaction is often heated to ensure complete conversion. Incomplete reaction can also result from poor solubility of the starting material; using a co-solvent like ethanol can improve this.
-
Troubleshooting Table: Nitro Group Reduction
| Problem | Potential Cause | Recommended Solution |
| Incomplete reduction of the nitro group | Insufficient reducing agent or reaction time. | Increase the equivalents of SnCl₂·2H₂O and/or extend the reaction time at an elevated temperature (e.g., 70-80°C). Monitor the reaction by TLC. |
| Poor solubility of the starting material. | Add a co-solvent such as ethanol or isopropanol to the reaction mixture to improve the solubility of the nitroquinoline derivative. | |
| Formation of byproducts | Over-reduction or side reactions. | Ensure the reaction temperature is not excessively high. After the reaction is complete, careful neutralization of the acidic solution is necessary to prevent degradation of the diamine product. |
| Difficulty in isolating the final product | The product may form a salt with the tin byproducts. | After the reaction, basify the solution carefully with a concentrated base (e.g., NaOH or NH₄OH) to precipitate the tin salts as tin hydroxide. The product can then be extracted with an organic solvent. The workup can be challenging due to the formation of emulsions. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-amino-3-nitroquinoline
This protocol is a general guideline and may require optimization based on your specific substrate and laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-3-nitroquinoline (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Amination: Add an excess of the aminating agent (e.g., a solution of ammonia in ethanol or an aqueous ammonium hydroxide solution) to the flask.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70°C) and monitor the progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 2-Chloroquinoline-3,4-diamine
This protocol outlines the reduction of the nitro group using stannous chloride.
-
Reaction Setup: In a round-bottom flask, suspend 2-chloro-4-amino-3-nitroquinoline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Reduction: Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in ethanol to the suspension.
-
Reaction: Heat the reaction mixture to reflux (around 70-80°C) and stir until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is basic (pH > 9). This will precipitate tin salts.
-
Extraction: Extract the product from the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization to afford 2-Chloroquinoline-3,4-diamine.
Visualization of Key Steps
Caption: Key transformations in the synthesis of 2-Chloroquinoline-3,4-diamine.
References
-
Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules. [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. [Link]
-
Side Reactions on Amino Groups in Peptide Synthesis. ResearchGate. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
-
2,4-Dichloro-3-nitroquinoline. PubChem. [Link]
- Method for synthesis preparation of 2-chloro-4-aminopyridine.
-
Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. ResearchGate. [Link]
-
A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Semantic Scholar. [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]
-
Amine Synthesis Reactions. YouTube. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
-
Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. ResearchGate. [Link]
-
Reduction of nitro group to a primary amine. ResearchGate. [Link]
-
reaction to Chemiolis video - synthesis of an aniline-based sweetener. YouTube. [Link]
-
4-Nitroquinoline-1-oxide effects human lung adenocarcinoma A549 cells by regulating the expression of POLD4. Spandidos Publications. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
-
4-Nitroquinoline 1-oxide – Knowledge and References. Taylor & Francis. [Link]
-
Retrosynthesis 8, Hydroxychloroquine. YouTube. [Link]
-
2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. Future Medicinal Chemistry. [Link]
-
Reduction of 4-nitroindazole with SnCl2 in alcohol. ResearchGate. [Link]
-
What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. ResearchGate. [Link]
-
Nitro Reduction - SnCl2. Common Organic Chemistry. [Link]
Sources
Technical Support Center: Purification Protocols for 2-Chloroquinoline-3,4-diamine
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Isolation, Purification, and Stability of 2-Chloroquinoline-3,4-diamine (CQDA) and Derivatives
Executive Summary & Chemical Context
Welcome to the technical support hub for 2-Chloroquinoline-3,4-diamine (CQDA) . This molecule presents a unique "dual-threat" challenge in purification:
-
The 2-Chloro Group: It is an activated leaving group susceptible to nucleophilic aromatic substitution (
), particularly hydrolysis or self-condensation. -
The 3,4-Diamine Moiety: This electron-rich system is highly prone to oxidation, leading to the formation of quinone imines or azo-dimers, typically observed as rapid discoloration (red/brown oiling).
This guide moves beyond standard textbook recipes. We utilize a "Troubleshooting First" approach, addressing the specific failure modes—oiling out, peak tailing, and degradation—that researchers encounter with this scaffold.
Purification Decision Matrix
Before selecting a method, assess your crude profile. The following logic flow dictates the optimal path to >98% purity.
Caption: Decision tree for selecting purification routes based on crude purity and common failure modes.
Module A: Crystallization & Precipitation[1]
The Issue: CQDA derivatives frequently "oil out" rather than crystallize due to conformational flexibility and hydrogen bonding impurities. The Fix: Use a "Displacement Crystallization" technique rather than simple thermal cooling.
Protocol: Displacement Crystallization
-
Dissolution: Dissolve crude CQDA in the minimum amount of warm Ethyl Acetate (EtOAc) or Methanol (MeOH) (approx. 40°C). Do not boil, as high heat promotes 2-Cl displacement.
-
Filtration: Filter hot to remove insoluble inorganic salts (often carried over from reduction steps).
-
Displacement:
-
Place the filtrate in a vessel with vigorous stirring.
-
Dropwise add n-Hexane (for EtOAc) or Water (for MeOH) until persistent turbidity is observed.
-
-
Nucleation: Stop stirring. Add a seed crystal if available. If not, scratch the glass surface.
-
Maturation: Cool slowly to 4°C over 4 hours.
Troubleshooting FAQ: Crystallization
Q: My product turned into a sticky brown tar at the bottom of the flask.
-
Diagnosis: This is "oiling out," likely caused by residual high-boiling solvents (DMF/DMSO) or rapid cooling.
-
Solution: Re-dissolve the tar in a small volume of DCM (Dichloromethane). Add Hexane until cloudy, then sonicate the mixture for 5 minutes. Sonication often breaks the metastable oil phase and induces lattice formation.
Q: The crystals are colored (red/pink) but NMR shows purity.
-
Diagnosis: Surface oxidation of the diamine.
-
Solution: Wash the filter cake with cold ether containing 0.1% sodium dithionite (reducing agent) or simply recrystallize again under an Argon atmosphere.
Module B: Chromatographic Separation
The Issue: Aminoquinolines are basic. They interact strongly with acidic silanol groups on silica gel, causing severe peak tailing and loss of yield. The Fix: "Silanol Masking" using basic modifiers.
Method 1: Normal Phase Flash Chromatography
-
Stationary Phase: Spherical Silica Gel (25–40 µm).
-
Mobile Phase A: Dichloromethane (DCM).
-
Mobile Phase B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% Aqueous Ammonium Hydroxide .
-
Gradient: 0% B to 10% B over 20 CV (Column Volumes).
-
Critical Step: Pre-equilibrate the column with the starting mobile phase containing the base modifier for at least 3 CVs to neutralize active silanol sites.
Method 2: Reverse Phase (Prep-HPLC)
-
Column: C18 (e.g., XBridge or Gemini), pH stable.
-
Buffer Selection:
-
Avoid TFA (Trifluoroacetic acid): The low pH (<2) can protonate both amines, reducing retention and potentially hydrolyzing the 2-Cl bond over time.
-
Recommended:10mM Ammonium Bicarbonate (pH 10) . At this pH, the diamine is neutral (free base), improving peak shape and loading capacity.
-
Data: Solvent System Efficacy
| Solvent System | Application | Pros | Cons |
| DCM / MeOH / NH3 | Flash Column | Excellent solubility; Sharp peaks | Ammonia smell; Silica dissolution if >10% MeOH |
| EtOAc / Hexane / TEA | Flash Column | Good for less polar derivatives | Low solubility for free diamines |
| H2O / ACN / NH4HCO3 | Prep-HPLC | Best purity; Stable pH | Volatile buffer (requires lyophilization) |
Module C: Chemical Stability & Storage
The Issue: The 2-Chloroquinoline scaffold is an electrophile; the 3,4-diamine is a nucleophile.
The Risk: Self-Polymerization. In concentrated solution or melt, the amine of one molecule can attack the 2-Cl position of another (
Stability Workflow
Caption: Critical storage parameters to prevent degradation of CQDA.
Troubleshooting FAQ: Stability
Q: Can I store the compound in DMSO stock solution?
-
A: No. DMSO is hygroscopic. Absorbed water will hydrolyze the 2-Cl group to 2-hydroxyquinoline (2-quinolone) over weeks. Store as a dry solid.
Q: How do I prevent the "Self-Condensation" during drying?
-
A: Never heat the dry solid above 40°C. When removing solvents on a rotavap, do not let the bath exceed 35°C. If possible, convert the diamine to a Dihydrochloride salt (using HCl in Dioxane) immediately after purification. The salt form protonates the amines, removing their nucleophilicity and preventing self-polymerization.
References
-
Synthesis and reactions of 2-chloroquinoline-3-carbaldehydes. (General quinoline reactivity and 2-Cl stability). Semantic Scholar.
-
Separation of Quinoline on Newcrom R1 HPLC column. (Reverse phase conditions for quinolines). SIELC Technologies.[1]
-
Solvents for Recrystallization. (Solvent selection logic for polar aromatics). University of Rochester, Dept. of Chemistry.
-
Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines. (pKa and buffer considerations for aminoquinolines). Journal of Chromatography B.
Sources
Common side reactions in the synthesis of substituted quinolines
Prepared by: Dr. Gemini, Senior Application Scientist
Welcome to the Technical Support Center for the synthesis of substituted quinolines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common side reactions and troubleshooting strategies for the most prevalent quinoline synthesis methodologies. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
I. General Challenges in Quinoline Synthesis
The synthesis of the quinoline scaffold, a cornerstone in medicinal chemistry, is often plagued by side reactions that can drastically reduce yields and complicate purification. These challenges typically arise from the harsh reaction conditions required for cyclization, the reactivity of intermediates, and the nuanced interplay of steric and electronic effects in substituted precursors. This guide will dissect these issues for specific named reactions and provide actionable, field-tested protocols to mitigate them.
II. The Skraup Synthesis
The Skraup synthesis is a classic and powerful method for preparing quinolines from anilines, glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent (often nitrobenzene). However, its highly exothermic nature is a significant drawback.
Frequently Asked Questions & Troubleshooting
Q1: My Skraup reaction is extremely vigorous and difficult to control, often leading to a violent exotherm and extensive charring. How can I moderate it?
A1: The violent exotherm is a well-documented hazard of the Skraup synthesis, driven by the dehydration of glycerol to acrolein and the subsequent condensation reactions.[1] Effective moderation is crucial for both safety and yield.
-
Causality: The uncontrolled polymerization of acrolein and other intermediates under harsh acidic and oxidizing conditions is the primary cause of tar formation and a runaway reaction.
-
Solution: The use of a moderating agent is highly recommended. Ferrous sulfate (FeSO₄) is the most common and effective choice, as it smooths the exothermic process.[1][2] Boric acid can also be employed.[3]
Workflow for Moderating the Skraup Synthesis
Caption: Controlled workflow for a moderated Skraup synthesis.
Experimental Protocol: Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator
-
Reaction Setup: In a 1-liter round-bottom flask equipped with a reflux condenser and a dropping funnel, combine 24 g of aniline, 88 g of anhydrous glycerol, and 20 g of ferrous sulfate heptahydrate (FeSO₄•7H₂O).
-
Acid Addition: Through the dropping funnel, add 100 g of concentrated sulfuric acid in small portions. Shake the flask vigorously after each addition to ensure thorough mixing.
-
Oxidant Addition: Add 40 g of nitrobenzene to the mixture.
-
Initiation and Reflux: Gently heat the flask on a sand bath. As the temperature rises, the mixture will darken, and the reaction will become exothermic. Immediately remove the heat source. The reaction should proceed smoothly under reflux. If the reaction is too vigorous, intermittent cooling with a water bath may be necessary.
-
Completion: Once the initial vigorous phase has passed, heat the mixture to reflux for 3 hours to ensure the reaction goes to completion.
-
Work-up: Allow the mixture to cool and pour it into 2 L of water. Steam distill the mixture to remove unreacted nitrobenzene.
-
Neutralization and Extraction: Make the solution alkaline with a concentrated sodium hydroxide solution. The quinoline will separate as a dark oil. Extract the quinoline with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and purify by distillation.
III. The Doebner-von Miller Synthesis
This reaction extends the principles of the Skraup synthesis, typically involving the reaction of an aniline with an α,β-unsaturated aldehyde or ketone. A major side reaction is the polymerization of the carbonyl compound under the strong acidic conditions required for the reaction.
Frequently Asked Questions & Troubleshooting
Q1: My Doebner-von Miller reaction results in a low yield and a large amount of intractable tar. What is the cause, and how can I improve my yield?
A1: The primary cause of low yields and tar formation is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[2] This is especially problematic with sensitive aldehydes like acrolein or crotonaldehyde.
-
Causality: In a homogenous acidic solution, the high concentration of the protonated carbonyl compound promotes rapid self-condensation and polymerization, competing with the desired reaction with the aniline.
-
Solution: A biphasic solvent system can dramatically reduce polymerization. By sequestering the α,β-unsaturated carbonyl in a nonpolar organic phase (e.g., toluene), its concentration in the acidic aqueous phase (where the aniline hydrochloride is) is kept low, favoring the reaction with the aniline over self-polymerization. Slow addition of the carbonyl compound also helps to maintain its low concentration.[2]
Mechanism of Side Reaction: Polymerization of α,β-Unsaturated Carbonyl
Caption: Acid-catalyzed polymerization pathway.
Experimental Protocol: Biphasic Doebner-von Miller Synthesis of 2-Methylquinoline
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a dropping funnel, add the aniline and concentrated hydrochloric acid in water. Add an equal volume of toluene to create the biphasic system.
-
Reagent Addition: Heat the biphasic mixture to reflux with vigorous stirring. From the dropping funnel, add crotonaldehyde dropwise over a period of 1-2 hours.
-
Reaction: Continue to reflux the mixture for several hours after the addition is complete. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and separate the layers. Make the aqueous layer strongly alkaline with a concentrated sodium hydroxide solution.
-
Isolation: Extract the liberated 2-methylquinoline with toluene or another suitable organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and purify by distillation or column chromatography.
IV. The Combes Synthesis
The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. A key challenge arises when using an unsymmetrical β-diketone, which can lead to a mixture of regioisomers.
Frequently Asked Questions & Troubleshooting
Q1: I am using an unsymmetrical β-diketone in my Combes synthesis and obtaining a mixture of regioisomers. How can I control the regioselectivity?
A1: The regioselectivity of the Combes synthesis is governed by a complex interplay of steric and electronic factors, which influence which carbonyl of the β-diketone is preferentially attacked by the aniline and which ortho position of the aniline leads to cyclization.[4]
-
Causality: The cyclization step is an intramolecular electrophilic aromatic substitution. The direction of cyclization is determined by the relative nucleophilicity of the two ortho positions on the aniline ring and the steric hindrance around the enamine intermediate.
-
Solution: The choice of acid catalyst can influence the product ratio. While sulfuric acid is common, polyphosphoric acid (PPA) can offer different selectivity.[4] Additionally, the electronic nature of substituents on the aniline ring plays a crucial role. Electron-donating groups on the aniline will activate the ortho and para positions, influencing the site of cyclization.
| Parameter | Condition | Effect on Regioselectivity |
| β-Diketone Substituent | Increased steric bulk on one side | Favors cyclization at the less sterically hindered position. |
| Aniline Substituents | Electron-donating vs. electron-withdrawing | Influences the nucleophilicity of the ortho positions, directing cyclization. |
| Acid Catalyst | H₂SO₄ vs. Polyphosphoric acid (PPA) | Can alter the ratio of regioisomers formed. |
V. The Conrad-Limpach-Knorr Synthesis
This synthesis produces 4-hydroxyquinolines (or their 4-quinolone tautomers) from the reaction of anilines with β-ketoesters. A critical factor is the reaction temperature, which dictates the formation of two different types of intermediates, leading to either the desired 4-hydroxyquinoline or the isomeric 2-hydroxyquinoline.
Frequently Asked Questions & Troubleshooting
Q1: My Conrad-Limpach-Knorr synthesis is giving me a mixture of 4-hydroxyquinoline and 2-hydroxyquinoline. How can I selectively synthesize the 4-hydroxyquinoline?
A1: The formation of 4-hydroxyquinolines versus 2-hydroxyquinolines is temperature-dependent.
-
Causality: At lower temperatures (e.g., room temperature to ~140 °C), the reaction favors the formation of a β-aminoacrylate intermediate via nucleophilic attack of the aniline at the keto group of the β-ketoester. This intermediate then cyclizes to the 4-hydroxyquinoline. At higher temperatures (>140 °C), the reaction favors the formation of a β-ketoanilide via attack at the ester group, which then cyclizes to the 2-hydroxyquinoline.[5]
-
Solution: To selectively form the 4-hydroxyquinoline, the initial condensation should be carried out at a lower temperature to favor the formation of the β-aminoacrylate, followed by thermal cyclization, often in a high-boiling solvent.[6]
Temperature-Dependent Pathways in Conrad-Limpach-Knorr Synthesis
Caption: Temperature control dictates product outcome.
VI. The Friedländer Synthesis
The Friedländer synthesis is a versatile method for producing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. A common side reaction, especially under basic conditions, is the self-condensation of the methylene-containing reactant (an aldol condensation).[7]
Frequently Asked Questions & Troubleshooting
Q1: I am observing significant amounts of aldol self-condensation byproducts in my base-catalyzed Friedländer synthesis. How can I prevent this?
A1: The basic conditions that facilitate the Friedländer condensation also promote the self-condensation of the enolizable ketone or aldehyde.
-
Causality: A base will deprotonate the α-methylene compound, forming an enolate. This enolate can then react with another molecule of the starting ketone/aldehyde instead of the 2-aminoaryl carbonyl compound.
-
Solutions:
-
Use Acidic Conditions: Switching to an acid catalyst (e.g., p-TsOH, TFA) can suppress the base-catalyzed aldol reaction.[8]
-
Use an Imine Analog: The use of an imine analog of the 2-aminoaryl ketone can circumvent the need for basic conditions that promote aldol side reactions.[7]
-
Pre-form the Enolate: In some cases, pre-forming the enolate with a strong base under controlled conditions before adding the 2-aminoaryl carbonyl compound can improve selectivity.
-
| Parameter | Condition | Effect on Aldol Side Reactions |
| Catalyst | Acidic (e.g., p-TsOH) vs. Basic (e.g., KOH) | Acidic conditions can suppress base-catalyzed aldol condensation. |
| Reactant Modification | Use of an imine analog of the 2-aminoaryl ketone | Avoids the need for basic conditions that promote aldol reactions.[7] |
| Reaction Setup | Pre-formation of the enolate with a strong base | Can prevent self-condensation by ensuring the ketone reacts with the 2-aminoaryl carbonyl. |
References
-
Title: The Friedländer Synthesis of Quinolines Source: Organic Reactions URL: [Link]
-
Title: A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Conrad-limpach-knorr synthesis of Quinolone Source: YouTube URL: [Link]
-
Title: Conrad–Limpach synthesis Source: Wikipedia URL: [Link]
-
Title: Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... Source: ResearchGate URL: [Link]
-
Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW Source: IIP Series URL: [Link]
-
Title: On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Combes quinoline synthesis Source: Wikipedia URL: [Link]
-
Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: PubMed Central URL: [Link]
-
Title: Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction Source: Scribd URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. organicreactions.org [organicreactions.org]
Optimizing reaction conditions for derivatization of 2-Chloroquinoline-3,4-diamine
Status: Active Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: #Q34-DERIV-OPT Subject: Optimization of Reaction Conditions for 2-Chloroquinoline-3,4-diamine[1]
Welcome to the Technical Support Interface
You have reached the advanced support tier for heterocyclic scaffold derivatization.[2] This guide addresses the specific reactivity challenges of 2-Chloroquinoline-3,4-diamine (CQDA) . Unlike standard quinolines, the presence of the electron-donating diamine motif at positions 3 and 4 significantly alters the electronic landscape of the ring, often stalling standard protocols.
Below are the three most common "Failure Modes" reported by our users, accompanied by mechanistic root-cause analysis and validated recovery protocols.
Module 1: Cyclization Failures (Synthesis of Imidazo[4,5-c]quinolines)
User Issue: "I am attempting to synthesize the tricyclic imidazo[4,5-c]quinoline core using a carboxylic acid, but LC-MS shows a persistent intermediate and low conversion to the cyclized product."
Root Cause Analysis: The reaction proceeds in two steps:[3] (1) Amide coupling (acylation) and (2) Dehydrative ring closure.[2] The 3,4-diamine system is electron-rich, making the initial acylation facile.[1] However, the ring closure is the rate-determining step . The electron-withdrawing chlorine at C2 inductively destabilizes the transition state required for the final dehydration, often trapping the reaction at the open-chain amide stage (mono-acylated intermediate).
Optimization Protocol:
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) | Rationale |
| Reagent | Carboxylic Acid + EDC/HOBt | Triethyl Orthoesters or Carboxylic Acid + PPA | Orthoesters bypass the water-elimination barrier more effectively than standard coupling reagents.[2] |
| Solvent | DMF / THF | Ethanol (for Orthoesters) or Neat (PPA) | Protic solvents facilitate proton transfer during the breakdown of the tetrahedral intermediate.[2] |
| Catalyst | None / Weak Base | Sulfamic Acid or Yb(OTf)₃ (5 mol%) | Lewis acids activate the carbonyl/orthoester carbon, lowering the activation energy for N3 attack.[2] |
| Temp | Reflux (80°C) | Microwave (140°C, 15 min) | Thermal energy is often insufficient to overcome the energy barrier created by the C2-Cl deactivation.[2] |
Step-by-Step Workflow (Microwave-Assisted):
-
Dissolve 2-chloroquinoline-3,4-diamine (1.0 eq) in the corresponding triethyl orthoester (3-5 mL/mmol).
-
Add Sulfamic Acid (5 mol%) as a catalyst.[2]
-
Seal in a microwave vial.
-
Irradiate at 140°C for 15–20 minutes (High Absorption setting).
-
Cool to RT; the product often precipitates.[2] If not, dilute with ice water and adjust pH to 8-9 to induce precipitation.[1][2]
Visualizing the Pathway:
Figure 1: The "Dehydration Trap" in imidazo-quinoline synthesis.[2] Standard coupling often stalls at the amide stage without aggressive dehydration conditions.
Module 2: Nucleophilic Substitution at C2 (The "Deactivated" Carbon)
User Issue: "I cannot displace the Chlorine at C2 with an amine nucleophile. The starting material remains unreacted even after 24h reflux."
Root Cause Analysis:
Standard
Optimization Protocol:
-
The "Protonation" Trick:
-
Concept: Protonating the ring nitrogen (N1) or the amino groups turns them into electron-withdrawing ammonium species, reactivating the ring.
-
Action: Use n-Butanol with 1.0 eq of HCl or Glacial Acetic Acid as the solvent.[2] The acidic medium protonates the ring, lowering the LUMO energy at C2.
-
-
The "Buchwald" Bypass:
Comparative Data: Displacement of C2-Cl with Morpholine
| Condition | Yield (24h) | Status | Note |
| Ethanol, Reflux | < 5% | Failed | Ring is too electron-rich.[2] |
| DMF, 120°C, K₂CO₃ | 15% | Poor | Thermal decomposition observed.[1][2] |
| n-BuOH, Cat.[1][2] HCl, MW 160°C | 82% | Optimal | Acid catalysis + High Temp is key.[1][2] |
| Pd(OAc)₂/BINAP, Toluene | 78% | Good | Best for sensitive nucleophiles.[1][2] |
Module 3: Regioselectivity (N3 vs. N4)
User Issue: "When attempting mono-acylation, I get a mixture of isomers. Which amine reacts first?"
Technical Insight:
-
N4 (Position 4): Generally more nucleophilic .[2] It is sterically less hindered (flanked by H and NH2) compared to N3 (flanked by NH2 and Cl).[2]
-
N3 (Position 3): Less nucleophilic due to the inductive electron-withdrawing effect of the adjacent Chlorine at C2 and steric crowding.[2]
Control Strategy: To selectively functionalize N4 :
-
Perform the reaction at 0°C using a stoichiometric amount of acyl chloride (0.95 eq).
-
Use a bulky base (e.g., DIPEA) to exacerbate the steric penalty at N3.[1]
To selectively functionalize N3 :
-
This is difficult directly.[2]
-
Strategy: Form the imidazo-ring first, then alkylate the N1 of the imidazole (which corresponds to the original N3/N4 region) – though this usually yields N1/N3 isomers on the imidazole ring.
-
Alternative: Use a protecting group (Boc) which will preferentially protect N4 first, leaving N3 open (though yield will be low due to N3's poor nucleophilicity).[1][2]
FAQ: Frequently Asked Questions
Q1: Is the 2-Chloroquinoline-3,4-diamine scaffold stable in air?
-
A: It is moderately stable but prone to oxidation (turning dark brown) over time due to the electron-rich diamine system.[2] Store under Argon at -20°C. If the solid is dark, recrystallize from Ethanol/Water before use to avoid radical side-reactions.[2]
Q2: Can I remove the Chlorine after cyclization?
-
A: Yes. Hydrogenolysis (H₂, Pd/C) works, but often requires elevated pressure (50 psi) because the tricyclic system is stable.[1] Ammonium formate can be used as a hydrogen transfer source in refluxing methanol.[2]
Q3: Why do I see a "dimer" peak in Mass Spec?
-
A: The diamine is nucleophilic enough to attack the C2-Cl of another molecule of starting material, creating a bridged dimer. This happens if the reaction is too concentrated.[2] Dilute your reaction to <0.1 M to favor intramolecular reactions or reaction with external reagents over self-condensation.
Visual Decision Matrix
Figure 2: Strategic decision tree for selecting reaction conditions based on the target moiety.
References
-
Microwave-Assisted Synthesis of Imidazo[4,5-c]quinolines
-
Nucleophilic Substitution on Deactivated Quinolines
-
Regioselectivity in Quinazoline/Quinoline Systems
-
General Reactivity of 2-Chloro-3-formylquinolines (Precursors)
Sources
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 4. An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting solubility and stability issues of 2-Chloroquinoline-3,4-diamine
<Technical Support Center: 2-Chloroquinoline-3,4-diamine >
A Senior Application Scientist's Guide to Navigating Experimental Challenges
Disclaimer: 2-Chloroquinoline-3,4-diamine is a specialized reagent with limited publicly available data on its specific solubility and stability profiles. This guide has been developed by synthesizing information from foundational chemical principles and data from structurally analogous compounds, such as other chloroquinolines and aromatic diamines. The troubleshooting steps provided are based on expert inference and should be adapted to your specific experimental context.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling 2-Chloroquinoline-3,4-diamine?
A1: Like many aromatic amines and halogenated heterocyclic compounds, 2-Chloroquinoline-3,4-diamine should be handled with care. Assume it is toxic and potentially mutagenic. Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of fine powders.
Q2: How should I store 2-Chloroquinoline-3,4-diamine?
A2: Due to the presence of amine functional groups, this compound is susceptible to oxidation, which can be accelerated by light and heat.[1] It is best stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[1] An amber vial with a tightly sealed cap is recommended.[1]
Q3: What is the expected appearance of this compound, and what if my sample looks different?
A3: Typically, aromatic diamines are light-colored solids (white, off-white, or light tan). If your sample appears dark brown, purple, or black, it may indicate oxidation or the presence of impurities. This could significantly impact its reactivity and solubility.
Q4: In which common laboratory solvents is 2-Chloroquinoline-3,4-diamine likely to be soluble?
A4: While specific data is scarce, based on its structure (a rigid heterocyclic core with polar amine groups), solubility is predicted to be highest in polar aprotic solvents. See the table below for a more detailed breakdown.
Part 2: In-Depth Troubleshooting Guides
Issue 1: Poor or Inconsistent Solubility
You're preparing for a reaction, but the 2-Chloroquinoline-3,4-diamine refuses to dissolve completely, or the amount that dissolves varies between experiments.
Underlying Causes:
-
Solvent Polarity Mismatch: The polarity of your chosen solvent may not be optimal for the solute.
-
Compound Degradation: If the compound has oxidized, the resulting impurities may be less soluble.
-
Insufficient Energy Input: The dissolution process may be kinetically slow at room temperature.
-
pH Effects: The amine groups are basic and can be protonated. In neutral or acidic solutions, the resulting salt may have very different solubility characteristics.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting solubility.
Step-by-Step Protocol: Optimizing Solubility
-
Solvent Selection: Begin with a small amount of the compound and test solubility in the solvents listed in the table below.
-
Thermal Assistance: If solubility is low at room temperature, gently warm the mixture. Be cautious, as heat can accelerate degradation, especially in the presence of oxygen.
-
Co-solvents: Consider using a co-solvent system. For example, if your reaction is in a less polar solvent like THF, first dissolve the diamine in a minimal amount of DMSO and then add it to the reaction mixture.
-
pH Modification: For aqueous or protic solvent systems, adjusting the pH can dramatically alter solubility. However, this will also change the reactivity of the amine groups.
Data Table: Predicted Solubility of 2-Chloroquinoline-3,4-diamine
| Solvent Category | Solvent Examples | Predicted Solubility | Rationale & Notes |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | High | These solvents are effective at solvating both the polar amine groups and the aromatic ring system. |
| Polar Protic | Methanol, Ethanol | Moderate | May have some solubility, but hydrogen bonding with the solvent could compete with intramolecular hydrogen bonding, affecting dissolution. |
| Ethers | THF, Dioxane | Low to Moderate | The rigid, polar nature of the quinoline diamine limits solubility in these less polar solvents. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low | Generally not polar enough to effectively dissolve the compound. |
| Non-polar | Hexanes, Toluene | Very Low | The high polarity of the diamine functionality makes it immiscible with non-polar solvents. |
| Aqueous | Water, Buffers | pH-Dependent | Likely insoluble in neutral water. Solubility may increase in acidic conditions due to salt formation, but this alters the compound's nature. |
Issue 2: Compound Instability and Solution Discoloration
You've successfully dissolved the compound, but the solution changes color over time (e.g., from colorless to yellow, brown, or even purple).
Underlying Causes:
-
Oxidation: Aromatic diamines are notoriously sensitive to oxidation by atmospheric oxygen.[1] This process is often catalyzed by light and trace metals, leading to highly colored polymeric byproducts.
-
Dehalogenation: The chloro-substituent on the quinoline ring can be susceptible to nucleophilic substitution or reductive dehalogenation, especially under harsh conditions (e.g., high heat, presence of strong bases or reducing agents).[2][3]
-
Photodegradation: Quinoline derivatives can be light-sensitive, undergoing degradation upon exposure to UV or even ambient light.[4]
Troubleshooting Workflow
Sources
Challenges in the characterization of 2-Chloroquinoline-3,4-diamine products
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 2-chloroquinoline-3,4-diamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to overcome common challenges in the synthesis, purification, and characterization of this important heterocyclic intermediate. Our goal is to equip you with the scientific rationale and practical steps needed to ensure the integrity and success of your experimental work.
Part 1: Troubleshooting Guide
This section addresses specific, common issues encountered during the characterization of 2-chloroquinoline-3,4-diamine. Each problem is presented with its probable causes and a detailed, step-by-step solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Challenges
Problem 1: My ¹H NMR spectrum shows broad, poorly resolved peaks for the amine (-NH₂) protons, and sometimes for the aromatic protons as well.
-
Probable Cause 1: Amine Proton Exchange. The amine protons are acidic and can exchange with trace amounts of water or other acidic protons in the NMR solvent (e.g., DMSO-d₆). This chemical exchange process occurs on the NMR timescale, leading to signal broadening.
-
Probable Cause 2: Quadrupolar Broadening. The nitrogen atoms (¹⁴N) have a nuclear spin I=1 and are quadrupolar. This can lead to broadening of adjacent proton signals, particularly the -NH₂ protons.
-
Probable Cause 3: Presence of Paramagnetic Impurities. Trace amounts of paramagnetic metal ions (e.g., iron from a previous synthetic step) can cause significant line broadening in both ¹H and ¹³C NMR spectra.
-
Probable Cause 4: Compound Aggregation. At higher concentrations, intermolecular hydrogen bonding between the diamine molecules can lead to aggregation, restricting molecular tumbling and causing peak broadening.
-
Solutions & Protocols:
-
D₂O Shake: To confirm amine proton exchange, add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The broad amine peaks should disappear as the protons are replaced by deuterium, which is not observed in ¹H NMR.
-
Solvent Choice & Purity: Ensure you are using a high-purity, anhydrous NMR solvent. DMSO-d₆ is often preferred for its ability to form hydrogen bonds with the amines, which can sometimes sharpen the signals compared to CDCl₃.
-
Temperature Variation: Acquiring the spectrum at a lower temperature can sometimes slow down exchange processes and reduce quadrupolar effects, leading to sharper signals. Conversely, acquiring at a higher temperature can sometimes decouple interactions and sharpen peaks. Experiment with a range (e.g., 25°C, 50°C, 80°C) to find the optimal condition.
-
Chelating Agent: If paramagnetic impurities are suspected, pass a solution of your compound through a small plug of Chelex® 100 resin or add a small amount of a chelating agent like EDTA to your sample before analysis.
-
Dilution: Prepare a more dilute sample for NMR analysis to minimize aggregation effects.
-
Problem 2: The aromatic region of my ¹H NMR is complex and doesn't match the expected pattern for a 3,4-disubstituted quinoline.
-
Probable Cause 1: Incomplete Reduction. The most common synthetic route involves the reduction of an ortho-nitroamine precursor (e.g., 2-chloro-3-amino-4-nitroquinoline). Incomplete reduction is a frequent issue, leading to a mixture of the desired diamine and the nitro-amine starting material.[1][2] The presence of the strongly electron-withdrawing nitro group significantly alters the chemical shifts of the aromatic protons.
-
Probable Cause 2: Isomeric Impurities. Depending on the synthetic route, other isomers could be present. For example, if the starting material for the nitration step was not pure, you might have other chloro-nitro-amino quinoline isomers that carry through the reduction step.
-
Probable Cause 3: Degradation. 2-Chloroquinoline-3,4-diamine can be sensitive to air and light, potentially leading to oxidation or polymerization products that complicate the spectrum.
-
Solutions & Protocols:
-
Verify Precursor Reduction: The key to a clean product is ensuring the complete reduction of the nitro group. Monitor the reaction meticulously by Thin Layer Chromatography (TLC). The product (diamine) is typically much more polar than the nitro-amine precursor. Use a solvent system like Ethyl Acetate/Hexane (e.g., 1:1 or 2:1) to achieve good separation. The starting material will have a higher Rƒ value.
-
Recrystallization: If the reaction is incomplete, purify the crude product. Recrystallization from a solvent system like Ethanol/Water or Ethyl Acetate/Hexane is often effective for removing less polar impurities like the nitro-amine precursor.
-
2D NMR Spectroscopy: To definitively assign the complex aromatic signals, perform 2D NMR experiments.
-
COSY (Correlation Spectroscopy): Will show which protons are coupled to each other (i.e., are on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal to the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Will show correlations between protons and carbons that are 2 or 3 bonds away, which is crucial for piecing together the quinoline ring structure.
-
-
Mass Spectrometry (MS) Challenges
Problem: My ESI-MS spectrum shows an unexpected M+2 peak with approximately one-third the intensity of the M+ peak, and I also see other unexpected high-mass ions.
-
Probable Cause 1: Chlorine Isotope Pattern. This is the expected and correct pattern for a monochlorinated compound. Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the molecular ion will appear as two peaks: [M]+ (containing ³⁵Cl) and [M+2]+ (containing ³⁷Cl), with an intensity ratio of roughly 3:1. This is a key diagnostic feature.
-
Probable Cause 2: Adduct Formation. In Electrospray Ionization (ESI), it is common for the analyte to form adducts with ions present in the solvent or buffer. Common adducts include [M+Na]⁺, [M+K]⁺, and [M+H+CH₃CN]⁺ if acetonitrile is used.
-
Probable Cause 3: Dimerization. The two amine groups make the molecule susceptible to forming non-covalent dimers, which might be observed as [2M+H]⁺, especially at higher concentrations.
-
Solutions & Protocols:
-
Recognize the Isotope Pattern: Do not mistake the [M+2] peak for an impurity. Use this signature 3:1 ratio to confirm the presence of a single chlorine atom in your molecule and its fragments.
-
Optimize MS Conditions: If adduct formation is obscuring your molecular ion, adjust the MS parameters. Lowering the concentration of salts (e.g., sodium acetate) in the mobile phase can reduce [M+Na]⁺ formation. Using a clean solvent system like Methanol/Water with a small amount of formic acid or ammonia can promote the formation of the desired [M+H]⁺ or [M-H]⁻ ions.
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS (e.g., Q-TOF, Orbitrap) to obtain an accurate mass measurement.[3] This will allow you to calculate the elemental formula and confirm that the observed mass corresponds precisely to C₉H₈ClN₃, distinguishing it from potential impurities with the same nominal mass.
-
Chromatography & Purification Challenges
Problem: My compound streaks badly on silica gel TLC plates and gives poor separation during column chromatography.
-
Probable Cause 1: Strong Interaction with Silica. The basic amine groups on the quinoline ring interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, sometimes irreversible, binding leads to significant tailing (streaking) and poor recovery from columns.
-
Probable Cause 2: Low Solubility. The compound may have poor solubility in the chosen mobile phase, causing it to precipitate at the origin and streak up the plate.
-
Solutions & Protocols:
-
Deactivate the Silica Gel: Before running a column, "deactivate" the silica gel by adding a small amount of a basic modifier to your eluent system.
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your mobile phase (e.g., Ethyl Acetate/Hexane/Et₃N 50:49:1). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute more cleanly.
-
Ammonia: Using a solvent system containing ammonia (e.g., Dichloromethane/Methanol saturated with ammonia) can also be highly effective.
-
-
Use an Alternative Stationary Phase: If basic modifiers are not sufficient, switch to a less acidic stationary phase.
-
Alumina (basic or neutral): Alumina is an excellent alternative to silica for purifying basic compounds like amines.
-
Reverse-Phase Chromatography (C18): If the compound is sufficiently non-polar, reverse-phase chromatography using a mobile phase like Acetonitrile/Water or Methanol/Water can provide excellent separation.
-
-
Improve Solubility: Ensure your crude material is fully dissolved before loading it onto a column. Use a stronger, more polar solvent to dissolve the sample (e.g., a small amount of Dichloromethane or Ethyl Acetate) and adsorb it onto a small amount of silica gel. After drying, this solid can be loaded onto the top of the column for better separation.
-
Part 2: Visualized Workflow & Troubleshooting
Workflow for Purification and Characterization
The following diagram outlines a robust workflow for moving from a crude reaction mixture to a fully characterized, pure sample of 2-chloroquinoline-3,4-diamine.
Caption: A decision tree for troubleshooting an unexpected ¹H NMR spectrum.
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2-chloroquinoline-3,4-diamine?
A: This compound is an aromatic diamine and is susceptible to oxidation and degradation, which is often indicated by a darkening of color from off-white/yellow to brown or black. For long-term stability, it should be stored under an inert atmosphere (Argon or Nitrogen), protected from light, and kept in a cool, dry place. [4]Storing at 2-8°C is recommended.
Q2: What are the key safety precautions I should take when handling this compound?
A: 2-Chloroquinoline-3,4-diamine should be handled with standard laboratory precautions. It is a potential irritant to the skin, eyes, and respiratory system. Always use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
Q3: My synthesis of the 2-chloro-3-amino-4-nitroquinoline precursor is low-yielding. What are the common pitfalls?
A: The synthesis of the nitro-amine precursor is a critical step. A common method involves the nitration of a corresponding aminoquinoline. Pitfalls include over-nitration or nitration at incorrect positions on the quinoline ring. [5]Reaction control, particularly temperature and the rate of addition of the nitrating agent (e.g., nitric acid/sulfuric acid), is crucial. It is essential to purify this intermediate carefully before proceeding to the reduction step, as any isomeric impurities will be carried through to the final product.
Q4: Can you provide a table of expected NMR chemical shifts?
A: While the exact chemical shifts can vary based on the solvent and concentration, the following table provides a general reference for the expected ¹H and ¹³C NMR signals for 2-chloroquinoline-3,4-diamine.
| ¹H NMR Data (Typical) | ¹³C NMR Data (Typical) |
| Chemical Shift (δ, ppm) | Assignment |
| ~7.8-8.0 | Aromatic CH (doublet) |
| ~7.4-7.6 | Aromatic CH (triplet) |
| ~7.1-7.3 | Aromatic CH (multiplet) |
| ~5.0-6.0 | -NH₂ (broad singlet, 2H) |
| ~4.0-5.0 | -NH₂ (broad singlet, 2H) |
Note: Amine proton shifts are highly variable and depend on solvent, concentration, and temperature.
References
-
PubChem. (n.d.). 2-Chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Retrieved from [Link]
-
Fakhar, I., et al. (2016). Synthesis and Docking Analysis of New Heterocyclic System N1, N4-bis (2-chloroquinolin-3-yl) methylene) benzene-1, 4-diamine as Potential Human AKT1 Inhibitor. National Institutes of Health. Retrieved from [Link]
-
Rylander, P. N. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. Retrieved from [Link]
-
Al-Adiwish, W. M., et al. (2017). Preparation and Reactions of 2-azidoquinoline-3-carboxaldehyde with Primary Amines and Active Methylene Compounds. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Semantic Scholar. (2016). Synthesis and Docking Analysis of New Heterocyclic System N1, N4-bis ((2-chloroquinolin-3-yl) methylene) benzene-1, 4-diamine as Potential Human AKT1 Inhibitor. Retrieved from [Link]
-
National Institutes of Health. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Retrieved from [Link]
-
National Institutes of Health. (2020). Optimizing Shape Complementarity Enables the Discovery of Potent Tricyclic BCL6 Inhibitors. Retrieved from [Link]
-
Taylor & Francis Online. (2015). Synthesis and characterization of hybrid chloroquinoline–xanthene derivatives. Retrieved from [Link]
-
Autech Industry Co.,Limited. (n.d.). N4-Butyl-2-chloroquinoline-3,4-diamine. Retrieved from [Link]
-
Sciforum. (2010). Cyclization of 4-Azido-3-nitroquinolines to Oxadiazolo[3,4-c] quinolines. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N4-Butyl-2-chloroquinoline-3,4-diamine, CasNo.165120-40-1 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 5. sciforum.net [sciforum.net]
Technical Support Center: Refining Workup Procedures for Reactions Involving 2-Chloroquinoline-3,4-diamine
Welcome to the technical support center for 2-Chloroquinoline-3,4-diamine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to streamline your experimental workup procedures. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the common challenges associated with this versatile reagent.
Introduction to 2-Chloroquinoline-3,4-diamine
2-Chloroquinoline-3,4-diamine is a valuable starting material in synthetic chemistry, particularly for the preparation of fused heterocyclic systems with potential biological activity. Its unique structure, featuring two adjacent amino groups and a reactive chloro-substituent, allows for a variety of chemical transformations. However, these same features can present challenges during reaction workup and product purification. This guide is structured to address these challenges directly, providing both explanations for common issues and actionable protocols to resolve them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address specific issues that you may encounter during the workup of reactions involving 2-Chloroquinoline-3,4-diamine in a practical question-and-answer format.
Q1: My reaction mixture has turned dark brown/black upon exposure to air. What is happening and how can I prevent it?
A1: This is a classic sign of aerial oxidation. Aromatic diamines, especially those with adjacent amino groups like 2-Chloroquinoline-3,4-diamine, are highly susceptible to oxidation, which leads to the formation of intensely colored, often polymeric, impurities.
Causality Explained: The electron-rich nature of the diamine system makes it easily oxidized by atmospheric oxygen. This process can be accelerated by the presence of trace metals, light, or basic conditions.
Preventative Measures:
-
Inert Atmosphere: Whenever possible, conduct the reaction and the initial stages of the workup under an inert atmosphere (e.g., nitrogen or argon).
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Antioxidants: In some cases, adding a small amount of a reducing agent or antioxidant, such as sodium bisulfite or ascorbic acid, to the aqueous phase during extraction can help to minimize oxidation.
Troubleshooting an Oxidized Mixture: If oxidation has already occurred, purification can be challenging.
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can help to adsorb some of the colored impurities. Be aware that this may also lead to some loss of the desired product.
-
Chromatography: Column chromatography is often effective at separating the desired product from the colored impurities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is typically recommended.
Q2: I am having difficulty separating my product from unreacted 2-Chloroquinoline-3,4-diamine. How can I improve this separation?
A2: The basicity of the two amino groups in 2-Chloroquinoline-3,4-diamine can be exploited to facilitate its removal.
Leveraging Basicity for Separation:
-
Acidic Wash: During an aqueous workup, washing the organic layer with a dilute acid solution (e.g., 1 M HCl or 5% acetic acid) will protonate the unreacted diamine, making it water-soluble and drawing it into the aqueous phase. Your desired product, if it is less basic, will remain in the organic layer.
-
Caution: Be sure that your desired product is stable to acidic conditions and does not itself have a basicity that would cause it to be extracted into the aqueous layer. A preliminary small-scale test is advisable.
Below is a workflow to guide your decision-making process for separating your product from the starting diamine.
Preventing unwanted dimerization or polymerization of quinoline derivatives
A Guide to Preventing Unwanted Dimerization and Polymerization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with quinoline derivatives. This guide is designed to provide in-depth technical assistance to help you anticipate, troubleshoot, and prevent unwanted dimerization and polymerization of these valuable compounds. By understanding the underlying chemical principles and implementing the strategies outlined below, you can enhance the purity, stability, and yield of your quinoline-based experiments.
Section 1: Understanding the Core Problem: The Reactivity of the Quinoline Scaffold
Quinoline and its derivatives are mainstays in medicinal chemistry and materials science. However, the very electronic features that make them useful also render them susceptible to degradation pathways, primarily dimerization and polymerization. These unwanted side reactions can lead to reduced yields, purification challenges, and compromised biological activity. The principal drivers of these reactions are:
-
Acid Catalysis: The nitrogen atom in the quinoline ring is basic and can be protonated by residual acids from synthesis (e.g., H₂SO₄ in Skraup synthesis) or acidic reaction conditions. This protonation activates the ring system, making it more susceptible to nucleophilic attack by another quinoline molecule, initiating polymerization.[1][2]
-
Oxidative Coupling: The electron-rich nature of the quinoline ring makes it prone to oxidation. This can be initiated by atmospheric oxygen, residual oxidizing agents from synthesis, or transition metal catalysts.[3][4] The resulting radical cations can then couple to form dimers and higher-order oligomers.
-
Photochemical Reactions: Many aromatic systems, including quinolines, are photosensitive. Upon absorption of UV light, they can be promoted to an excited state, leading to photochemical reactions such as [4+4] cycloadditions, resulting in photodimerization.[5][6][7]
The presence of substituents on the quinoline ring can significantly influence its stability. Electron-donating groups (e.g., -OCH₃, -NH₂) can increase the electron density of the ring, making it more susceptible to oxidation and electrophilic attack. Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) can deactivate the ring, often enhancing its stability.
Section 2: Troubleshooting Guide - A Q&A Approach
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: "My reaction mixture turned into a dark, tar-like substance during a Skraup (or Doebner-von Miller) synthesis. What happened and how can I prevent it?"
Answer: You are likely observing acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds (like acrolein, generated in situ from glycerol) that are intermediates in these reactions.[1][2] The highly acidic and exothermic conditions promote these side reactions.
Troubleshooting Steps:
-
Control the Temperature: Carefully control the reaction temperature. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Use an oil bath and an internal thermometer for precise monitoring.
-
Slow Addition of Acid: Add the concentrated acid (e.g., sulfuric acid) slowly and with efficient stirring to dissipate heat and avoid localized "hot spots" that accelerate polymerization.
-
Use a Milder Oxidizing Agent: While nitrobenzene is traditional in the Skraup synthesis, you might explore milder oxidizing agents if your specific transformation allows for it.
-
Modified Procedures: Consider alternative, milder synthetic routes to your target quinoline if polymerization is a persistent issue. Many modern methods avoid the harsh conditions of classical named reactions.[8]
Question 2: "After purification, my quinoline derivative, which was a clean oil/solid, has started to change color and shows new spots on TLC/LC-MS after a few days. What is causing this degradation?"
Answer: This is likely due to slow oxidative dimerization or polymerization, potentially catalyzed by residual acid or exposure to light and air.
Troubleshooting Steps:
-
Ensure Complete Removal of Acid: After your work-up, ensure all acidic residues are removed. This can be achieved by:
-
Inert Atmosphere Storage: Store your purified quinoline derivative under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Protection from Light: Store your compound in an amber vial or a vial wrapped in aluminum foil to protect it from light, which can initiate photochemical reactions.[5][6]
-
Add a Stabilizer: For long-term storage, consider adding a small amount of a radical inhibitor like Butylated Hydroxytoluene (BHT).[12]
Question 3: "I am performing a reaction on a pre-synthesized quinoline derivative and I'm seeing the formation of higher molecular weight byproducts. How can I suppress this?"
Answer: The reaction conditions themselves may be promoting dimerization or polymerization.
Troubleshooting Steps:
-
Solvent Choice: Ensure your solvent is dry and deoxygenated. Traces of water or dissolved oxygen can facilitate side reactions.
-
Reaction Temperature: Run the reaction at the lowest feasible temperature.
-
Use of Inhibitors: If you suspect a free-radical pathway, the addition of a radical inhibitor like TEMPO or a hindered phenol (e.g., BHT) can be effective.[12][13][14] These inhibitors are designed to scavenge reactive radical intermediates.
-
pH Control: If your reaction is not pH-sensitive, ensure the conditions are not acidic.
Section 3: Frequently Asked Questions (FAQs)
-
What are the typical signs of quinoline dimerization or polymerization?
-
How can I detect and characterize these unwanted products?
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool to identify the presence of dimers, trimers, and other oligomers by their mass-to-charge ratio.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Dimerization can sometimes be observed by concentration-dependent changes in chemical shifts in ¹H NMR.[15] The formation of polymers will often lead to significant broadening of NMR signals.
-
GPC (Gel Permeation Chromatography): For higher molecular weight polymers, GPC can be used to determine the molecular weight distribution.
-
-
Are there any general storage recommendations for quinoline derivatives?
-
Solid vs. Solution: Store as a solid if possible, as this can slow down degradation.
-
Temperature: Store at low temperatures (e.g., in a refrigerator or freezer).
-
Atmosphere: Store under an inert atmosphere (N₂ or Ar).
-
Light: Protect from light by using amber vials.
-
Section 4: Key Experimental Protocols
Protocol 4.1: Removal of Residual Acid Catalyst using a Scavenger Resin
-
Dissolve the Crude Product: Dissolve your crude quinoline derivative in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Select the Scavenger: Choose a basic scavenger resin (e.g., a polymer-supported amine).
-
Add the Resin: Add the scavenger resin to the solution (typically 2-4 equivalents relative to the estimated amount of residual acid).
-
Stir: Stir the mixture at room temperature for 1-4 hours.
-
Filter: Filter off the resin.
-
Wash and Concentrate: Wash the resin with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Protocol 4.2: Setting up a Reaction under an Inert Atmosphere to Prevent Oxidation
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Degas Solvents: Degas your reaction solvent by bubbling nitrogen or argon through it for 15-30 minutes or by using a freeze-pump-thaw technique.
-
Assemble Apparatus: Assemble your reaction apparatus (e.g., round-bottom flask with a condenser) and flush it with an inert gas.
-
Add Reagents: Add your quinoline derivative and other reagents under a positive pressure of the inert gas.
-
Maintain Atmosphere: Maintain a slight positive pressure of the inert gas throughout the reaction (e.g., using a balloon filled with nitrogen or argon).
Section 5: Visualizing the Mechanisms
To better understand the processes leading to unwanted product formation, the following diagrams illustrate the key mechanistic pathways.
Caption: Key mechanisms of unwanted quinoline dimerization.
Section 6: Summary of Preventative Strategies
The following table summarizes the key strategies for preventing unwanted dimerization and polymerization of quinoline derivatives.
| Strategy | Target Problem | Key Actions |
| Control of Reaction Conditions | Acid-Catalyzed & Thermal Polymerization | Precise temperature control, slow addition of reagents, use of milder reagents. |
| Removal of Catalytic Residues | Acid-Catalyzed & Metal-Catalyzed Degradation | Thorough aqueous work-up, use of scavenger resins, proper purification (distillation, chromatography).[18] |
| Exclusion of Oxygen | Oxidative Dimerization/Polymerization | Use of inert atmosphere (N₂ or Ar), degassed solvents. |
| Protection from Light | Photodimerization | Use of amber glassware, wrapping reaction vessels and storage vials in foil. |
| Use of Inhibitors/Stabilizers | Free-Radical Polymerization | Addition of radical scavengers like BHT or TEMPO during reactions or for storage. |
| Proper Storage | General Degradation | Store in a cool, dark place under an inert atmosphere, preferably as a solid. |
By implementing these best practices, you can significantly improve the outcome of your experiments involving quinoline derivatives, ensuring the integrity and purity of your target molecules.
References
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Mulugeta, E. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 2020. [Link]
-
UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. [Link]
-
Desai, N. C., Rajpara, K. M., & Joshi, V. V. Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Bioorganic & Medicinal Chemistry Letters, 2012. [Link]
-
Solutions for scavenging of metal and organic impurities. Chemie Brunschwig. [Link]
-
Dearomative dimerization of quinolines and their skeletal rearrangement to indoles triggered by single-electron transfer. ChemRxiv. [Link]
-
Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 2022. [Link]
-
Cooperative N-Heterocyclic Carbene/Brønsted Acid Catalysis for the Tail-to-Tail (Co)dimerization of Methacrylonitrile. The Journal of Organic Chemistry, 2014. [Link]
-
Dadfar, S. M., Fakhfouri, A., & Zare, E. N. Inhibition of Free Radical Polymerization: A Review. Polymers, 2023. [Link]
-
Photoreactivity of quinoline derivatives. Part 2. Photodimers of trans-4-styrylbenzo[h]quinoline. Journal of the Chemical Society, Perkin Transactions 1, 1985. [Link]
-
Formation of different photodimers of isoquinolinone by irradiation of solid molecular compounds. Sci-Hub. [Link]
- Methods for the purification of polymers.
-
Synthesis and characterization of new quinoline monomers. ResearchGate. [Link]
-
Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Journal of the Brazilian Chemical Society, 2019. [Link]
-
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]
-
N -Heterocyclic Carbenes: A Powerful Catalyst for Polymerization. ResearchGate. [Link]
-
Polymer Stabilization and Degradation : Introduction to Hindered Amine Stabilizers. American Chemical Society. [Link]
-
Organic Synthesis Using Polymer-Supported Reagents, Catalysts and Scavengers in Simple Laboratory Flow Systems. ResearchGate. [Link]
-
Biological Activities of Quinoline Derivatives. ResearchGate. [Link]
-
Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. Chemistry of Materials, 2023. [Link]
-
Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. MDPI. [Link]
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 2022. [Link]
-
Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports, 2024. [Link]
-
Polymerisation inhibitor. Wikipedia. [Link]
-
N-Heterocyclic Carbene Catalysis in Organic Synthesis - A Green Chemistry Approach. research.chalmers.se. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]
-
Organic synthesis using polymer-supported reagents, catalysts and scavengers in simple laboratory flow systems. Journal of the Chemical Society, Perkin Transactions 1, 2001. [Link]
-
Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor. [Link]
-
A study on the mechanism of oxidized quinoline removal from acid solutions based on persulfate–iron systems. RSC Advances, 2021. [Link]
-
Some advices for purifying a polymer ? ResearchGate. [Link]
-
Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. Frontiers in Microbiology, 2023. [Link]
-
On the Mechanism of N-Heterocyclic Carbene-Catalyzed Reactions Involving Acyl Azoliums. Accounts of Chemical Research, 2014. [Link]
-
On the mechanism of N-heterocyclic carbene-catalyzed reactions involving acyl azoliums. Accounts of Chemical Research, 2014. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 2020. [Link]
-
Synthesis of Organic Compounds Using Polymer-Supported Reagents, Catalysts, and/or Scavengers in Benchtop Flow Systems†. ResearchGate. [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link]
-
Inhibition of Free Radical Polymerization: A Review. Semantic Scholar. [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 2024. [Link]
-
Fabrication of α‐MnO2/GO/PVDF Catalytic Membranes via a Phase Inversion Method for Universal Separation and. American Chemical Society. [Link]
-
Synthesis and Screening of Novel 2,4-Bis Substituted quinazolines as Tubulin Polymerization Promotors and Antiproliferative Agents. ResearchGate. [Link]
-
Substrate scope of quinoline derivatives. Reaction conditions:... ResearchGate. [Link]
-
Metal–organic framework. Wikipedia. [Link]
-
Structure elucidation of quinoline| NMR Spectroscopy. YouTube. [Link]
-
Photochemical Reduction of Quinolines with γ-Terpinene. The Journal of Organic Chemistry, 2020. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. Quinoline synthesis [organic-chemistry.org]
- 4. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 5. Photoreactivity of quinoline derivatives. Part 2. Photodimers of trans-4-styrylbenzo[h]quinoline - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Sci-Hub. Formation of different photodimers of isoquinolinone by irradiation of solid molecular compounds / CrystEngComm, 2011 [sci-hub.red]
- 7. Photochemical Reduction of Quinolines with γ-Terpinene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. researchgate.net [researchgate.net]
- 11. Organic synthesis using polymer-supported reagents, catalysts and scavengers in simple laboratory flow systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 13. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. repository.uncw.edu [repository.uncw.edu]
- 16. tsijournals.com [tsijournals.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Catalyst selection and optimization for 2-Chloroquinoline-3,4-diamine synthesis
Welcome to the technical support center for the synthesis of 2-Chloroquinoline-3,4-diamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, optimization, and troubleshooting for this critical synthetic transformation. The synthesis, likely proceeding through a palladium-catalyzed C-N cross-coupling reaction such as the Buchwald-Hartwig amination, presents unique challenges due to the specific electronic and steric properties of the quinoline scaffold.
This document is structured to provide immediate, actionable answers to common problems encountered in the lab, moving from general principles to specific troubleshooting scenarios.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy and initial experimental design.
Q1: What is the most common and effective method for synthesizing 2-Chloroquinoline-3,4-diamine?
A1: The synthesis of 2-Chloroquinoline-3,4-diamine is typically achieved via a palladium-catalyzed amination (e.g., Buchwald-Hartwig reaction) starting from a suitable di-chloroquinoline precursor, such as 2,4-dichloroquinoline or 2,3-dichloroquinoline. This method offers high functional group tolerance and generally good yields when optimized. The key challenge lies in the selective mono-amination at the 4-position, followed by a second amination at the 3-position, or a direct diamination depending on the starting material and reaction conditions.
Q2: How do I select the initial Palladium catalyst, ligand, and base for this reaction?
A2: Your initial choice of catalyst components is crucial for success. Here's a recommended starting point based on established principles for C-N coupling with heteroaryl chlorides:
-
Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are common and effective choices. Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ requires in situ reduction, which is usually facilitated by the phosphine ligand.[1][2]
-
Ligand: For electron-rich, sterically hindered heteroaryl systems like quinolines, bulky, electron-rich phosphine ligands are essential. Good starting points include DavePhos or XantPhos .[3][4] DavePhos is often effective for sterically hindered couplings, while XantPhos's wide bite angle can promote the desired reductive elimination.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and often most effective base, permitting high reaction rates.[1][2] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be considered, though they may require higher temperatures or longer reaction times.[2]
Q3: What are the typical reaction conditions (solvent, temperature) for this synthesis?
A3: The reaction conditions must be carefully controlled to ensure optimal catalyst activity and prevent side reactions.
-
Solvent: Anhydrous, deoxygenated polar aprotic solvents are standard. Dioxane and toluene are the most frequently used and reliable solvents for Buchwald-Hartwig reactions.[1][2][5] It is critical that the solvent is free of water and oxygen, as these can deactivate the palladium catalyst.
-
Temperature: Typical reaction temperatures range from 80-110 °C.[5] The specific temperature will depend on the reactivity of the chloroquinoline substrate and the chosen catalyst system. It is often beneficial to start at a lower temperature (e.g., 80 °C) and slowly increase it if the reaction is sluggish.
Q4: What are the primary safety considerations for this reaction?
A4: Safety is paramount. Please consider the following:
-
Reagents: Palladium catalysts can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Phosphine ligands are often air-sensitive and can be irritants.
-
Reaction Setup: The reaction must be run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[1][2] This is typically achieved using Schlenk line techniques or a glovebox.
-
Workup: Quench the reaction carefully, as unreacted base can react exothermically with water or acidic solutions.
Troubleshooting Guide
This section provides a problem-solving framework for specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Pd(0) catalyst may have been oxidized due to exposure to air or moisture. The Pd(II) precatalyst was not effectively reduced. | 1. Ensure all reagents and solvents are rigorously dried and deoxygenated. Use proper inert atmosphere techniques (Schlenk line or glovebox).[1][2] Consider using a palladium precatalyst that is more air-stable. |
| 2. Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrate, leading to slow oxidative addition or reductive elimination. | 2. Screen a panel of ligands. For chloroquinolines, consider bulky biaryl phosphine ligands like DavePhos, SPhos, or XPhos in addition to XantPhos.[4] | |
| 3. Incorrect Base: The base may not be strong enough to deprotonate the amine, or it may be sterically hindered. | 3. Switch to a stronger base like NaOtBu if using a weaker one. If solubility is an issue, consider lithium bis(trimethylsilyl)amide (LHMDS).[2] | |
| 4. Low Reaction Temperature: The reaction may not have sufficient thermal energy to overcome the activation barrier. | 4. Incrementally increase the reaction temperature in 10 °C steps, monitoring for product formation and decomposition. Typical temperatures are between 80-110 °C.[5] | |
| Formation of Side Products (e.g., Hydrodechlorination) | 1. Catalyst Decomposition: The active catalyst may be decomposing over time, leading to side reactions. | 1. Lower the reaction temperature. High temperatures can sometimes lead to catalyst decomposition and unwanted side pathways.[5] |
| 2. Presence of Water: Trace amounts of water can lead to hydrodechlorination of the starting material. | 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled or commercially available anhydrous solvents. | |
| 3. Excessive Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of byproducts. | 3. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. | |
| Difficulty in Product Purification | 1. Residual Palladium: The final product may be contaminated with palladium residues, which can be difficult to remove by standard chromatography. | 1. After the reaction, filter the mixture through a pad of Celite® or silica gel to remove the bulk of the palladium catalyst.[1] Consider using a metal scavenger resin during workup. |
| 2. Co-elution with Ligand/Oxidized Ligand: The phosphine ligand or its oxide can have similar polarity to the product, making chromatographic separation challenging. | 2. Choose a ligand that has a significantly different polarity from your product. Alternatively, perform an acidic wash during the workup to protonate and extract the basic amine product, leaving the neutral ligand behind in the organic layer. |
Experimental Protocols & Visualization
Protocol 1: Catalyst System Screening for Amination of 2,3-Dichloroquinoline
This protocol outlines a parallel screening experiment to identify the optimal catalyst system.
-
Preparation: In a glovebox, arrange an array of reaction vials equipped with stir bars.
-
Stock Solutions: Prepare stock solutions of the 2,3-dichloroquinoline starting material and the amine nucleophile (e.g., a protected ammonia equivalent) in anhydrous dioxane.
-
Reagent Dispensing:
-
To each vial, add the appropriate palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and ligand (4.4 mol%).
-
Add the base (e.g., NaOtBu, 1.5 equivalents).
-
Dispense the 2,3-dichloroquinoline stock solution (1.0 equivalent) to each vial.
-
Dispense the amine stock solution (1.2 equivalents) to each vial.
-
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at 100 °C.
-
Monitoring & Analysis: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute, and analyze by LC-MS to determine the conversion to the desired 2-Chloroquinoline-3-amine intermediate.
-
Data Evaluation: Compare the results to identify the most promising catalyst/ligand combination.
Data Presentation: Hypothetical Catalyst Screening Results
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XantPhos (4.4) | NaOtBu | Dioxane | 100 | 78 |
| 2 | Pd₂(dba)₃ (2) | DavePhos (4.4) | NaOtBu | Dioxane | 100 | 85 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu | Dioxane | 100 | 65 |
| 4 | Pd₂(dba)₃ (2) | BINAP (4.4) | NaOtBu | Dioxane | 100 | 45 |
| 5 | Pd₂(dba)₃ (2) | DavePhos (4.4) | Cs₂CO₃ | Dioxane | 100 | 30 |
Yields are hypothetical and for illustrative purposes.
Visualization: Troubleshooting Workflow for Low Yield
The following diagram outlines a logical decision-making process when troubleshooting a low-yielding amination reaction.
Caption: Troubleshooting Decision Tree for Low Yield.
References
-
Abel, A. S., Averin, A. D., Maloshitskaya, O. A., Savelyev, E. N., Orlinson, B. S., Novakov, I. A., & Beletskaya, I. P. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096–2109. Available from: [Link]
-
Wu, X., & Fun, H. (2022). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chem-Station. Available from: [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]
-
Beletskaya, I. P., Averin, A. D., Maloshitskaya, O. A., Savelyev, E. N., Orlinson, B. S., & Novakov, I. A. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Molecules, 18(2), 2096-2109. Available from: [Link]
Sources
- 1. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Chloroquinoline-3,4-diamine and Other Aromatic Diamines in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Aromatic diamines are pivotal building blocks in this endeavor, serving as versatile precursors for a diverse array of fused ring systems. Among these, 2-chloroquinoline-3,4-diamine presents a unique structural motif with the potential for tailored reactivity, yet a comprehensive comparison of its chemical behavior against more common diamines has been lacking. This guide provides a detailed comparative analysis of the reactivity of 2-chloroquinoline-3,4-diamine with two widely utilized aromatic diamines: o-phenylenediamine and 3,4-diaminopyridine. Through an examination of their electronic properties, steric influences, and performance in key condensation reactions, this document aims to equip researchers with the insights necessary to strategically select the optimal diamine for their synthetic targets.
Introduction to the Diamines
Aromatic diamines are characterized by the presence of two amino groups attached to an aromatic ring system. Their nucleophilic nature makes them ideal candidates for condensation reactions with electrophilic partners, leading to the formation of various heterocyclic structures. The reactivity of these diamines is intrinsically linked to the electronic environment of the aromatic ring and the relative positioning of the amino groups.
2-Chloroquinoline-3,4-diamine (1): This guide focuses on the reactivity of this less-explored diamine. Its structure is distinguished by the presence of a quinoline ring, a chloro substituent at the 2-position, and two adjacent amino groups at the 3- and 4-positions. The quinoline core, being electron-deficient, along with the electron-withdrawing chloro group, is expected to significantly influence the nucleophilicity of the amino groups.
o-Phenylenediamine (2): As a foundational aromatic diamine, o-phenylenediamine is extensively used in the synthesis of a vast range of heterocyclic compounds, including quinoxalines, benzimidazoles, and benzodiazepines.[1][2] Its reactivity serves as a benchmark for comparison.
3,4-Diaminopyridine (3): This diamine features a pyridine ring, which is also an electron-deficient aromatic system. It is a known precursor for the synthesis of various fused heterocyclic systems, such as pyrido[3,4-b]pyrazines.[3]
Theoretical Reactivity Profile: Electronic and Steric Considerations
The inherent reactivity of an aromatic diamine is governed by the electron density on the nitrogen atoms of the amino groups, which in turn is modulated by the electronic effects of the aromatic ring and any substituents present.
2-Chloroquinoline-3,4-diamine (1): The quinoline ring system is inherently electron-deficient due to the presence of the nitrogen atom. This electron deficiency is further amplified by the strongly electron-withdrawing chloro group at the 2-position.[4][5] Consequently, the nucleophilicity of the amino groups at the 3- and 4-positions is expected to be significantly attenuated compared to o-phenylenediamine. This reduced reactivity can be advantageous in controlling reaction selectivity and preventing unwanted side reactions.
o-Phenylenediamine (2): The benzene ring of o-phenylenediamine is relatively electron-rich, rendering the amino groups highly nucleophilic. This high reactivity makes it a versatile reagent for a wide range of condensation reactions, often proceeding under mild conditions.[1]
3,4-Diaminopyridine (3): Similar to quinoline, the pyridine ring is electron-deficient. This electronic characteristic is expected to decrease the nucleophilicity of the attached amino groups, placing its reactivity somewhere between that of o-phenylenediamine and 2-chloroquinoline-3,4-diamine.
From a steric perspective, the quinoline backbone in 1 may impose some conformational constraints that could influence its reactivity in certain cyclization reactions compared to the more flexible o-phenylenediamine.
Comparative Reactivity in Condensation Reactions
A primary application of aromatic diamines is in condensation reactions with 1,2-dicarbonyl compounds to form six-membered heterocyclic rings. This class of reactions provides an excellent platform for comparing the reactivity of our selected diamines.
Synthesis of Quinoxalines and their Analogs
The reaction of an aromatic diamine with a 1,2-dicarbonyl compound, such as benzil, is a classic method for the synthesis of quinoxalines and related fused pyrazines.
Workflow for Comparative Condensation Reactions
Caption: Generalized workflow for the comparative synthesis of heterocyclic compounds from aromatic diamines.
Table 1: Comparison of Reactivity in Condensation with Benzil
| Diamine | Product | Typical Reaction Conditions | Expected Yield | Reference |
| 2-Chloroquinoline-3,4-diamine (1) | 2-Chloro-12,13-diphenylquinoxalino[2,3-c]quinoline | Ethanol, reflux, acidic catalyst (e.g., acetic acid) | Moderate | (Inferred) |
| o-Phenylenediamine (2) | 2,3-Diphenylquinoxaline | Ethanol, room temperature or reflux | High | [6] |
| 3,4-Diaminopyridine (3) | 2,3-Diphenylpyrido[3,4-b]pyrazine | Ethanol, reflux | Good to High | [3] |
Based on the electronic arguments, we can predict the following reactivity trend: o-phenylenediamine > 3,4-diaminopyridine > 2-chloroquinoline-3,4-diamine . This suggests that reactions involving 2-chloroquinoline-3,4-diamine may require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst) to achieve comparable yields to those obtained with o-phenylenediamine.
Experimental Protocols
To provide a practical context for this comparison, the following are representative protocols for the synthesis of quinoxaline and a pyrido[3,4-b]pyrazine. A proposed synthesis for 2-chloroquinoline-3,4-diamine is also provided.
Proposed Synthesis of 2-Chloroquinoline-3,4-diamine (1)
Step 1: Oximation of 2-Chloroquinoline-3-carbaldehyde
-
Dissolve 2-chloroquinoline-3-carbaldehyde (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into cold water and collect the precipitated oxime by filtration.
Step 2: Reduction of the Oxime to the Diamine
-
Suspend the dried oxime (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a reducing agent such as zinc dust or catalytic hydrogenation (e.g., H₂, Pd/C).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture and neutralize the filtrate.
-
Extract the product with an organic solvent and purify by column chromatography.
Synthetic Pathway to 2-Chloroquinoline-3,4-diamine
Caption: Proposed synthetic route to 2-chloroquinoline-3,4-diamine.
Synthesis of 2,3-Diphenylquinoxaline from o-Phenylenediamine[6]
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) in ethanol (10 mL).
-
Add benzil (1.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. The product often precipitates from the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.
Synthesis of 2,3-Diphenylpyrido[3,4-b]pyrazine from 3,4-Diaminopyridine[3]
-
Combine 3,4-diaminopyridine (1.0 mmol) and benzil (1.0 mmol) in ethanol (15 mL).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Conclusion
References
-
(a) Condensation reaction between aromatic diamine and dialdehyde. (b)... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]
-
The reaction of o-phenylenediamine with α, β-unsaturated carbonyl compounds. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013). ACG Publications. Retrieved January 27, 2026, from [Link]
-
Pyrido[3,4-b]pyrazines: A new application for 2-chloro-3,4-diaminopyridine. (2003). HETEROCYCLES, 60(4), 925. [Link]
-
A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. (n.d.). PubMed Central (PMC). Retrieved January 27, 2026, from [Link]
-
Methods of Preparation of Quinoxalines. (2023, November 23). Encyclopedia.pub. Retrieved January 27, 2026, from [Link]
-
Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study. (n.d.). Frontiers. Retrieved January 27, 2026, from [Link]
-
Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018, February 23). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
-
Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (n.d.). Semantic Scholar. Retrieved January 27, 2026, from [Link]
-
Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. (n.d.). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
-
QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal. (n.d.). Scribd. Retrieved January 27, 2026, from [Link]
-
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. (n.d.). OrgoSolver. Retrieved January 27, 2026, from [Link]
-
Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. (n.d.). PubMed Central (PMC). Retrieved January 27, 2026, from [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022, October 18). MDPI. Retrieved January 27, 2026, from [Link]
-
The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds | Request PDF. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. (n.d.). SEFH. Retrieved January 27, 2026, from [Link]
-
QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal. (n.d.). Retrieved January 27, 2026, from [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PubMed Central (PMC). Retrieved January 27, 2026, from [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Reactions of aromatic amines | PDF. (n.d.). Slideshare. Retrieved January 27, 2026, from [Link]
-
Effect of 3,4-diaminopyridine at the murine neuromuscular junction. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
-
Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. (n.d.). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
-
Synthesis of quinoxaline using o-phenylenediamine with various diketone... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Nucleophilicity Trends of Amines. (2018, May 7). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]
-
Molecular structure of 3,4-diaminopyridine (3,4-DAP), the protonated... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. (n.d.). PubMed Central (PMC). Retrieved January 27, 2026, from [Link]
-
Aromatic Nucleophilic Substitution. (n.d.). Fisher Scientific. Retrieved January 27, 2026, from [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PubMed Central (PMC). Retrieved January 27, 2026, from [Link]
Sources
- 1. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study [frontiersin.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. orgosolver.com [orgosolver.com]
- 6. acgpubs.org [acgpubs.org]
A Comparative Guide to the Synthesis of 2-Chloroquinoline-3,4-diamine: A Senior Application Scientist's Perspective
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 2-Chloroquinoline-3,4-diamine stands out as a valuable scaffold for the development of new therapeutic agents. Its unique arrangement of functional groups offers multiple points for diversification, making it an attractive starting material for creating libraries of potential drug candidates. This guide provides an in-depth comparison of two plausible synthetic methodologies for this target molecule, offering insights into the strategic choices behind each step and providing detailed experimental protocols.
The Significance of the 2-Chloroquinoline-3,4-diamine Scaffold
The quinoline ring system is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological activities. The addition of a chlorine atom at the 2-position and two amino groups at the 3 and 4-positions creates a molecule with a rich chemical personality. The chlorine atom can be displaced by various nucleophiles, while the vicinal diamines are poised for cyclization reactions to form fused heterocyclic systems. This versatility makes 2-Chloroquinoline-3,4-diamine a highly sought-after building block in the quest for new medicines.
Method 1: A Regioselective Approach Via a Dichloro Nitro Intermediate
This first proposed method is a linear synthesis that leverages the differential reactivity of the chloro groups at the 2- and 4-positions of the quinoline ring, a well-established principle in heterocyclic chemistry. The synthesis commences with the commercially available 3-nitroquinoline-2,4-diol.
Conceptual Workflow
The overall strategy involves the conversion of the diol to a dichloro derivative, followed by a regioselective nucleophilic aromatic substitution (SNAr) at the more reactive 4-position. Subsequent reduction of the nitro group furnishes the 3,4-diamine, and a final amination at the 2-position completes the synthesis.
Caption: Synthetic workflow for Method 1.
In-Depth Rationale and Experimental Protocol
Step 1: Dichlorination of 3-Nitroquinoline-2,4-diol
The synthesis begins with the conversion of the hydroxyl groups of 3-nitroquinoline-2,4-diol to chloro groups. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, as it is a powerful chlorinating agent for hydroxyl-substituted heterocycles.
-
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitroquinoline-2,4-diol (1.0 eq).
-
Carefully add phosphorus oxychloride (10.0 eq) in a fume hood.
-
Heat the mixture to reflux (approximately 110-115 °C) and maintain for 4 hours. The reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The solid precipitate, 2,4-dichloro-3-nitroquinoline, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
Step 2: Regioselective Amination at the C4-Position
The chlorine atom at the 4-position of the quinoline ring is significantly more susceptible to nucleophilic attack than the chlorine at the 2-position. This is due to the greater ability of the ring nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed during attack at C4. This inherent reactivity allows for a highly regioselective amination.[1][2]
-
Experimental Protocol:
-
Dissolve 2,4-dichloro-3-nitroquinoline (1.0 eq) in a suitable solvent such as dioxane or ethanol in a sealed reaction vessel.
-
Add an excess of aqueous ammonia (e.g., 28-30% solution, 10.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is triturated with water, filtered, and dried to yield 4-amino-2-chloro-3-nitroquinoline.
-
Step 3: Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a crucial step to form the diamine functionality. A variety of reducing agents can be employed for this transformation. A classic and reliable method is the use of iron powder in an acidic medium (e.g., hydrochloric or acetic acid). Alternatively, catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst offers a cleaner, albeit more specialized, approach.
-
Experimental Protocol (Fe/HCl):
-
Suspend 4-amino-2-chloro-3-nitroquinoline (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron residues.
-
Concentrate the filtrate under reduced pressure.
-
The residue is then taken up in ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 2-Chloroquinoline-3,4-diamine, which can be purified by column chromatography or recrystallization.
-
Method 2: A Convergent Approach Through Nitration of a Pre-functionalized Quinoline
This alternative strategy involves building the desired functionality onto a pre-existing 2-chloro-3-aminoquinoline core. This approach is more convergent but faces a significant challenge in controlling the regioselectivity of the nitration step.
Conceptual Workflow
The synthesis would start with 2-chloro-3-aminoquinoline. An electrophilic nitration reaction would be performed to introduce a nitro group, hopefully at the 4-position. The final step would be the reduction of this nitro group to an amine.
Caption: Synthetic workflow for Method 2.
In-Depth Rationale and Experimental Protocol
Step 1: Synthesis of 2-Chloro-3-aminoquinoline
The starting material, 2-chloro-3-aminoquinoline, can be prepared through various multi-step sequences, often starting from acetanilides. One possible route involves the Vilsmeier-Haack formylation of an appropriate acetanilide to give a 2-chloro-3-formylquinoline. This aldehyde can then be converted to an oxime, followed by a Beckmann rearrangement or reduction to the amine. A more direct approach, if a suitable starting material is available, would be a nucleophilic substitution on a 2,3-dichloroquinoline.
Step 2: Electrophilic Nitration
This is the most critical and challenging step in this proposed synthesis. The nitration of a substituted quinoline is governed by the directing effects of the existing substituents. The amino group at the 3-position is a powerful activating, ortho-para director. The chloro group at the 2-position is a deactivating, ortho-para director. The interplay of these effects makes the regiochemical outcome of the nitration difficult to predict with certainty. Nitration is likely to occur at the 4-position, but the formation of other isomers is a distinct possibility, which would necessitate a challenging purification step.
-
Experimental Protocol:
-
Dissolve 2-chloro-3-aminoquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C in an ice bath.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product will likely be a mixture of isomers and will require careful purification by column chromatography to isolate the desired 2-chloro-3-amino-4-nitroquinoline.
-
Step 3: Reduction of the Nitro Group
The final step is the reduction of the nitro group to an amine, which is identical to the final step in Method 1.
-
Experimental Protocol:
-
Follow the same procedure as described in Step 3 of Method 1.
-
Comparative Analysis of the Synthetic Methods
| Feature | Method 1: Regioselective Approach | Method 2: Convergent Approach |
| Starting Material | 3-Nitroquinoline-2,4-diol (Commercially available) | 2-Chloro-3-aminoquinoline (Requires synthesis) |
| Number of Steps | 3 | 2 (from 2-chloro-3-aminoquinoline) |
| Key Challenge | Handling of POCl₃ | Controlling regioselectivity of nitration |
| Predictability | High, based on established reactivity principles | Low, likely to produce isomeric mixtures |
| Purification | Generally straightforward | Potentially difficult separation of isomers |
| Scalability | Good, with appropriate safety measures for POCl₃ | Poor, due to purification challenges |
| Overall Feasibility | High | Moderate to Low |
Senior Application Scientist's Perspective and Recommendation
From a practical standpoint, Method 1 is the superior and recommended synthetic route for obtaining 2-Chloroquinoline-3,4-diamine. The clear, predictable regioselectivity of the nucleophilic aromatic substitution at the C4 position is a significant advantage. While it involves an additional step compared to the theoretical convergent approach of Method 2, the challenges associated with Method 1 are primarily related to reagent handling (phosphorus oxychloride), which can be managed with standard laboratory safety protocols.
In contrast, the critical nitration step in Method 2 is fraught with uncertainty. The generation of a mixture of isomers would not only decrease the overall yield of the desired product but would also introduce a significant purification burden, making the process inefficient and difficult to scale up. In a drug development setting, where purity and reproducibility are paramount, a synthetic route that offers greater control and predictability is always preferred.
Therefore, for any research group or drug development team looking to synthesize 2-Chloroquinoline-3,4-diamine, focusing efforts on optimizing the regioselective approach outlined in Method 1 would be the most prudent and efficient path to success.
References
-
Hamama, W. S., Zoorob, H. H., & El-Gyar, S. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6485-6535. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
Silva, A. M. S., & Sousa, J. C. S. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]
-
Wikipedia. (2023). Reduction of nitro compounds. [Link]
-
Chemistry Stack Exchange. (2024). Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. [Link]
-
Chemistry LibreTexts. (2023). Amines as Nucleophiles. [Link]
-
ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
Sources
A Comparative Analysis of the Biological Activities of 2-Chloroquinoline-3,4-diamine Derivatives: A Guide for Researchers
The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] Among the vast library of quinoline derivatives, those featuring a 2-chloro substitution and vicinal diamines at the 3 and 4 positions represent a class of compounds with significant therapeutic potential. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of 2-chloroquinoline-3,4-diamine derivatives, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.
The Therapeutic Promise of the 2-Chloroquinoline-3,4-diamine Scaffold
The unique arrangement of a chloro group at the 2-position and diamines at the 3 and 4-positions of the quinoline ring system creates a molecule with a distinct electronic and steric profile. The electron-withdrawing nature of the chlorine atom can influence the overall reactivity and binding capabilities of the molecule, while the two amino groups provide key sites for hydrogen bonding and further chemical modification. This combination of functional groups has led to the exploration of these derivatives as potential anticancer, antimicrobial, and anti-inflammatory agents.
Comparative Anticancer Activity
Derivatives of the quinoline family have shown considerable promise as anticancer agents by interfering with various cellular processes, including cell cycle progression, apoptosis, and signal transduction pathways.[2] While comprehensive comparative data for a series of 2-chloroquinoline-3,4-diamine derivatives is still emerging, preliminary studies on related structures provide valuable insights.
For instance, theoretical evaluation of N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine derivatives has suggested their potential as inhibitors of AKT1, a key protein in cancer cell survival pathways. This indicates that the 2-chloroquinoline moiety can serve as a crucial pharmacophore for targeting cancer-related kinases.
The anticancer potential of diaminoquinoline derivatives is further supported by in-silico design studies of diaminoquinoline-5,8–dione derivatives, which have shown promise as potential anticancer agents.[3]
Causality Behind Experimental Choices in Anticancer Screening
The selection of cancer cell lines for in vitro screening is a critical step in drug discovery. The NCI-60 panel, for example, represents a diverse set of human cancers, including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, and breast.[4] This diversity allows for the identification of compounds with broad-spectrum activity or selective toxicity towards specific cancer types. The choice of well-characterized cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), is often based on their established use in cancer research and the availability of extensive molecular and genetic data.
Mechanism of Action: A Working Hypothesis
Based on the available data for related compounds, a plausible mechanism of action for the anticancer activity of 2-chloroquinoline-3,4-diamine derivatives involves the inhibition of key signaling pathways that are often dysregulated in cancer. One such pathway is the PI3K/AKT/mTOR pathway, which plays a central role in cell growth, proliferation, and survival. Inhibition of AKT1, as suggested for some 2-chloroquinoline derivatives, would disrupt this pathway and lead to apoptosis.
Below is a conceptual diagram illustrating the potential inhibitory effect of these derivatives on the AKT signaling pathway.
Caption: Potential mechanism of anticancer activity.
Comparative Antimicrobial Activity
The quinoline core is present in several clinically important antimicrobial agents.[5] The evaluation of 2-chloroquinoline-3,4-diamine derivatives for their antimicrobial properties is a logical extension of this therapeutic legacy.
While a direct comparative dataset for a series of these specific derivatives is not available, studies on various 2-chloroquinoline derivatives have demonstrated their potential as antibacterial and antifungal agents. The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Rationale for Selecting Microbial Strains
The choice of microbial strains for screening is guided by their clinical relevance. Standard panels often include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal species (e.g., Candida albicans, Aspergillus niger). Including both Gram-positive and Gram-negative bacteria is important because of the structural differences in their cell walls, which can affect drug penetration and efficacy.
Comparative Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a continuous effort in medicinal chemistry. Quinoline derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[6]
The anti-inflammatory activity of a compound is frequently evaluated by its ability to inhibit COX-1 and COX-2 enzymes. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
While specific comparative data for 2-chloroquinoline-3,4-diamine derivatives is limited, the general anti-inflammatory potential of the quinoline scaffold suggests that these compounds are worthy of investigation.
Experimental Workflow for COX Inhibition Assay
The evaluation of COX inhibitory activity is a key step in identifying potential anti-inflammatory agents. A common workflow involves an in vitro assay that measures the production of prostaglandins, the products of COX activity.
Caption: Workflow for COX inhibition assay.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, detailed and validated experimental protocols are essential. The following are standard, widely accepted protocols for the key biological assays discussed in this guide.
Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Objective: To determine the in vitro cytotoxic activity of 2-chloroquinoline-3,4-diamine derivatives against a panel of human cancer cell lines.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Materials:
-
Human cancer cell lines (e.g., from NCI-60 panel)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
2-Chloroquinoline-3,4-diamine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure for determining the MIC of antimicrobial agents.[7]
Objective: To determine the in vitro antimicrobial activity of 2-chloroquinoline-3,4-diamine derivatives against a panel of bacteria and fungi.
Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. After incubation, the plates are observed for visible growth to determine the lowest concentration of the agent that inhibits growth.
Materials:
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
2-Chloroquinoline-3,4-diamine derivatives (dissolved in a suitable solvent)
-
Standard antimicrobial agents (positive controls)
-
Sterile 96-well microtiter plates
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Protocol: COX-1/COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes.[8]
Objective: To determine the in vitro inhibitory activity and selectivity of 2-chloroquinoline-3,4-diamine derivatives against COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of COX. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. A chromogenic or fluorogenic substrate is used to detect the peroxidase activity, and the inhibition of this reaction by the test compound is quantified.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Assay buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric probe
-
2-Chloroquinoline-3,4-diamine derivatives
-
Selective COX-1 and COX-2 inhibitors (positive controls)
-
96-well microplate
-
Fluorometer or spectrophotometer
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (if using a commercial kit).
-
Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells.
-
Incubation: Incubate the plate for a short period to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Signal Detection: Measure the fluorescence or absorbance at appropriate intervals.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration. Determine the IC₅₀ value for both COX-1 and COX-2 and calculate the selectivity index (IC₅₀ COX-2 / IC₅₀ COX-1).
Conclusion and Future Directions
The 2-chloroquinoline-3,4-diamine scaffold holds considerable promise for the development of novel therapeutic agents. While the currently available data provides a glimpse into their potential anticancer, antimicrobial, and anti-inflammatory activities, a systematic and comparative evaluation of a focused library of these derivatives is crucial to fully elucidate their structure-activity relationships.
Future research should focus on the synthesis and comprehensive biological screening of a diverse set of 2-chloroquinoline-3,4-diamine derivatives. Such studies will not only provide the necessary data for a robust comparative analysis but will also pave the way for the rational design of more potent and selective drug candidates. Further investigations into their mechanisms of action will be essential for their clinical translation.
References
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Spectroscopic Guide to the Structural Confirmation of 2-Chloroquinoline-3,4-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, quinoline scaffolds are of paramount importance, forming the structural core of numerous therapeutic agents. Among these, 2-chloroquinoline-3,4-diamine derivatives are a burgeoning class of compounds with significant potential. The precise elucidation of their chemical structure is a critical, non-negotiable step in the research and development pipeline, ensuring the integrity of subsequent biological and pharmacological studies.
This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of spectroscopic methodologies for the unambiguous structural confirmation of 2-chloroquinoline-3,4-diamine derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the performance of primary and alternative analytical techniques, supported by experimental data and predictive modeling based on closely related structures.
The Analytical Imperative: Unambiguous Structure Elucidation
The journey from a synthesized molecule to a potential drug candidate is paved with rigorous analytical checkpoints. For 2-chloroquinoline-3,4-diamine derivatives, an array of spectroscopic techniques must be synergistically employed to build an irrefutable structural dossier. The primary toolkit includes Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Complementary techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment and Elemental Analysis for empirical formula validation are also indispensable. In cases of ambiguity or for absolute configuration determination, X-ray crystallography stands as the definitive, albeit more resource-intensive, alternative.
Core Spectroscopic Techniques: A Comparative Analysis
A multi-pronged analytical approach is not merely best practice; it is a necessity for the robust characterization of novel chemical entities. Each spectroscopic technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful and informative technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-chloroquinoline-3,4-diamine derivatives, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential.
¹H NMR provides information about the number of different types of protons, their electronic environment, and their spatial relationships.
Predicted ¹H NMR Spectral Data for 2-Chloroquinoline-3,4-diamine:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H5 | 7.8 - 8.0 | d | 8.0 - 9.0 | Deshielded by the quinoline ring current and adjacent to the electron-withdrawing nitrogen. |
| H6 | 7.3 - 7.5 | t | 7.0 - 8.0 | Typical aromatic proton in a fused ring system. |
| H7 | 7.5 - 7.7 | t | 7.0 - 8.0 | Similar environment to H6. |
| H8 | 7.9 - 8.1 | d | 8.0 - 9.0 | Deshielded by proximity to the heterocyclic ring. |
| 3-NH₂ | 5.0 - 6.0 | br s | - | Broad singlet due to quadrupole broadening and potential exchange; chemical shift is solvent-dependent. |
| 4-NH₂ | 6.0 - 7.0 | br s | - | Potentially more deshielded than 3-NH₂ due to resonance effects; also a broad, solvent-dependent singlet. |
Note: These are predicted values based on data from related amino- and chloro-substituted quinolines. Actual values may vary depending on the solvent and other substituents.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of the purified 2-chloroquinoline-3,4-diamine derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow down N-H proton exchange, allowing for their observation.
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
Data Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR provides a "fingerprint" of the carbon atoms within the molecule, with each unique carbon atom giving rise to a distinct signal.
Predicted ¹³C NMR Spectral Data for 2-Chloroquinoline-3,4-diamine:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 148 - 152 | Attached to both chlorine and nitrogen, leading to significant deshielding. |
| C3 | 120 - 125 | Attached to an amino group, showing a moderate shielding effect compared to an unsubstituted carbon. |
| C4 | 140 - 145 | Attached to an amino group and part of the aromatic system. |
| C4a | 145 - 150 | Bridgehead carbon, deshielded. |
| C5 | 128 - 132 | Aromatic CH. |
| C6 | 125 - 129 | Aromatic CH. |
| C7 | 129 - 133 | Aromatic CH. |
| C8 | 118 - 122 | Aromatic CH. |
| C8a | 147 - 151 | Bridgehead carbon adjacent to nitrogen. |
Note: These are predicted values and are subject to solvent and substituent effects.
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should also be performed to differentiate between CH, CH₂, and CH₃ groups.
For complex derivatives, 2D NMR is indispensable for unambiguous assignment.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other. This is crucial for assigning the protons on the benzene ring of the quinoline core.[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the definitive assignment of protonated carbons.[3][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is invaluable for piecing together the entire molecular structure, especially for connecting substituents to the quinoline core.[5]
Visualization of the NMR Analysis Workflow
Caption: A simplified potential fragmentation pathway for 2-chloroquinoline-3,4-diamine.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amino groups) | 3300 - 3500 | Medium, often two bands for primary amines |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to weak |
| C=C and C=N Stretch (aromatic rings) | 1500 - 1650 | Strong to medium |
| N-H Bend (amino groups) | 1580 - 1650 | Medium |
| C-Cl Stretch | 700 - 800 | Strong |
Experimental Protocol for FTIR:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. [6]
Alternative and Complementary Analytical Techniques
While NMR, MS, and IR form the core of spectroscopic analysis, other techniques provide crucial supporting data and can be used for comparative purposes.
| Technique | Information Provided | Performance Comparison |
| X-ray Crystallography | Provides the absolute, three-dimensional structure of a molecule in the solid state. | The "gold standard" for structural confirmation, but requires a suitable single crystal, which can be challenging to obtain. [7][8] |
| Elemental Analysis (CHN Analysis) | Determines the percentage composition of carbon, hydrogen, and nitrogen in a compound. | Provides the empirical formula, which can be compared with the molecular formula obtained from mass spectrometry to confirm purity and composition. [9][10] |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used for purification. | Essential for ensuring that the sample being analyzed by spectroscopic methods is a single, pure compound. When coupled with a UV detector, it can also provide some structural information based on the chromophore. [11][12] |
Data Summary and Comparison
| Analytical Technique | Key Strengths | Limitations |
| ¹H NMR | Detailed information on proton environment and connectivity. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Provides a carbon "fingerprint" of the molecule. | Lower sensitivity than ¹H NMR, requiring longer acquisition times. |
| 2D NMR | Unambiguously resolves structural connectivity. | More time-consuming to acquire and process than 1D NMR. |
| Mass Spectrometry | Accurate molecular weight and fragmentation data for structural clues. | Fragmentation can be complex and difficult to interpret without reference data. |
| IR Spectroscopy | Rapid identification of functional groups. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Definitive 3D structure. | Requires a high-quality single crystal. |
| Elemental Analysis | Confirms elemental composition and purity. | Does not provide direct structural information. |
| HPLC | Excellent for purity assessment and quantification. | Provides limited structural information on its own. |
Conclusion
The structural confirmation of 2-chloroquinoline-3,4-diamine derivatives requires a meticulous and integrated analytical approach. While ¹H and ¹³C NMR, coupled with 2D techniques, provide the foundational framework of the molecule, mass spectrometry is essential for confirming the molecular weight and providing corroborating structural evidence through fragmentation analysis. Infrared spectroscopy offers a rapid check for the presence of key functional groups. For absolute certainty, particularly for novel compounds intended for pharmaceutical development, these spectroscopic data should be complemented with purity analysis by HPLC and empirical formula confirmation via elemental analysis. In instances where stereochemistry is a factor or where spectroscopic data is ambiguous, single-crystal X-ray crystallography remains the ultimate arbiter of molecular structure. By judiciously applying this suite of analytical tools, researchers can confidently and accurately characterize these promising molecules, paving the way for their further development.
References
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. (n.d.). Retrieved January 27, 2026, from [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. (n.d.). Retrieved January 27, 2026, from [Link]
-
4-Aminoquinoline - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]
-
RP-HPLC determination of lipophilicity in series of quinoline derivatives. (n.d.). Retrieved January 27, 2026, from [Link]
-
1H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
(PDF) Theoretical NMR correlations based Structure Discussion - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
-
FTIR analysis, (b) magnetization curve, (c) TGA analysis of amino-functionalized Fe3O4@SiO2 nanoparticles. - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
Elemental analysis data | Download Table - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska. (n.d.). Retrieved January 27, 2026, from [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020, August 10). Retrieved January 27, 2026, from [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Retrieved January 27, 2026, from [Link]
-
(PDF) 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. (2016, February 4). Retrieved January 27, 2026, from [Link]
-
1,4-naphthoquinone Derivatives Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino) - SciELO. (n.d.). Retrieved January 27, 2026, from [Link]
-
FTIR, Thermal and NLO Studies on L-Threonine Ammonium Acetate - Der Pharma Chemica. (n.d.). Retrieved January 27, 2026, from [Link]
-
Article - SciSpace. (2022, July 28). Retrieved January 27, 2026, from [Link]
-
2D NMR Solutions.pdf - Eugene E. Kwan. (n.d.). Retrieved January 27, 2026, from [Link]
-
elemental analysis data | Download Table - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. (n.d.). Retrieved January 27, 2026, from [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) - Semantic Scholar. (n.d.). Retrieved January 27, 2026, from [Link]
-
A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022, June 20). Retrieved January 27, 2026, from [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Retrieved January 27, 2026, from [Link]
-
FTIR spectra of (a) pure Fe3O4 magnetic nanoparticles (b) citric acid... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives - Oriental Journal of Chemistry. (n.d.). Retrieved January 27, 2026, from [Link]
-
New 4-aminoquinolines as moderate inhibitors of P. falciparum malaria - Cherry. (n.d.). Retrieved January 27, 2026, from [Link]
-
A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.). Retrieved January 27, 2026, from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 27, 2026, from [Link]
-
Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column - JEOL. (n.d.). Retrieved January 27, 2026, from [Link]
-
Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (n.d.). Retrieved January 27, 2026, from [Link]
-
-
Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.). Retrieved January 27, 2026, from [Link]
-
-
Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 27, 2026, from [Link]
-
Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]
-
HPLC chromatograms of quinoline and 2-hydroxyquinoline. - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry - YouTube. (2018, September 20). Retrieved January 27, 2026, from [Link]
-
Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
-
Crystal structure of 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl) - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
Sources
- 1. saber.ucv.ve [saber.ucv.ve]
- 2. youtube.com [youtube.com]
- 3. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pepolska.pl [pepolska.pl]
- 11. researchgate.net [researchgate.net]
- 12. noveltyjournals.com [noveltyjournals.com]
Comparative study of catalytic systems for quinoline synthesis
Executive Summary
Quinoline scaffolds are ubiquitous in pharmacophores, serving as the core structure for antimalarials (Chloroquine), anticancer agents (Camptothecin), and broad-spectrum antibiotics (Fluoroquinolones).[1][2] Historically, synthesis relied on harsh condensation methods (Skraup, Doebner-von Miller) characterized by low atom economy and hazardous waste.
This guide evaluates three distinct catalytic generations—Transition Metal (Pd) , Solid Acid (Nafion/Lewis) , and Organocatalytic (Iodine) —to empower researchers with data-driven selection criteria. We prioritize mechanistic clarity and process scalability.
Comparative Analysis of Catalytic Systems
System A: Transition Metal-Catalyzed Oxidative Annulation (Palladium)
The Precision Tool. This system excels in atom economy, utilizing alcohols or saturated ketones as surrogates for unstable aldehydes. It is the preferred choice for late-stage functionalization where functional group tolerance is paramount.
-
Mechanism: Aerobic oxidation of allyl alcohols to
-unsaturated aldehydes, followed by in situ condensation and cyclization. -
Key Advantage: Avoids the isolation of unstable enone intermediates.
-
Limitation: High cost of Pd catalysts and requirement for elevated temperatures (
C).
System B: Heterogeneous Acid Catalysis (Friedländer Modification)
The Scalable Workhorse. Modern variations of the Friedländer synthesis replace corrosive mineral acids with reusable solid acids (e.g., Nafion NR50) or water-tolerant Lewis Acids (e.g., Sc(OTf)
-
Mechanism: Double condensation between 2-aminoaryl ketones and
-methylene carbonyls. -
Key Advantage: High throughput and ease of purification (filtration).[3]
-
Limitation: Requires pre-functionalized ortho-amino substrates, which can be expensive or difficult to source.
System C: Iodine-Mediated Mechanochemistry
The Green Innovator. A metal-free, solvent-free approach driven by mechanical energy and iodine's dual role as a Lewis acid and mild oxidant.
-
Mechanism: I
-activated imine formation followed by electrocyclic ring closure and oxidative aromatization. -
Key Advantage: Superior E-factor (waste-to-product ratio) and introduction of an iodine handle for further coupling.
-
Limitation: Solid-state mixing efficiency drops at multi-kilogram scales without specialized ball-milling equipment.
Performance Metrics & Decision Matrix
| Metric | System A: Pd-Catalyzed | System B: Solid Acid (Nafion) | System C: Iodine (Mechanochem) |
| Yield (Avg) | 85-95% | 90-98% | 80-89% |
| Reaction Time | 12 - 24 Hours | 1 - 4 Hours | 0.5 - 1 Hour |
| Atom Economy | High (uses alcohols) | Moderate (water byproduct) | High (solvent-free) |
| Cost | $ (Cheap Reagents) | ||
| FG Tolerance | Excellent (Nitro, Ester, Nitrile) | Good (Acid sensitive groups risk) | Moderate (Oxidation sensitive) |
| Scalability | Moderate (Batch) | Excellent (Flow compatible) | Low (Batch size limit) |
Mechanistic Visualization
Diagram 1: Palladium-Catalyzed Oxidative Annulation Pathway
This pathway illustrates the conversion of allyl alcohol and aniline into quinoline via an oxidative cascade. Note the critical role of
Caption: Pd-catalyzed oxidative cycle. The catalyst drives both the initial alcohol oxidation and the final aromatization step.
Diagram 2: Acid-Catalyzed Friedländer Condensation
The classic condensation mechanism refined for solid-acid catalysts. The focus is on the dual activation of the carbonyl and the amine.
Caption: Solid-acid catalyzed pathway. The heterogeneous surface facilitates water removal, driving the equilibrium toward the product.
Validated Experimental Protocols
Protocol A: Pd-Catalyzed Oxidative Cyclization
Best for: Synthesizing 2-substituted quinolines from stable alcohol precursors.
Reagents:
-
Aniline (1.0 mmol)
-
Cinnamyl alcohol (1.0 mmol)
-
Pd(OAc)
(5 mol%) -
DMSO (2 mL)[4]
Workflow:
-
Charge: In a 10 mL reaction tube, combine aniline, cinnamyl alcohol, and Pd(OAc)
. -
Solvent: Add DMSO. Note: DMSO acts as both solvent and oxidant support.
-
Reaction: Heat the mixture to 130°C under an air atmosphere (open vessel or
balloon) for 12 hours. -
Monitoring: Monitor by TLC (Hexane/EtOAc 5:1). The disappearance of the alcohol indicates completion.
-
Workup: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (
mL). -
Purification: Dry organic layer over Na
SO , concentrate, and purify via silica gel column chromatography.
Scientist’s Note: The high temperature is necessary to overcome the activation energy of the initial oxidation. If yield is low, ensure the reaction vessel has sufficient headspace for oxygen exchange.
Protocol B: Iodine-Mediated Mechanochemical Synthesis
Best for: Rapid, solvent-free library generation.
Reagents:
-
2-Aminobenzophenone (1.0 mmol)
-
Acetophenone (1.0 mmol)
-
Molecular Iodine (
) (20 mol%)
Workflow:
-
Milling: Place substrates and iodine into a ball-mill jar (stainless steel or zirconia) with 2-3 grinding balls (10mm).
-
Grinding: Set the mill to 25 Hz and grind for 60 minutes.
-
Observation: The mixture will turn into a dark paste/powder.
-
Workup: Extract the solid residue with Ethanol (5 mL).
-
Quench: Wash the organic phase with saturated Na
S O solution to remove residual iodine (color change from brown to clear). -
Isolation: Evaporate solvent. Recrystallize from ethanol/water if necessary.
Scientist’s Note: Iodine acts as a mild Lewis acid to activate the ketone and an oxidant to aromatize the intermediate. The "brown stain" on glassware is easily removed with thiosulfate.
References
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]
-
Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances. [Link]
-
Mechanochemical Synthesis of Functionalized Quinolines by Iodine Mediated Oxidative Annulation. PubMed. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]
-
Advances in polymer based Friedlander quinoline synthesis. TÜBİTAK Academic Journals. [Link]
Sources
- 1. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06425J [pubs.rsc.org]
A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 2-Chloroquinoline-3,4-diamine by HPLC and TLC
Introduction: The Critical Role of Purity in Quinoline-Based Drug Discovery
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). As a senior application scientist, my objective is not merely to present protocols but to illuminate the causality behind methodological choices, empowering you to select and implement the most appropriate technique for your specific research needs—from rapid reaction monitoring to rigorous quality control for regulatory submission.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity Analysis
HPLC is widely recognized as the most precise and sensitive method for separating, identifying, and quantifying components in a mixture.[2] Its strength lies in its high resolution, reproducibility, and the ability to automate analyses, making it indispensable for final purity determination and impurity profiling.[3][4]
The Principle of Reversed-Phase HPLC (RP-HPLC)
For a molecule like 2-Chloroquinoline-3,4-diamine, which possesses both aromatic and amine functionalities, imparting moderate polarity, RP-HPLC is the method of choice. The fundamental principle involves a non-polar stationary phase (typically a C18 silica-based column) and a polar mobile phase. The separation is driven by the differential partitioning of the analyte and its impurities between these two phases. Less polar compounds will have a stronger affinity for the stationary phase and thus elute later, while more polar compounds will be swept through the column more quickly by the mobile phase.
Experimental Protocol: RP-HPLC for 2-Chloroquinoline-3,4-diamine
This protocol is designed as a robust starting point for method development, validated according to principles outlined in the International Council for Harmonisation (ICH) guidelines.[5]
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).[6]
-
HPLC-grade water (e.g., Milli-Q).
-
Phosphate buffer (pH 3.0).
-
Synthesized 2-Chloroquinoline-3,4-diamine.
-
Class A volumetric flasks and pipettes.
2. Sample and Mobile Phase Preparation:
-
Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and Phosphate Buffer (pH 3.0) in a 50:50 (v/v) ratio.[7] Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation.
-
Expert Insight: The acidic pH (3.0) ensures that the diamine groups are protonated, leading to more consistent interactions with the stationary phase and sharper, more symmetrical peaks.
-
-
Sample Preparation (Standard): Accurately weigh and dissolve a reference standard of 2-Chloroquinoline-3,4-diamine in the mobile phase to a final concentration of 25 µg/mL.
-
Sample Preparation (Test): Prepare the synthesized product in the same manner to a concentration of 25 µg/mL.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.[7]
-
Detection Wavelength: 225 nm.
-
Expert Insight: A Diode Array Detector is highly recommended. It allows for the acquisition of the full UV spectrum of each peak, which is invaluable for peak purity assessment and identifying potential co-eluting impurities. A wavelength of 225 nm is chosen to ensure high sensitivity for the quinoline core.[7]
-
4. Data Analysis and Interpretation:
-
Run a blank (mobile phase), followed by the standard and then the test sample.
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
The retention time (tR) of the main peak in the test sample should match that of the reference standard.
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Thin-Layer Chromatography (TLC): The Rapid, Cost-Effective Screening Tool
TLC is a planar chromatographic technique that serves as an invaluable tool for rapid, qualitative analysis.[3] It is ideal for monitoring the progress of a chemical reaction, quickly screening multiple fractions from a purification column, or as a preliminary check before committing a sample to HPLC analysis.
The Principle of Normal-Phase TLC
In contrast to RP-HPLC, standard TLC for aromatic amines typically employs a polar stationary phase (silica gel) and a less polar mobile phase.[8] Separation is based on the principles of adsorption and desorption. Polar compounds in the mixture will adsorb more strongly to the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retardation Factor (Rf). Less polar compounds will have a greater affinity for the mobile phase and will travel further up the plate, yielding a higher Rf.
Experimental Protocol: TLC for 2-Chloroquinoline-3,4-diamine
1. Materials:
-
Silica gel 60 F254 TLC plates.[9]
-
TLC developing chamber.
-
Spotting capillaries.
-
Analytical grade Toluene and Methanol.[9]
-
Synthesized 2-Chloroquinoline-3,4-diamine.
-
UV lamp (254 nm).
2. Sample and Mobile Phase Preparation:
-
Mobile Phase: Prepare a mixture of Toluene and Methanol in a 9:1 (v/v) ratio in the TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere, which enhances reproducibility.[9]
-
Expert Insight: The ratio of the non-polar (Toluene) to polar (Methanol) solvent is critical. A higher proportion of methanol will increase the mobile phase polarity, causing all spots to move further up the plate (higher Rf values). This ratio must be optimized to achieve good separation between the product and any impurities.
-
-
Sample Preparation: Dissolve a small amount of the synthesized product in a volatile solvent like ethyl acetate or methanol to create a concentrated solution (~1-2 mg/mL).
3. TLC Development and Visualization:
-
Lightly draw a baseline with a pencil about 1 cm from the bottom of the TLC plate.
-
Using a capillary tube, carefully spot a small amount of the sample solution onto the baseline. Keep the spot as small as possible for better resolution.
-
Allow the spotting solvent to evaporate completely.
-
Place the plate in the saturated developing chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.
-
Visualize the separated spots under a UV lamp at 254 nm. The F254 indicator in the silica gel will fluoresce green, while UV-active compounds like our quinoline derivative will absorb the light and appear as dark spots.
-
Circle the visible spots with a pencil.
4. Data Analysis and Interpretation:
-
Calculate the Rf value for each spot:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
A pure compound should ideally show a single spot. The presence of additional spots indicates impurities. The intensity and size of these impurity spots can give a semi-quantitative estimation of their concentration.
Caption: Thin-Layer Chromatography (TLC) Workflow.
Head-to-Head Comparison: HPLC vs. TLC
The choice between HPLC and TLC is dictated by the analytical question at hand. While HPLC provides definitive quantitative data, TLC offers unparalleled speed for qualitative assessments. A comparative study shows that while HPLC methods are more precise and robust, TLC can be simpler and more economical.[10]
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Primary Use | Precise Quantification, Impurity Profiling, Final QC | Reaction Monitoring, Rapid Screening, Fraction Analysis |
| Sensitivity | Very High (ng to pg level).[2] | Moderate (µg to ng level) |
| Resolution | Excellent; capable of separating closely related isomers.[11] | Good; sufficient for many separations but lower than HPLC. |
| Analysis Time | Longer (typically 10-30 minutes per sample). | Very Fast (5-20 minutes for multiple samples on one plate) |
| Cost | High initial instrument cost; recurring costs for columns and high-purity solvents.[2] | Low; minimal equipment required, inexpensive plates and solvents. |
| Data Output | Quantitative (Peak Area, % Purity), High Precision. | Semi-Quantitative (Spot Size/Intensity), Qualitative (Rf value). |
| Reproducibility | High; instrument-controlled parameters ensure consistency. | Lower; sensitive to environmental factors (humidity, temperature). |
| Solvent Usage | Higher per analysis. | Significantly lower per sample. |
Conclusion: A Synergistic Approach to Purity Validation
For the rigorous purity assessment of synthesized 2-Chloroquinoline-3,4-diamine, HPLC and TLC should not be viewed as mutually exclusive but as complementary techniques.
-
Use TLC during the synthesis and purification stages. Its speed and low cost make it the ideal choice for tracking reaction completion and identifying the best fractions from column chromatography.
-
Use HPLC for the final, definitive analysis of the isolated product. Its superior resolution, sensitivity, and quantitative accuracy are essential for establishing the final purity percentage, creating a certificate of analysis, and ensuring the reliability of data for publications or further drug development stages.
By leveraging the strengths of both methods, researchers can create a highly efficient and self-validating workflow, ensuring the scientific integrity of their work from synthesis to final product.
References
- Journal Club: Validation of a thin layer chromatography (TLC) method for content determination - Lösungsfabrik. (2018). Lösungsfabrik.
- (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2025).
- HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC - NIH.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025).
- Validation of thin layer and high performance thin layer chromatographic methods. (2025).
- Thin Layer Chromatography of Aromatic Amines. (1982). Journal of the Chemical Society of Pakistan.
- Comparative Study of RP-HPLC Versus TLC-Spectrodensitometric Methods Applied for Binary Mixtures of Fluoroquinolones and Corticosteroids. (2025).
- Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Indian Journal of Chemical Technology.
- Comparison of HPLC, TLC and Minicolumn for Measuring the Radiochemical Purity of 99Tcm-Q12. (1998). PubMed.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia.
- Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2020). Research Journal of Pharmacy and Technology.
- A REVIEW ON QUINOLINE AND ITS DERIV
- Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch.
- A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFIC
- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Thermo Fisher Scientific.
- Determination of Quinoline in Textiles by High-Performance Liquid Chrom
- 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. (2025).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. soeagra.com [soeagra.com]
- 4. tijer.org [tijer.org]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. Journal Club: Validation of a thin layer chromatography (TLC) method for content determination [mpl.loesungsfabrik.de]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
A Senior Application Scientist's Guide to the Structural Elucidation of 2-Chloroquinoline-3,4-diamine Derivatives via X-ray Crystallography
Introduction: The Quinoline Core in Modern Drug Discovery
The quinoline scaffold, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. These compounds exhibit a vast range of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Within this privileged class, 2-Chloroquinoline-3,4-diamine and its derivatives represent a frontier for developing novel therapeutics. The precise arrangement of the chloro and diamine functionalities offers a unique three-dimensional profile for targeted molecular interactions, making them high-value targets in drug design.
However, the therapeutic potential of any molecule is fundamentally linked to its three-dimensional structure. Understanding the exact spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions is not merely an academic exercise; it is a critical prerequisite for structure-activity relationship (SAR) studies and rational drug design.[2] While various spectroscopic methods provide clues to a molecule's constitution, only single-crystal X-ray crystallography delivers an unambiguous, high-resolution map of the molecule as it exists in the solid state.[3]
This guide provides an in-depth comparison of the crystallographic analysis of 2-chloroquinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causality behind experimental choices. We will navigate the complete workflow from synthesis to final structural validation, using closely related, structurally characterized analogs as case studies to illuminate the principles governing the crystal packing of the target 2-Chloroquinoline-3,4-diamine series.
The Crystallographic Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding precision and a deep understanding of molecular behavior. Each stage is critical for success, from the initial synthesis of the target molecule to the final analysis of diffraction data.
Caption: The experimental workflow from synthesis to final structural elucidation.
Part 1: Synthesis and Purification
The quality of the final crystal structure is intrinsically linked to the purity of the starting material. The synthesis of 2-chloroquinoline-3,4-diamine derivatives typically begins with the construction of a suitable quinoline precursor.
A Plausible Synthetic Pathway: A common and efficient method for generating the 2-chloro-3-formylquinoline core is the Vilsmeier-Haack reaction, which uses substituted acetanilides as starting materials. This reaction cyclizes, chlorinates, and formylates the substrate in a one-pot procedure.[4] The resulting 2-chloroquinoline-3-carbaldehyde is a versatile intermediate.[1][5] To arrive at the target 3,4-diamine, a multi-step modification would be necessary, likely involving nitration at the 4-position, followed by reduction of the nitro group and reductive amination or other conversion of the 3-formyl group.
The Causality of Purity: Why is extreme purity essential? Impurities can inhibit nucleation, disrupt the ordered growth of the crystal lattice, or become incorporated into the crystal, leading to disorder and poor diffraction quality. Therefore, rigorous purification, typically by column chromatography followed by recrystallization, is a non-negotiable step before attempting crystal growth.
Part 2: The Art and Science of Crystallization
Growing single crystals suitable for X-ray diffraction is often the most challenging step in the entire process.[3] It requires transitioning a molecule from the disordered state in solution to a perfectly ordered, three-dimensional lattice.
Experimental Protocol: Slow Evaporation Crystallization
This technique is a reliable starting point for many small organic molecules.
-
Preparation: Place 2-5 mg of the highly purified 2-chloroquinoline-3,4-diamine derivative into a small, clean glass vial (e.g., a 4 mL vial).
-
Solvent Selection: Add a suitable solvent dropwise until the compound completely dissolves. The key is to create a solution that is saturated or near-saturated. Common solvents for quinoline derivatives include methanol, ethanol, or mixtures like ethanol/water or acetone/water. The ideal solvent is one in which the compound is moderately soluble, allowing for slow precipitation as the solvent evaporates.
-
Evaporation Control: Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle once or twice. This allows the solvent to evaporate slowly over several days to weeks. The slower the evaporation, the larger and higher quality the crystals are likely to be.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).
-
Monitoring: Observe the vial periodically without disturbing it. The formation of small, clear crystals with well-defined faces is the desired outcome.
Trustworthiness through Self-Validation: The success of this protocol is validated by the outcome. If precipitation occurs rapidly, the solution was too supersaturated or the evaporation was too fast. If no crystals form after weeks, the compound may be too soluble in the chosen solvent, or the concentration is too low. This iterative process of adjusting solvents and concentrations is central to successful crystallization.
Part 3: X-ray Data Collection and Structure Refinement
Once a suitable crystal (typically 0.1-0.3 mm in its largest dimension) is obtained, it is carefully mounted and exposed to a collimated beam of X-rays.[3] The crystal diffracts the X-rays, producing a unique pattern of spots whose intensities and positions are recorded by a detector.
This diffraction data contains all the information needed to determine the atomic arrangement. The process involves:
-
Indexing and Data Reduction: The positions of the diffraction spots are used to determine the unit cell dimensions (the smallest repeating unit of the crystal) and the space group (the symmetry operations that define the crystal packing).[3]
-
Structure Solution: The "phase problem" is solved using computational methods (like direct methods for small molecules) to generate an initial electron density map.
-
Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined computationally to improve its fit with the experimental diffraction data, resulting in a final structure with low R-factors (a measure of agreement between the model and the data).[6]
Comparative Structural Analysis: Insights from Analogs
While the crystal structure of 2-chloroquinoline-3,4-diamine itself is not publicly documented in the reviewed literature, we can gain tremendous insight by examining the crystallographically-determined structures of its close chemical relatives. This comparative approach allows us to predict and understand the key structural features and intermolecular forces that will likely govern the crystal packing of our target derivatives.
| Compound | Formula | System | Space Group | Key Interactions | Ref. |
| Analog A: 2-Chloroquinoline-3-carbaldehyde | C₁₀H₆ClNO | Monoclinic | P2₁/n | Weak C-H···O interactions | [6] |
| Analog B: 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine | C₁₇H₁₂ClFN₂ | Monoclinic | P2₁ | C-H···N, C-H···F, π-π stacking | [7] |
| Analog C: Halogenated Dihydroquinolines | Varies | Varies | Varies | C-H···O, C-H···Halogen, Halogen···Halogen | [8] |
This table summarizes data from published structures to serve as a comparative basis.
Analysis of Intermolecular Forces:
The stability and packing of a crystal are dictated by a delicate balance of non-covalent interactions.[9] For the 2-chloroquinoline-3,4-diamine class, the following interactions are paramount:
-
Hydrogen Bonding: The two amino groups (-NH₂) at the 3 and 4 positions are potent hydrogen bond donors. The nitrogen atoms within the quinoline ring and the amino groups themselves can act as acceptors. This will likely lead to the formation of robust hydrogen-bonded networks, such as dimers or chains, which are the primary drivers of the crystal packing. This is a significant difference from Analog A, which lacks strong hydrogen bond donors.
-
π-π Stacking: The planar aromatic quinoline ring system is prone to stacking interactions, where the electron-rich π-systems of adjacent molecules align. These interactions, observed in Analog B, are crucial for dense packing.
-
Halogen Interactions: The chlorine atom at the 2-position can participate in various weak interactions, including C-H···Cl hydrogen bonds or even Cl···Cl halogen bonds, further stabilizing the lattice, as seen in the broader class of halogenated quinolines (Analog C).[8]
Caption: Key intermolecular interactions expected in the crystal lattice.
The specific combination and geometry of these interactions will determine the final crystal packing and resulting crystallographic parameters (space group, unit cell dimensions). By modifying substituents on the diamine groups, researchers can systematically alter these interactions to engineer different crystal forms (polymorphs) with potentially different physical properties, such as solubility and stability.
Alternative Techniques: A Comparative Overview
While X-ray crystallography is the definitive method for solid-state structure determination, it is crucial to understand its place among other analytical techniques.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, intermolecular interactions. | Unambiguous and definitive structural data.[3] | Requires single crystals of sufficient quality and size; provides solid-state structure only. |
| NMR Spectroscopy (¹H, ¹³C, etc.) | Atomic connectivity, chemical environment of nuclei, solution-state conformation. | Excellent for structure in solution; does not require crystals. | Does not provide precise bond lengths/angles or crystal packing information. |
| Mass Spectrometry (MS) | Molecular weight and elemental formula. | Highly sensitive; determines molecular formula. | Provides no information on atomic connectivity or 3D structure. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Quick and easy confirmation of functional groups. | Gives very limited information about the overall molecular structure. |
In practice, these techniques are complementary. NMR, MS, and IR are used to confirm the identity and purity of the synthesized compound before crystallization is attempted, while X-ray crystallography provides the ultimate, high-resolution structural picture.
Conclusion
The structural elucidation of 2-Chloroquinoline-3,4-diamine derivatives via X-ray crystallography is an indispensable tool for advancing their development as potential therapeutic agents. It provides the definitive structural data that underpins our understanding of their biological activity. While obtaining high-quality crystals can be a significant hurdle, a systematic approach to synthesis, purification, and crystallization, coupled with a robust understanding of the governing intermolecular forces, paves the way for success. By comparing the structures of known analogs, we can anticipate the hydrogen bonding and π-stacking motifs that will define the crystal lattices of this promising class of molecules. This detailed structural knowledge is the key that unlocks the door to rational, targeted drug design and development.
References
-
International Journal of Chemical Studies. (2016, October 16). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Available from: [Link]
-
ResearchGate. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Available from: [Link]
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8569-8605. Available from: [Link]
-
de Oliveira, B. G., Viana, A. S., Ellena, J., & de Oliveira, H. C. B. (2020). Structural comparison of five new halogenated dihydroquinoline-4(1H)-ones. Journal of Molecular Structure, 1219, 128559. Available from: [Link]
-
Hachicha, M., Nasri, R., Zid, M. F., & Mrabet, H. (2021). Synthesis, Crystal Structure, and Spectroscopic Characterization of a New Non-Centrosymmetric Compound, 1-(2-Chloroquinolin-3-Yl)-N-(4-fluorobenzyl)methanimine. European Journal of Chemistry, 12(4), 436-443. Available from: [Link]
-
Wrzecionek, K., Paluch, P., Komorowska, M., & Panek, J. J. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. International Journal of Molecular Sciences, 23(7), 3899. Available from: [Link]
-
Mishra, A., et al. (2021). Rational Design of Enzyme-Responsive Fluorescent Organoruthenium Prodrug for Real-Time Tracking of Cargo Release and Cytotoxicity. Inorganic Chemistry, 60(17), 13013-13025. Available from: [Link]
-
Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Available from: [Link]
-
Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Available from: [Link]
-
ResearchGate. (n.d.). X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. Available from: [Link]
-
Dauter, Z., & Dauter, M. (2002). x Ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 55(1), 1-9. Available from: [Link]
-
Paluch, P., et al. (2020). Sensitivity of Intra- and Intermolecular Interactions of Benzo[h]quinoline from Car–Parrinello Molecular Dynamics and Electronic Structure Inspection. Molecules, 25(21), 5030. Available from: [Link]
-
Zolotarev, P. N., & Vologzhanina, A. V. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(11), 1335. Available from: [Link]
-
Betzi, S., et al. (2010). Protein X-ray Crystallography and Drug Discovery. Crystals, 1(1), 1-20. Available from: [Link]
-
Vaksler, E. A., et al. (2021). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1198-1205. Available from: [Link]
-
Khan, F. N., et al. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2710. Available from: [Link]
-
Wikipedia. (n.d.). Organic chemistry. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Benchmarking the Performance of 2-Chloroquinoline-3,4-diamine-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial properties.[1][2][3] This guide provides a comprehensive technical overview of 2-Chloroquinoline-3,4-diamine-based compounds, a promising but less explored subclass. By synthesizing data from structurally related compounds, we will establish performance benchmarks and provide detailed experimental protocols to guide future research and development in this area.
The 2-Chloroquinoline-3,4-diamine Scaffold: A Promising Pharmacophore
The 2-Chloroquinoline-3,4-diamine scaffold integrates several key features that are recognized for their contribution to biological activity. The quinoline core is a well-established pharmacophore in numerous approved drugs.[1] The presence of a chlorine atom at the 2-position can enhance the molecule's reactivity and binding affinity, while the vicinal diamine groups at the 3 and 4-positions offer versatile points for substitution, allowing for the fine-tuning of physicochemical properties and biological targeting. This unique arrangement suggests potential for these compounds to act as bidentate ligands for metal ions or to form multiple hydrogen bonds with biological targets, such as enzymes and nucleic acids.
Plausible Synthetic Pathways
While direct, high-yield synthetic routes to 2-Chloroquinoline-3,4-diamine are not extensively documented in publicly available literature, a plausible multi-step synthesis can be proposed based on established quinoline chemistry. A likely starting material is 2-chloroquinoline-3-carbaldehyde, which is readily synthesized via the Vilsmeier-Haack reaction from the corresponding acetanilide.[2]
A potential synthetic route is outlined below:
Caption: Proposed synthetic pathway to 2-Chloroquinoline-3,4-diamine.
This proposed pathway involves the conversion of the aldehyde to a nitrile, followed by nitration at the 4-position and subsequent reduction of the nitro group to an amine. Each of these steps represents a standard transformation in heterocyclic chemistry.
Performance Benchmarking: Anticancer Activity
Direct experimental data for 2-Chloroquinoline-3,4-diamine is limited. Therefore, we will benchmark its potential anticancer activity against structurally related 4-aminoquinoline and quinazoline derivatives that have been evaluated against various cancer cell lines.
Comparative Cytotoxicity Data
The following table summarizes the growth inhibition (GI₅₀) and half-maximal inhibitory concentration (IC₅₀) values of relevant quinoline and quinazoline derivatives against common cancer cell lines. This data provides a baseline for the expected potency of novel 2-Chloroquinoline-3,4-diamine-based compounds.
| Compound/Derivative | Cancer Cell Line | GI₅₀ (µM) | IC₅₀ (µM) | Reference |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | - | [Gudise, et al., Bioorg. Med. Chem. Lett.][4] |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 | 11.52 | - | [Gudise, et al., Bioorg. Med. Chem. Lett.][4] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 | - | [Gudise, et al., Bioorg. Med. Chem. Lett.][4] |
| Chloroquine (Reference) | MDA-MB-468 | 24.36 | - | [Gudise, et al., Bioorg. Med. Chem. Lett.][4] |
| Chloroquine (Reference) | MCF-7 | 20.72 | - | [Gudise, et al., Bioorg. Med. Chem. Lett.][4] |
| Quinazoline-chalcone 14g | K-562 (Leukemia) | 0.622-1.81 | - | [Insuasty, et al., RSC Adv.][5] |
| Quinazoline-chalcone 14g | HCT-116 (Colon) | 0.622-1.81 | - | [Insuasty, et al., RSC Adv.][5] |
| Quinazoline-chalcone 14g | MCF-7 (Breast) | 0.622-1.81 | - | [Insuasty, et al., RSC Adv.][5] |
| Quinoline-chalcone hybrid 63 | Caco-2 (Colon) | - | 5.0 | [Aly, et al., Bioorg. Chem.][6] |
| Quinoline-chalcone hybrid 64 | Caco-2 (Colon) | - | 2.5 | [Aly, et al., Bioorg. Chem.][6] |
Analysis: The data indicates that 4-aminoquinoline derivatives with a diamine side chain exhibit significant cytotoxicity against breast cancer cell lines, surpassing the activity of the reference drug, chloroquine.[4] Furthermore, quinazoline and quinoline-chalcone hybrids have demonstrated potent, sub-micromolar to low micromolar activity against a range of cancer cell lines.[5][6] This suggests that derivatives of 2-Chloroquinoline-3,4-diamine, which combine the quinoline core with two modifiable amino groups, have a high potential for potent anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-Chloroquinoline-3,4-diamine-based compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ or IC₅₀ value for each compound.
Performance Benchmarking: Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents. To benchmark the potential of 2-Chloroquinoline-3,4-diamine-based compounds, we will compare the minimum inhibitory concentrations (MIC) of structurally related compounds against various bacterial and fungal strains.
Comparative Antimicrobial Data
The following table presents the MIC values of various quinoline derivatives, providing a reference for the expected antimicrobial potency of the target compound class.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoline-based amino acid 43a | E. coli | 0.62 | [Bazine, et al., Biointerface Res. Appl. Chem.][7] |
| Quinoline-based amino acid 43a | S. aureus | 0.62 | [Bazine, et al., Biointerface Res. Appl. Chem.][7] |
| Quinoline-based amino acid 43a | B. subtilis | 0.62 | [Bazine, et al., Biointerface Res. Appl. Chem.][7] |
| Quinoline-based amino acid 43a | P. aeruginosa | 0.62 | [Bazine, et al., Biointerface Res. Appl. Chem.][7] |
| Sulfonamide-based quinolone (45-54) | Gram-positive & negative | 0.125-8 | [Bazine, et al., Biointerface Res. Appl. Chem.][7] |
| Quinoline derivative 2 | B. cereus | 3.12-50 | [Singh, et al., J. Mol. Struct.][8] |
| Quinoline derivative 6 | B. cereus | 3.12-50 | [Singh, et al., J. Mol. Struct.][8] |
| Quinoxaline derivative 2d | E. coli | 8 | [El-Sayed, et al., Molecules][9] |
| Quinoxaline derivative 3c | E. coli | 8 | [El-Sayed, et al., Molecules][9] |
| Quinoxaline derivative 2d, 3c, 4, 6a | B. subtilis | 16 | [El-Sayed, et al., Molecules][9] |
Analysis: The compiled data reveals that quinoline derivatives can exhibit potent, broad-spectrum antibacterial activity with MIC values in the low microgram per milliliter range.[7][8] Specifically, quinoline-based amino acids and sulfonamides have shown excellent efficacy against both Gram-positive and Gram-negative bacteria.[7] The presence of amino and other functional groups on the quinoline scaffold appears to be crucial for antimicrobial action. This suggests that 2-Chloroquinoline-3,4-diamine derivatives, with their dual amino groups, are promising candidates for the development of new antimicrobial agents.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the 2-Chloroquinoline-3,4-diamine-based compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Bacterial Inoculation: Prepare a standardized inoculum of the test bacterium (e.g., adjusted to 0.5 McFarland standard) and add it to each well.
-
Controls: Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Structure-Activity Relationship (SAR) Insights and Future Directions
The performance of quinoline-based compounds is highly dependent on the nature and position of substituents on the quinoline ring and its side chains.
-
7-Chloro Substituent: For 4-aminoquinolines, a 7-chloro group is often crucial for optimal antimalarial activity.[10] Replacing it with an electron-donating group can lead to a loss of potency.[10]
-
4-Amino Side Chain: The nature of the substituent at the 4-amino position significantly influences activity. For antimalarial 4-aminoquinolines, a flexible diamine side chain of a specific length is often required.[10] In the context of anticancer activity, bulky aromatic or heterocyclic groups can enhance potency.
-
3-Position Substitution: Modifications at the 3-position of the quinoline ring can also modulate biological activity. The introduction of various heterocyclic rings at this position has been shown to yield compounds with significant antimicrobial and anticancer properties.
For 2-Chloroquinoline-3,4-diamine-based compounds, the dual amino groups at the 3 and 4-positions present a unique opportunity for SAR studies. Systematic modifications at these positions with various alkyl, aryl, and heterocyclic moieties will be crucial to optimize their therapeutic potential.
Conclusion
While direct experimental data on 2-Chloroquinoline-3,4-diamine-based compounds is emerging, a comprehensive analysis of structurally related quinoline derivatives provides a strong foundation for their potential as potent anticancer and antimicrobial agents. The proposed synthetic pathways offer a starting point for their chemical exploration, and the benchmarked performance data and detailed experimental protocols provided in this guide are intended to facilitate and accelerate research in this promising area of medicinal chemistry. Future investigations should focus on the synthesis of a diverse library of 2-Chloroquinoline-3,4-diamine derivatives and a thorough evaluation of their biological activities to fully elucidate their therapeutic potential.
References
- Gudise, C., et al. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters.
- Insuasty, B., et al. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances.
- Aly, A. A., et al.
- El-Sayed, W. A., et al. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules.
- Bazine, I., et al. Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.
- Singh, P., et al. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Molecular Structure.
- Zhou, Y., et al. Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure.
- Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.
- Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria.
- Structure−Activity Relationships in 4Aminoquinoline Antiplasmodials. The Role of the Group at the 7Position.
- Process for making 3-amino-2-chloro-4-methylpyridine.
- Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine.
- Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines.
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine.
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
- Process for the preparation of 4-amino-chloroquinolines.
- Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)
- Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. PubMed Central.
- Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives.
- Structure of 4-aminoquinoline derivatives. | Download Scientific Diagram.
- Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 7. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivatives | MDPI [mdpi.com]
- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of 2-Chloroquinoline-3,4-diamine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the journey from a promising molecule in a test tube to a viable drug candidate is fraught with challenges. A critical juncture in this process is the correlation between in vitro (laboratory-based) and in vivo (whole-organism) efficacy. This guide provides a comprehensive comparison of these two essential stages of preclinical drug development, using the promising 2-chloroquinoline-3,4-diamine scaffold as a central theme. While direct, publicly available comparative studies on a single series of 2-chloroquinoline-3,4-diamine analogs are limited, this guide will draw upon established principles and published data from structurally related quinoline derivatives to illuminate the path from benchtop to preclinical models.
The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs, particularly in the realms of anticancer and antimalarial therapies.[1] The 2-chloroquinoline-3,4-diamine framework, in particular, offers a versatile platform for structural modification to optimize potency, selectivity, and pharmacokinetic properties.
The In Vitro Arena: A First Look at Biological Activity
In vitro studies represent the initial and most fundamental assessment of a compound's biological activity. These assays are designed to be rapid, high-throughput, and cost-effective, allowing for the screening of numerous analogs to identify promising lead candidates. The primary goal is to determine a compound's potency and mechanism of action at a cellular or molecular level.
Key In Vitro Assays for 2-Chloroquinoline-3,4-diamine Analogs:
-
Cytotoxicity Assays: These are the cornerstone for evaluating potential anticancer agents. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays measure the metabolic activity of cells, which correlates with cell viability.[2] A reduction in metabolic activity in the presence of a compound indicates cytotoxic or cytostatic effects.
-
Antiplasmodial Assays: For antimalarial applications, in vitro assays using cultures of Plasmodium falciparum (the deadliest malaria parasite) are employed. These assays measure the inhibition of parasite growth within red blood cells, often using DNA-intercalating dyes or enzymatic activity as readouts.
-
Enzyme Inhibition Assays: If the target of the 2-chloroquinoline-3,4-diamine analogs is a specific enzyme (e.g., a kinase or a topoisomerase), biochemical assays are used to quantify the compound's inhibitory activity.[3][4] These assays are crucial for understanding the mechanism of action and for structure-activity relationship (SAR) studies.
Interpreting In Vitro Data: The IC50 Value
The most common metric derived from in vitro assays is the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit a biological process (e.g., cell growth, enzyme activity) by 50%. A lower IC50 value indicates higher potency.
Table 1: Hypothetical In Vitro Cytotoxicity Data for a Series of 2-Chloroquinoline-3,4-diamine Analogs
| Compound ID | R1 Group | R2 Group | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) |
| QC-1 | -CH3 | -H | 8.5 | 12.3 |
| QC-2 | -CH3 | -CH3 | 2.1 | 4.7 |
| QC-3 | -C2H5 | -H | 5.6 | 9.1 |
| QC-4 | -C2H5 | -C2H5 | 1.5 | 3.2 |
| Doxorubicin | (Control) | (Control) | 0.8 | 1.1 |
This data is illustrative and based on trends observed for similar quinoline derivatives.
From this hypothetical data, we can infer that dialkylation at the R2 position (QC-2 and QC-4) enhances cytotoxic activity compared to their mono-alkylated counterparts. Such insights are invaluable for guiding the next round of chemical synthesis and optimization.
The In Vivo Gauntlet: Assessing Efficacy in a Complex Biological System
While in vitro data provides a strong foundation, it cannot fully predict how a compound will behave in a living organism. In vivo studies, typically conducted in animal models, are essential for evaluating a drug candidate's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety profile in a complex physiological environment.
Common In Vivo Models for Quinoline-Based Therapeutics:
-
Tumor Xenograft Models: For anticancer research, human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice).[5] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time. The primary endpoint is often tumor growth inhibition.
-
Malaria Mouse Models: In antimalarial drug discovery, mice are infected with a rodent-specific species of Plasmodium, such as P. berghei. The efficacy of the test compound is determined by its ability to reduce the level of parasitemia (the percentage of infected red blood cells) in the blood.
The Crucial Role of Pharmacokinetics
A compound can be highly potent in vitro but fail in vivo due to poor pharmacokinetic properties. Key PK parameters include:
-
Bioavailability: The fraction of an administered dose that reaches the systemic circulation.
-
Half-life (t½): The time it takes for the concentration of the drug in the body to be reduced by half.
-
Clearance: The rate at which the drug is removed from the body.
A successful drug candidate must not only be potent but also be able to reach its target tissue in sufficient concentrations for a sustained period.
Table 2: Hypothetical In Vivo Efficacy and Pharmacokinetic Data for Lead 2-Chloroquinoline-3,4-diamine Analogs
| Compound ID | Dose (mg/kg) | Route | Tumor Growth Inhibition (%) | Half-life (t½) (hours) | Oral Bioavailability (%) |
| QC-2 | 25 | i.p. | 45 | 2.5 | < 5 |
| QC-4 | 25 | i.p. | 65 | 8.1 | 35 |
| Paclitaxel | 10 | i.v. | 78 | 12.3 | N/A |
This data is illustrative. i.p. = intraperitoneal; i.v. = intravenous.
In this hypothetical scenario, although both QC-2 and QC-4 were potent in vitro, QC-4 demonstrates superior in vivo efficacy. This is likely due to its more favorable pharmacokinetic profile, including a longer half-life and better oral bioavailability. This underscores the importance of considering both pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug) in drug development.
Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictive relationship between in vitro and in vivo data. A strong IVIVC can significantly streamline the drug development process by allowing researchers to make more informed decisions about which compounds to advance to costly and time-consuming in vivo studies.
However, establishing a robust IVIVC is often challenging due to the multitude of factors that can influence a drug's in vivo performance, including:
-
Metabolism: The compound may be rapidly metabolized in the liver, reducing its effective concentration.
-
Protein Binding: The compound may bind extensively to plasma proteins, rendering it unavailable to interact with its target.
-
Tissue Distribution: The compound may not effectively penetrate the target tissue (e.g., a solid tumor).
-
Toxicity: The compound may exhibit off-target toxicities that limit the achievable therapeutic dose.
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
2-Chloroquinoline-3,4-diamine analogs dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
In Vivo Antitumor Efficacy: Human Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor activity of a compound in a mouse model.[5]
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Test compound and vehicle
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or medium, with or without Matrigel) into the flank of each mouse.[5]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).
-
Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition for each treatment group compared to the control group.
Visualizing the Drug Discovery Workflow
The following diagrams, generated using Graphviz, illustrate key aspects of the drug discovery and development process for 2-chloroquinoline-3,4-diamine analogs.
Caption: A hypothetical signaling pathway targeted by a 2-chloroquinoline-3,4-diamine analog, leading to inhibition of cell proliferation.
Caption: The logical relationship between in vitro and in vivo data in establishing a predictive correlation.
Conclusion
The development of novel therapeutics based on the 2-chloroquinoline-3,4-diamine scaffold requires a meticulous and iterative process of in vitro and in vivo evaluation. While in vitro assays provide essential information on potency and mechanism, in vivo studies are indispensable for assessing efficacy and safety in a physiological context. A thorough understanding of the interplay between these two phases of research, and a concerted effort to establish a strong in vitro-in vivo correlation, are paramount for successfully navigating the translational gap and advancing promising new drug candidates toward clinical application.
References
- Gurova, K. (2009). New hopes from old drugs: revisiting DNA-binding small molecules in a new era of cancer therapy. Future Oncology, 5(10), 1685-1704.
- Solomon, V. R., & Lee, H. (2009). Chloroquine and its analogs: a new promise of an old drug for cancer. European journal of pharmacology, 625(1-3), 220-233.
- Kaur, K., Jain, M., Kaur, T., & Jain, R. (2010). Antimalarials from nature. Bioorganic & medicinal chemistry, 18(19), 6776-6803.
- Musonda, C. C., & Chibale, K. (2007). 4-Aminoquinoline-based antimalarials. In Topics in Heterocyclic Chemistry (pp. 65-107). Springer, Berlin, Heidelberg.
- Abdel-Aziz, A. A., El-Azab, A. S., & El-Subbagh, H. I. (2012). Quinazoline derivatives as anticancer agents: A review. European journal of medicinal chemistry, 57, 267-278.
-
Prudêncio, M. (n.d.). Animal Models of Plasmodium Infection and Malaria. Miguel Prudêncio Lab. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
- The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. (2022). Molecules, 27(19), 6528.
- Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
- Sharma, P., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & medicinal chemistry letters, 21(1), 213-216.
- El-Sayed, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022.
- Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488-1508.
- Al-Suwaidan, I. A., et al. (2016). In Silico, in vitro, and in vivo studies of a 2-substituted quinazolin-4(3H)-one in T-cell acute lymphoblastic leukemia. Toxicology and Applied Pharmacology, 413, 117667.
- Kaur, K., & Singh, M. (2014). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European journal of medicinal chemistry, 86, 496-505.
- In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2009). Clinical Cancer Research, 15(18), 5771-5780.
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
- Fidock, D. A., et al. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature reviews Drug discovery, 3(6), 509-520.
- Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. (2024). Asian Journal of Green Chemistry.
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
- In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2024). Chemistry & Biodiversity, e202401629.
- Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. (2019).
- Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degrad
- Measuring and interpreting the selectivity of protein kinase inhibitors. (2010). FEBS letters, 584(14), 2882-2889.
- Evaluation of Plasmodium berghei Models in Malaria Research. (2023). Cureus, 15(9), e45678.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). Molecules, 25(18), 4293.
- Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Deriv
- Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Medicinal Chemistry.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloroquinoline-3,4-diamine
This guide provides an in-depth operational and logistical framework for the proper handling and disposal of 2-Chloroquinoline-3,4-diamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural lists to instill a deep understanding of the causality behind each safety measure and disposal choice. Our commitment is to ensure that your laboratory practices are not only compliant but are fundamentally rooted in a culture of safety and scientific integrity.
Core Principles of Disposal: A Proactive Approach
The disposal of any chemical waste begins not at the end of its use, but at the moment of its acquisition. For a compound like 2-Chloroquinoline-3,4-diamine, a halogenated aromatic amine, this proactive mindset is critical. The procedures outlined below are designed as a self-validating system to minimize risk, ensure regulatory compliance, and protect both laboratory personnel and the environment.
Hazard Profile and Risk Assessment
2-Chloroquinoline-3,4-diamine and its structural analogs present a multi-faceted hazard profile. Understanding these risks is fundamental to appreciating the stringency of the required disposal protocols. The presence of a chlorinated quinoline structure suggests potential for environmental persistence and toxicity.
Table 1: Hazard Summary of Structurally-Related Chloroquinolines
| Hazard Classification | Description | Rationale and Recommended Actions |
| Acute Toxicity (Oral) | Toxic if swallowed. | The primary risk is accidental ingestion. Action: Prohibit eating, drinking, or smoking in areas where this compound is handled. Wash hands and skin thoroughly after handling. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | The aromatic and halogenated nature of the compound can lead to irritation upon contact. Action: Avoid all direct skin contact by using appropriate gloves and protective clothing.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Direct contact with eyes can lead to significant injury. Action: Mandate the use of chemical safety goggles or face shields.[4] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Inhalation of the dust or aerosols can irritate the respiratory tract. Action: Handle exclusively in a well-ventilated area or a certified chemical fume hood.[1] |
| Environmental Hazard | Insoluble in water and potentially toxic to aquatic life. | Halogenated organic compounds can persist in the environment. Disposal into drains or waterways is strictly prohibited.[5][6] |
Pre-Disposal: Safe Handling and Waste Segregation
Proper disposal is contingent on meticulous handling and segregation during the experimental workflow. This prevents cross-contamination and ensures that the waste stream is correctly identified for the disposal facility.
Required Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls : All handling of 2-Chloroquinoline-3,4-diamine, including weighing and solution preparation, must be conducted in a chemical fume hood to mitigate inhalation risks.[7]
-
Eye and Face Protection : Wear chemical safety goggles as a minimum. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[4]
-
Skin Protection : Wear a lab coat and appropriate protective gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contact. Contaminated clothing should be removed immediately.
-
Hand Hygiene : Always wash hands with soap and water after handling the compound, even if gloves were worn.
Waste Segregation: The Critical First Step
As a chlorinated (halogenated) organic compound, 2-Chloroquinoline-3,4-diamine waste must be kept separate from non-halogenated solvent waste.[7][8] This is for two primary reasons:
-
Disposal Cost : The disposal of mixed halogenated waste is significantly more expensive than non-halogenated waste.[7][8]
-
Treatment Method : Halogenated wastes often require high-temperature incineration with special scrubbers to neutralize acidic gases (like HCl) formed during combustion, a process different from that for non-halogenated wastes.[9][10]
Disposal Workflow and Procedures
The following sections provide step-by-step protocols for managing spills and preparing waste for final disposal.
Spill Management Protocol
For Minor Spills (Small quantity of solid):
-
Alert Personnel : Inform colleagues in the immediate area.
-
Restrict Access : Cordon off the affected area.
-
Don PPE : Ensure appropriate PPE is worn.
-
Clean-Up : Gently sweep up the solid material, avoiding dust generation. Use a dry clean-up procedure.
-
Collect Waste : Place the spilled material and any contaminated cleaning supplies (e.g., paper towels) into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate : Wipe the spill area with an appropriate solvent (e.g., ethanol or acetone) and paper towels, placing the used towels into the hazardous waste container.
-
Report : Report the incident to the laboratory supervisor or safety officer.[11]
For Major Spills:
-
Evacuate : Immediately evacuate the area.
-
Alert : Activate the nearest fire alarm or follow your institution's emergency contact procedure. Inform emergency services of the location and nature of the hazard.
-
Isolate : If safe to do so, close the doors to the affected area to contain vapors.
-
Do Not Attempt to Clean : Allow only trained emergency response personnel to handle large spills.
Step-by-Step Disposal Protocol
This protocol covers the routine collection and disposal of 2-Chloroquinoline-3,4-diamine waste, including pure compound, contaminated labware, and solutions.
-
Select a Waste Container :
-
Use a designated, chemically resistant container (e.g., a high-density polyethylene or glass bottle) for liquid waste. Ensure it has a secure, vapor-tight screw cap.[6][12]
-
For solid waste, use a sealable, clearly marked container or a heavy-duty plastic bag.[13]
-
The container must be in good condition and compatible with the waste.
-
-
Label the Container :
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[8]
-
The label must include:
-
The full chemical name: "2-Chloroquinoline-3,4-diamine" and any other constituents (e.g., solvents).
-
The approximate percentages of each component.
-
The relevant hazard warnings (e.g., "Toxic," "Irritant").[7]
-
The name of the principal investigator and the laboratory location.
-
-
-
Accumulate Waste :
-
Store the waste container in a designated Satellite Accumulation Area within the laboratory.[7]
-
The container must be kept closed at all times except when adding waste.[8][12] This is a common regulatory violation and a critical safety measure to prevent the release of vapors.
-
Store in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[7]
-
-
Disposal of Empty Containers :
-
A container that held 2-Chloroquinoline-3,4-diamine is not truly empty until it has been decontaminated.
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[14]
-
Collect all rinsate as hazardous waste and add it to your halogenated waste stream.[14]
-
After triple rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[14]
-
-
Arrange for Final Disposal :
-
When the waste container is nearly full (do not overfill), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Disposal must be carried out at an approved and licensed waste disposal plant.[1][2][3] The most probable method of destruction for this compound is high-temperature incineration.[9][10]
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for handling and disposing of 2-Chloroquinoline-3,4-diamine waste in a laboratory setting.
Caption: Decision workflow for handling and disposal of 2-Chloroquinoline-3,4-diamine.
References
-
quinoline yellow (water soluble) - Sdfine . Offers general procedures for handling, spill cleanup, and disposal of chemical powders. URL: [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific (2-Chloroquinoline) . Outlines hazards, first-aid measures, and disposal instructions. URL: [Link]
-
Hazardous Materials Disposal Guide | Nipissing University . Provides institutional guidelines for hazardous waste management and spill response. URL: [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA NEPS . Discusses incineration as a primary disposal method for organochlorine compounds. URL: [Link]
-
Proper disposal of chemicals - Sciencemadness Wiki . Describes methods for neutralizing halogenated compounds, including incineration. URL: [Link]
-
Guidance For Hazard Determination | Occupational Safety and Health Administration - OSHA . Provides OSHA framework for classifying chemical hazards. URL: [Link]
-
Guidance Manual for Disposal of Chlorinated Water - Vita-D-Chlor . General guidance on managing chlorinated waste streams. URL: [Link]
-
Hazardous Waste Disposal Guidelines - Purdue University . Details institutional procedures for chemical waste container management. URL: [Link]
-
OSHA Technical Manual (OTM) - Section II: Chapter 2 | Occupational Safety and Health Administration . Technical information regarding chemical exposure and dermal absorption. URL: [Link]
-
Safety Data Sheet: Quinoline yellow (C.I. 47005) - Carl ROTH . Ecological information and disposal considerations for a related compound class. URL: [Link]
-
OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration . Information on toxicity and handling of chemical components. URL: [Link]
-
Guidelines for Solvent Waste Recycling and Disposal . Explains the importance of segregating halogenated and non-halogenated solvents. URL: [Link]
-
Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines | US EPA . EPA regulations concerning wastewater from chemical manufacturing. URL: [Link]
-
Laboratory Safety Guidance - OSHA . General safety guidance for laboratory environments, including PPE. URL: [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - EPA NEPS . Discusses incineration as a disposal option for organic compounds. URL: [Link]
-
1910.1200 - Hazard Communication. | Occupational Safety and Health Administration - OSHA . The OSHA standard for hazard communication, including labeling. URL: [Link]
-
EPA-NERL: 330.5: Total Residual Chlorine by Spectrophotometer - National Environmental Methods Index . Information on analysis of chlorinated compounds. URL: [Link]
-
Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes | US EPA . EPA documentation on the hazardous nature of chlorinated waste streams. URL: [Link]
-
Hazardous Waste Disposal Guide - Research Safety - Northwestern University . Protocol for decontaminating and disposing of empty chemical containers. URL: [Link]
-
Halogenated Solvents in Laboratories - Campus Operations . Provides specific guidance on the collection and labeling of halogenated solvent waste. URL: [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. osha.gov [osha.gov]
- 5. carlroth.com [carlroth.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 11. nipissingu.ca [nipissingu.ca]
- 12. pfw.edu [pfw.edu]
- 13. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Senior Application Scientist's Guide to Safely Handling 2-Chloroquinoline-3,4-diamine
Navigating the complexities of novel drug development requires not only scientific ingenuity but also an unwavering commitment to safety. As a Senior Application Scientist, my priority is to empower researchers with the knowledge to handle specialized reagents confidently and securely. This guide provides an in-depth operational plan for the safe handling and disposal of 2-Chloroquinoline-3,4-diamine, a heterocyclic aromatic amine. The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices.
The core principle of this guide is risk minimization. Due to the structural alerts within 2-Chloroquinoline-3,4-diamine—specifically the aromatic amine and chlorinated quinoline moieties—we must assume it possesses significant potential for toxicity, including skin and eye irritation, and possible mutagenicity or carcinogenicity, similar to related compounds.[1][2][3] Therefore, all handling procedures must be executed within a framework of stringent engineering and personal protective controls.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any personal protective equipment (PPE) is selected, the primary method for exposure control is the implementation of robust engineering controls. The causality is simple: what is not present in the ambient laboratory air cannot be inhaled.
-
Primary Engineering Control: All manipulations of 2-Chloroquinoline-3,4-diamine, whether in solid or solution form, must be conducted within a certified chemical fume hood.[4][5][6] A fume hood provides critical exhaust ventilation to keep airborne concentrations of vapors or dusts below permissible exposure limits.[6]
-
Secondary Controls: An eyewash station and safety shower must be readily accessible and tested regularly.[6][7] This ensures immediate decontamination is possible in the event of an accidental splash.
Personal Protective Equipment (PPE): A Task-Specific Approach
PPE is not a one-size-fits-all solution; it is the final barrier between the researcher and the chemical. The selection must be tailored to the specific task and the physical form of the chemical being handled. The following table summarizes the minimum required PPE.
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Handling Solid (Weighing, Transfer) | Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile).[7][8] | Chemical splash goggles.[6] | N95 (or higher) particulate respirator to prevent inhalation of fine dust. | Laboratory coat. |
| Handling Solutions (Dissolving, Reactions) | Double-gloving with compatible chemical-resistant gloves. | Chemical splash goggles and a face shield.[5] | Air-purifying respirator with organic vapor cartridges if there is a risk of aerosol or vapor generation. | Chemical-resistant apron over a laboratory coat. |
Expert Insight on PPE Selection:
-
Hand Protection: Aromatic amines can permeate standard laboratory gloves.[9] While specific permeation data for 2-Chloroquinoline-3,4-diamine is unavailable, using double gloves provides an additional layer of safety. Inspect gloves for any signs of degradation or punctures before every use.[7][10]
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect the eyes from splashes.[6] A face shield is added when handling solutions due to the increased risk of splashes during transfers or when preparing solutions, providing a crucial secondary layer of protection for the entire face.[5]
-
Respiratory Protection: The dual nature of the hazard—solid particulate and potential vapors—dictates a two-tiered respiratory strategy. An N95 respirator is effective against powders, while an organic vapor cartridge is necessary for vapors that may be released from solutions, especially if heated.
Step-by-Step Operational Protocol
This protocol provides a logical workflow designed to minimize exposure at every stage.
Preparation and Donning PPE
-
Designate Work Area: Clearly demarcate the area within the chemical fume hood where all work will be performed.
-
Assemble Materials: Before bringing the chemical into the hood, gather all necessary equipment (spatulas, weigh boats, glassware, solvents, waste containers).
-
Don PPE: Put on PPE in the following order: laboratory coat, inner gloves, respirator, chemical splash goggles, face shield (if needed), and outer gloves. Ensure the outer gloves are pulled over the cuffs of the lab coat.
Handling and Experimental Procedures
-
Weighing the Solid:
-
Perform all weighing within the fume hood.
-
Use a tared weigh boat or glassine paper.
-
Handle the container and spatula with care to minimize the generation of airborne dust. Avoid any scooping actions that could aerosolize the powder.
-
-
Preparing Solutions:
-
Place the vessel containing the solvent in the fume hood.
-
Slowly and carefully add the weighed solid to the solvent. Do not "dump" the powder, as this can cause splashing and dust generation.[5]
-
If stirring is required, use a magnetic stir bar and plate to avoid manual agitation that could lead to spills.
-
-
During the Reaction:
-
Keep the fume hood sash at the lowest practical height.
-
Continuously monitor the reaction for any unexpected changes.
-
Cleanup and Doffing PPE
-
Decontamination:
-
Wipe down the designated work surface and any contaminated equipment with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Rinse all contaminated glassware thoroughly before it leaves the fume hood for final washing.
-
-
Doffing PPE (Sequence is Critical):
-
Remove outer gloves first, peeling them off without touching the outer surface.
-
Remove the chemical-resistant apron.
-
Remove the face shield and goggles.
-
Remove the laboratory coat.
-
Remove the respirator.
-
Finally, remove the inner gloves.
-
Wash hands thoroughly with soap and water immediately after removing all PPE. [1][7]
-
Safe Handling Workflow Diagram
Sources
- 1. chemos.de [chemos.de]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. actylislab.com [actylislab.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
